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  • Product: 1,3-Dimethyl-5-(2-methylphenoxy)benzene
  • CAS: 196604-20-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis and Characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

Introduction The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and metabolic stability. 1,3-Dimethyl-5-(2-methylphenoxy)benzene represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and metabolic stability. 1,3-Dimethyl-5-(2-methylphenoxy)benzene represents a specific embodiment of this scaffold, featuring distinct substitution patterns that are anticipated to modulate its physicochemical and pharmacological properties. For researchers in drug development, a precise and unambiguous structural characterization of such molecules is not merely a formality; it is the foundation upon which all subsequent biological and toxicological data rests.

This guide provides a comprehensive, multi-technique framework for the structural elucidation and characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, presenting a self-validating analytical workflow designed for scientific rigor. This document is intended for researchers and scientists who require a practical, in-depth understanding of how to confirm the identity, purity, and structure of novel chemical entities.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the target molecule's basic architecture and physical properties. These characteristics inform the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

Caption: 2D structure of 1,3-Dimethyl-5-(2-methylphenoxy)benzene.

Table 1: Physicochemical Properties of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

Property Value Source
Molecular Formula C₁₅H₁₆O -
Molecular Weight 212.29 g/mol -
Boiling Point 128.4 °C (Predicted) [1]
Refractive Index 1.556 (Predicted) [1]
Vapor Pressure 0.002 mmHg at 25°C (Predicted) [1]

| LogP | ~4.5-5.0 (Predicted) | Analogous Structures[2] |

Proposed Synthetic Pathway: Ullmann Condensation

To contextualize the need for rigorous characterization, particularly for impurity profiling, understanding the synthetic route is critical. A highly plausible method for constructing the diaryl ether linkage is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

G Reactant1 3,5-Dimethylphenol Mix Combine Reactants, Base, Catalyst, and Solvent Reactant1->Mix Reactant2 1-Iodo-2-methylbenzene Reactant2->Mix Catalyst CuI / L-Proline (or other ligand) Catalyst->Mix Base K₂CO₃ or Cs₂CO₃ Base->Mix Solvent Solvent (e.g., DMSO, DMF) Solvent->Mix Heat Heat under Inert Atmosphere (e.g., N₂ or Ar) ~100-150 °C Mix->Heat Workup Aqueous Workup & Organic Extraction Heat->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 1,3-Dimethyl-5-(2-methylphenoxy)benzene Purify->Product

Caption: Proposed workflow for the synthesis via Ullmann condensation.

This synthesis can potentially lead to side-products such as self-coupled phenols or unreacted starting materials, necessitating the robust analytical methods described below.

A Multi-Technique Approach to Structural Elucidation

No single technique can provide a complete structural picture. True confidence in characterization is achieved by integrating data from NMR, Mass Spectrometry, and IR Spectroscopy, corroborated by chromatographic purity analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Confirmation SynthesizedProduct Crude Product Purity Purity Assessment (HPLC/GC) SynthesizedProduct->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR If >95% pure MS Mass Spectrometry (HRMS) Purity->MS IR IR Spectroscopy Purity->IR Final Structurally Confirmed 1,3-Dimethyl-5-(2-methylphenoxy)benzene NMR->Final Confirms Connectivity MS->Final Confirms Mass IR->Final Confirms Functional Groups

Caption: Integrated workflow for structural analysis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of a molecule. ¹H NMR reveals the electronic environment and proximity of protons, while ¹³C NMR provides a map of the carbon skeleton.

Expertise & Causality: The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving the complex aromatic region, where overlapping signals are expected. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's predicted nonpolar nature. The addition of a small amount of tetramethylsilane (TMS) provides a reliable internal standard for chemical shift calibration.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical. 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary. A relaxation delay of 2-5 seconds is recommended for more accurate integration of quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Predicted Spectral Data

The following tables outline the predicted chemical shifts (δ) in ppm. These predictions are based on substituent effects and data from analogous compounds.[3][4]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.20 d 1H Ar-H H on C6' of phenoxy ring, ortho to methyl group
~7.15 t 1H Ar-H H on C4' of phenoxy ring
~6.95 t 1H Ar-H H on C5' of phenoxy ring
~6.85 d 1H Ar-H H on C3' of phenoxy ring, ortho to ether
~6.65 s 2H Ar-H H on C4/C6 of dimethylphenyl ring
~6.60 s 1H Ar-H H on C2 of dimethylphenyl ring
~2.30 s 6H -CH₃ Symmetrical methyls on C1/C3

| ~2.20 | s | 3H | -CH₃ | Methyl on C2' of phenoxy ring |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 Ar-C C5 (ipso to ether) on dimethylphenyl ring
~155.0 Ar-C C1' (ipso to ether) on phenoxy ring
~140.0 Ar-C C1/C3 on dimethylphenyl ring
~131.0 Ar-CH C6' on phenoxy ring
~130.0 Ar-C C2' on phenoxy ring
~127.0 Ar-CH C4' on phenoxy ring
~123.0 Ar-CH C5' on phenoxy ring
~118.0 Ar-CH C3' on phenoxy ring
~115.0 Ar-CH C2 on dimethylphenyl ring
~108.0 Ar-CH C4/C6 on dimethylphenyl ring
~21.5 -CH₃ Methyls on C1/C3

| ~16.5 | -CH₃ | Methyl on C2' |

For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are indispensable.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Causality: Electron Ionization (EI) is an excellent choice for this relatively volatile and thermally stable molecule, as it induces predictable fragmentation useful for structural confirmation.[6] For HRMS, a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer would be used to determine the exact mass with high precision, confirming the molecular formula.[7]

Experimental Protocol: GC-MS with Electron Ionization

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Predicted Fragmentation Pattern

The molecular ion (M⁺˙) is expected to be prominent. Key fragmentations would involve cleavage of the ether bond and loss of methyl groups.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z (Mass-to-Charge Ratio) Proposed Fragment Rationale
212 [C₁₅H₁₆O]⁺˙ Molecular Ion (M⁺˙)
197 [M - CH₃]⁺ Loss of a methyl radical
121 [C₈H₉O]⁺ Cleavage of ether bond, fragment containing dimethylphenol
107 [C₇H₇O]⁺ Fragment from cleavage of the phenoxy side

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement from tolyl groups |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

Expertise & Causality: For this non-polar, solid/oily compound, preparing a thin film on a salt plate (NaCl or KBr) is a straightforward and effective sampling method. The key diagnostic peaks will be the C-O-C stretch of the diaryl ether and the various C-H and C=C stretches of the aromatic rings.

Experimental Protocol: Thin Film Method

  • Sample Preparation: Dissolve a small amount of the compound in a few drops of a volatile solvent (e.g., dichloromethane).

  • Application: Apply the solution to the surface of a clean NaCl or KBr plate.

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the analyte.

  • Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan with an empty, clean salt plate and subtract it from the sample spectrum.

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic C-H
3000-2850 C-H Stretch Methyl (CH₃) C-H
1600-1580, 1500-1400 C=C Stretch Aromatic Ring
~1250-1200 C-O-C Asymmetric Stretch Diaryl Ether

| ~850-750 | C-H Bend (Out-of-plane) | Aromatic Substitution Pattern |

Relevance in Drug Discovery

The diaryl ether linkage is not merely a structural element but a privileged scaffold in medicinal chemistry. Its presence in a molecule can confer several advantageous properties:

  • Metabolic Stability: The ether bond is generally resistant to cleavage by metabolic enzymes compared to esters or amides.

  • Conformational Control: The non-linear geometry of the ether linkage allows the two aromatic rings to adopt specific spatial orientations, which is critical for precise binding to biological targets like enzymes or receptors.

  • Lipophilicity Modulation: The overall structure is highly lipophilic, facilitating passage through cell membranes. The specific substitution pattern fine-tunes this property.

Examples of drugs or biologically active molecules containing a diaryl ether core highlight its importance. For instance, this scaffold is found in certain kinase inhibitors and other therapeutic agents, where it acts as a hinge-binding element or occupies a key hydrophobic pocket.[8] Therefore, developing a robust analytical characterization for novel diaryl ethers like 1,3-Dimethyl-5-(2-methylphenoxy)benzene is a critical step in the early stages of drug discovery and development.

Conclusion

The structural characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene requires a synergistic application of modern analytical techniques. Through the logical and integrated use of NMR spectroscopy for connectivity, mass spectrometry for molecular weight and fragmentation, and IR spectroscopy for functional group confirmation, an unambiguous structural assignment can be achieved. This guide provides the protocols and expert rationale necessary to ensure the scientific integrity of such a characterization, establishing a solid foundation for any subsequent research or development activities.

References

  • PubChem. 1,3-Dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. 1,3-Dimethyl-5-ethylbenzene. Available at: [Link]

  • I. V. Borovlev et al. (2009). 1,3-Bis(3,5-dimethylphenyl)-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2528. Available at: [Link]

  • NIST. Benzene, 1,3-dimethyl-5-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1,3-Dimethoxy-5-(2-phenylethenyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Production of 1,3-dimethoxy-5-methylbenzene.
  • M. C. S. S. Santos et al. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. Available at: [Link]

  • PrepChem.com. Synthesis of 1,3-dimethoxy-5-methyl-benzene. Available at: [Link]

  • ACS Publications. Mass Spectrometric Analysis...Aliphatic Ethers. Analytical Chemistry. Available at: [Link]

  • ResearchGate. Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available at: [Link]

  • SpectraBase. 5-[2-(2-Methylphenoxy)ethanoylamino]benzene-1,3-dicarboxamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • M. de la L. R. M. et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PMC. Available at: [Link]

  • A. Zarghi et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of.... MDPI. Available at: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]

  • University of Granada. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • NIH. 1,3-Dimethyl-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Available at: [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines.... Available at: [Link]

  • The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties.... Available at: [Link]

  • NIST. Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

This guide is structured as a high-level technical reference for analytical chemists and process development scientists. It focuses on the structural elucidation and characterization of 1,3-Dimethyl-5-(2-methylphenoxy)be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical reference for analytical chemists and process development scientists. It focuses on the structural elucidation and characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene , a specific diaryl ether scaffold relevant to agrochemical intermediates and polymer chemistry.

CAS Registry Number: 196604-20-3 Molecular Formula:


Molecular Weight:  212.29  g/mol
IUPAC Name:  1-(3,5-Dimethylphenoxy)-2-methylbenzene
Synonyms:  3,5-Dimethylphenyl 2-methylphenyl ether; 2',3,5-Trimethyldiphenyl ether

Executive Summary & Structural Logic

This compound represents an asymmetric diaryl ether comprising a 3,5-xylyl moiety and an o-tolyl moiety. The structural asymmetry is the defining feature for spectroscopic analysis.

  • Ring A (3,5-Dimethylphenyl): Characterized by symmetry. The two methyl groups at positions 3 and 5 create a plane of symmetry, rendering the protons at positions 2 and 6 chemically equivalent.

  • Ring B (2-Methylphenyl): Characterized by ortho-substitution steric effects. The methyl group at position 2 introduces steric hindrance near the ether linkage, influencing the chemical shift of the adjacent aromatic protons and the ether oxygen's electronic environment.

Synthesis Context (Ullmann Coupling)

The primary synthetic route involves a copper-catalyzed Ullmann ether synthesis. Understanding the precursors is vital for impurity profiling (e.g., identifying unreacted phenols or dehalogenated byproducts).

Reaction Pathway: 3,5-Dimethylphenol + 2-Iodotoluene


 1,3-Dimethyl-5-(2-methylphenoxy)benzene

Spectroscopic Characterization (NMR, IR, MS)[1]

The following data represents the Reference Standard Profile derived from substituent chemical shift additivity rules and validated against analogous diaryl ether literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl

)

Rationale: The spectrum is distinct due to the separation of the symmetric xylyl protons and the complex multiplet of the tolyl ring.

Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.65 Singlet (br)1HAr-H (Ring A, p-position)The proton at position 4 of the 3,5-dimethyl ring is shielded by two meta-methyls and the phenoxy group.
6.58 Singlet (br)2HAr-H (Ring A, o-positions)Protons at positions 2 and 6 are equivalent due to symmetry.
7.25 - 7.15 Multiplet2HAr-H (Ring B)Overlapping signals from the meta/para protons of the o-tolyl ring.
7.05 Triplet (td)1HAr-H (Ring B)Para to the methyl group on the o-tolyl ring.[1]
6.85 Doublet (dd)1HAr-H (Ring B, o-position)The proton ortho to the ether oxygen (position 6 on Ring B) is shielded by the oxygen lone pairs.
2.28 Singlet6H

(Ring A)
Two equivalent methyl groups on the 3,5-xylyl ring.
2.24 Singlet3H

(Ring B)
Single methyl group on the o-tolyl ring (slightly shielded relative to Ring A due to ortho-twist).

C NMR (100 MHz, CDCl

)

Rationale: Look for 11 unique carbon signals (due to symmetry in Ring A).

Signal (

ppm)
TypeAssignment
157.8

Ring A: C1 (Ipso to Oxygen)
154.5

Ring B: C1' (Ipso to Oxygen)
139.6

Ring A: C3, C5 (Ipso to Methyls)
131.2

Ring B: C3' (Ortho to Methyl)
130.1

Ring B: C2' (Ipso to Methyl)
127.4

Ring B: C5'
125.1

Ring A: C4 (Para to Oxygen)
123.8

Ring B: C4'
119.5

Ring B: C6' (Ortho to Oxygen)
116.2

Ring A: C2, C6 (Ortho to Oxygen)
21.4

Ring A: Methyls
16.5

Ring B: Methyl (Ortho effect shifts this upfield)
Mass Spectrometry (EI-MS)

Rationale: Diaryl ethers are stable but show characteristic fragmentation involving ether cleavage and methyl loss.

  • Molecular Ion (

    
    ):  m/z 212 (Base peak or high intensity due to aromatic stability).
    
  • Fragment A (

    
    ):  m/z 197 (Loss of 
    
    
    
    ). Common in methylated aromatics (tropylium ion formation).
  • Fragment B (Cleavage): m/z 105/106 (Dimethylphenyl cation) and m/z 91 (Tropylium from tolyl ring).

  • Fragment C (CO Loss): m/z 184 (Rearrangement followed by loss of CO is possible but less common than direct cleavage).

Fragmentation Pathway Visualization:

MS_Fragmentation M_Ion Molecular Ion [C15H16O]+. m/z 212 M_Minus_Me [M - CH3]+ Tropylium-like m/z 197 M_Ion->M_Minus_Me - •CH3 Cleavage_A Dimethylphenyl Cation [C8H9]+ m/z 105 M_Ion->Cleavage_A C-O Cleavage Cleavage_B Tolyl Cation [C7H7]+ m/z 91 M_Ion->Cleavage_B C-O Cleavage

Caption: Primary electron impact (EI) fragmentation pathways for 1,3-Dimethyl-5-(2-methylphenoxy)benzene.

Infrared Spectroscopy (FT-IR)

Rationale: The spectrum is dominated by aromatic C-H stretches and the C-O-C ether stretch.

Wavenumber (

)
Vibration ModeIntensityNotes
3060 - 3010 Ar C-H StretchWeakCharacteristic of unsaturated aromatic rings.
2920, 2860 Alkyl C-H StretchMediumMethyl group C-H stretching (

).
1595, 1480 Ar C=C StretchMedium-StrongRing breathing modes.
1245 - 1220 C-O-C StretchStrong Asymmetric stretching of the diaryl ether linkage.
1160 C-O-C StretchMediumSymmetric stretching.
840 - 800 Ar C-H BendStrongOut-of-plane bending (OOP) for 1,3,5-substituted ring.
750 Ar C-H BendStrongOOP for 1,2-disubstituted (ortho) ring.

Experimental Protocol: Synthesis & Isolation

Objective: To synthesize the target ether via Ullmann coupling, minimizing the formation of biaryl impurities.

Materials
  • 3,5-Dimethylphenol (1.0 eq)

  • 2-Iodotoluene (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) or N,N-Dimethylglycine (20 mol%)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Butyronitrile or DMF (Degassed)

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Reagent Charging: Add 3,5-dimethylphenol (12.2 g, 100 mmol),

    
     (65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol).
    
  • Solvent Addition: Add degassed Butyronitrile (100 mL) followed by 2-Iodotoluene (15.5 mL, 120 mmol) and the ligand.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 95:5).
    
    • Checkpoint: The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with Ethyl Acetate.[2]

  • Extraction: Wash the filtrate with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (100% Hexane

    
     2% EtOAc/Hexane).
    

References

  • Buck, E. et al. (2003). Process for arylating or vinylating or alkynating a nucleophilic compound. US Patent 2003/0236413 A1. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Diaryl Ethers.[2] NIST Chemistry WebBook. Link

Sources

Foundational

Substituted Diaryl Ethers: A Privileged Scaffold for Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The diaryl ether (DE) motif, characterized by two aromatic rings linked by an oxygen atom, is a deceptively simple yet remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaryl ether (DE) motif, characterized by two aromatic rings linked by an oxygen atom, is a deceptively simple yet remarkably versatile scaffold in chemical science.[1][2] Its prevalence in numerous natural products, pharmaceuticals, agrochemicals, and high-performance polymers underscores its significance as a "privileged structure."[1][2][3] The unique physicochemical properties conferred by the ether linkage—including chemical stability, metabolic robustness, and a specific three-dimensional geometry—make it an ideal building block for designing molecules with tailored biological or material properties.[4][5][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse research applications of substituted diaryl ethers, offering field-proven insights and detailed methodologies for professionals in drug discovery and materials science.

The Synthetic Foundation: Crafting the Diaryl Ether Core

The ability to efficiently and selectively synthesize substituted diaryl ethers is paramount to exploring their potential. While classical methods exist, modern organometallic catalysis has revolutionized the construction of the C(aryl)-O bond, offering milder conditions and broader substrate scope. The choice of synthetic strategy is often dictated by the electronic properties of the coupling partners and the presence of sensitive functional groups.

The Ullmann Condensation: A Classic Revitalized

The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, typically requiring high temperatures and stoichiometric amounts of copper.[7][8][9] However, recent advancements have led to the development of milder, more efficient Ullmann-type reactions that use catalytic amounts of copper salts (e.g., CuI, Cu₂O) in the presence of a suitable ligand and base.[10][11][12]

Causality in Protocol Design: The key to modern Ullmann-type synthesis is the ligand, which accelerates the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step.[11] Ligands such as N,N-dimethylglycine or various oxalamides have proven effective.[12][13] The choice of base (e.g., Cs₂CO₃, K₂CO₃) is also critical; it must be strong enough to deprotonate the phenol without promoting side reactions.[11][13] Acetonitrile and DMSO are common solvents, chosen for their ability to dissolve the reagents and tolerate the reaction temperatures.[11][13]

Workflow for Modern Ullmann-Type Diaryl Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Phenol, Base (Cs2CO3), and Ligand Catalyst Add Cu(I) Catalyst (e.g., CuI, Cu2O) Reagents->Catalyst Solvent Add Anhydrous Solvent (e.g., Acetonitrile, DMSO) Catalyst->Solvent Inert Purge with Inert Gas (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temp (e.g., 80-120 °C) Inert->Heat Monitor Monitor Progress via TLC or LC-MS Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify Final Final Purify->Final Isolated Product

Caption: General experimental workflow for a ligand-accelerated Ullmann coupling.

Buchwald-Hartwig Cross-Coupling: The Power of Palladium

For even milder conditions and exceptional functional group tolerance, the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction is the method of choice.[7][14] This reaction pairs aryl halides or triflates with phenols, utilizing a palladium catalyst and specialized, bulky biarylphosphine ligands.[15][16][17]

Causality in Protocol Design: The success of the Buchwald-Hartwig ether synthesis hinges on the ligand.[16] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential as they promote the crucial, and often rate-limiting, reductive elimination step from the Pd(II) intermediate, which forms the C-O bond and regenerates the Pd(0) catalyst.[15][17] The choice of a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is critical for deprotonating the phenol without interfering with the catalyst.[15]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of a Substituted Diaryl Ether

  • Reagent Preparation: In a glovebox, add the aryl bromide (1.0 mmol), the substituted phenol (1.2 mmol), Cs₂CO₃ (1.4 mmol), and the biarylphosphine ligand (e.g., RuPhos, 0.02 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) to the vial.

  • Solvent Addition: Add anhydrous toluene or dioxane (3-5 mL) to the vial.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure substituted diaryl ether.

Applications in Medicinal Chemistry and Drug Development

The diaryl ether scaffold is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents targeting diverse biological pathways.[1][2] Its ability to position two aryl rings in a specific, relatively rigid, V-shaped conformation allows it to interact with protein binding sites with high affinity and specificity.

Anticancer Agents: Targeting Cellular Proliferation

The diaryl ether motif is integral to the design of numerous anticancer drugs, particularly kinase inhibitors.[6][18] These molecules often mimic the adenine region of ATP, with one aryl ring acting as a hinge-binding element and the other extending into a hydrophobic pocket of the enzyme.

Mechanism of Action: Kinase Inhibition Many diaryl ether-based anticancer agents, such as Sorafenib, function as multi-kinase inhibitors.[5] They block the signaling pathways responsible for tumor cell proliferation and angiogenesis by competitively inhibiting the ATP-binding site of kinases like VEGFR and RAF. The ether linkage provides the optimal vector and spacing for the two aromatic systems to engage with distinct regions of the kinase domain.

G cluster_inhibitor Mechanism of Inhibition GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor Diaryl Ether Inhibitor (e.g., Sorafenib) Inhibitor->RTK Blocks ATP Binding Site Inhibitor->RAF Blocks ATP Binding Site

Caption: Simplified MAPK signaling pathway showing inhibition points for a diaryl ether kinase inhibitor.

Structure-Activity Relationship (SAR) Insights: Structure-based optimization of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib led to the development of novel glycol diaryl ethers.[19] Computational studies suggested that increasing the distance between the pyridyl and phenyl rings could enhance interaction with the ALK active site.[19] This led to the synthesis of compounds that exhibited potent antiproliferative activity.[19]

Table 1: Antiproliferative Activity of Glycol Diaryl Ethers vs. Crizotinib [19]

CompoundCell LineIC₅₀ (μM)
CrizotinibH2228> 1.0
9e H22280.22
CrizotinibSH-SY5Y0.14
9e SH-SY5Y0.25

Data demonstrates that strategic modification of the diaryl ether linker can significantly improve potency against specific cancer cell lines.

Antimicrobial and Antiviral Applications

The diaryl ether scaffold is also prominent in the development of agents to combat infectious diseases.

  • Antibacterial: Triclosan is a well-known diaryl ether that acts as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (InhA), an essential enzyme in fatty acid synthesis.[20] Novel diaryl ether derivatives have been synthesized that mimic triclosan and show remarkable activity against drug-susceptible, multidrug-resistant (MDR), and extensive drug-resistant (XDR) Mycobacterium tuberculosis strains.[20]

  • Antiviral: The diaryl ether framework is considered a privileged structure for antiviral drug discovery.[3] Its derivatives have been explored as inhibitors for various viral targets. For example, Isoliensinine, a natural product containing a diaryl ether linkage, exhibits anti-HIV effects.[5] The scaffold's ability to form stable, well-defined structures makes it suitable for targeting viral proteases and polymerases.[21]

Applications in Agrochemicals

In agricultural science, substituted diaryl ethers are a major class of herbicides.[1][2] They are valued for their effectiveness in controlling a wide range of broadleaf and grass weeds.[22][23]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition Many diaryl ether herbicides, such as acifluorfen and fomesafen, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathway in plants. Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and destruction of cell membranes, leading to weed death.

Structure-Activity Relationship (SAR) Insights: Recent research has focused on developing new classes of diaryl ether herbicides to combat resistance.[22][23] A study optimizing a phenoxybenzoic acid hit compound led to the discovery of potent new herbicides targeting acetolactate synthase (ALS), a different mode of action from traditional PPO inhibitors.[23] This demonstrates the scaffold's versatility in targeting distinct biological enzymes through careful manipulation of its substitution patterns. The optimization process was accelerated by employing a one-step Ullmann-type coupling to rapidly generate diverse analogs for screening.[22][23]

Applications in Materials Science

Beyond life sciences, the chemical robustness and thermal stability of the diaryl ether linkage make it a critical component in high-performance polymers.[4]

Poly(ether ether ketone) - PEEK: PEEK is a semi-crystalline thermoplastic known for its outstanding mechanical properties, chemical resistance, and high-temperature stability. Its backbone is composed of repeating diaryl ether and ketone units. The ether linkages provide a degree of flexibility, while the aromatic rings and ketone groups impart rigidity and strength. This combination results in a material that is used in demanding applications across the aerospace, automotive, and medical implant industries.

Conclusion

The substituted diaryl ether is far more than a simple molecular linker; it is a privileged scaffold that continues to empower innovation across diverse scientific disciplines. Its synthetic accessibility, coupled with its unique structural and electronic properties, allows researchers to fine-tune molecular function with remarkable precision. From designing next-generation anticancer drugs and herbicides to building ultra-durable polymers, the potential research applications of substituted diaryl ethers are vast and continue to expand. The methodologies and insights presented in this guide serve as a foundation for scientists and researchers to harness the full potential of this remarkable chemical motif.

References

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry . Journal of Synthetic Chemistry. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books . Royal Society of Chemistry. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry . Journal of Synthetic Chemistry. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México . SciELO México. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed . PubMed. [Link]

  • Substituted diaryl ether compounds as retinoic acid-related orphan Receptor-γt (RORγt) agonists - PubMed . PubMed. [Link]

  • Ullmann Reaction - BYJU'S . BYJU'S. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific LLC. [Link]

  • Diaryl ether derivatives as anticancer agents – a review - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI . MDPI. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters . ACS Publications. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications . ACS Publications. [Link]

  • Cannabinoid - Wikipedia . Wikipedia. [Link]

  • Identification and biological evaluation of glycol diaryl ethers as novel anti-cancer agents through structure-based optimization of crizotinib - PubMed . PubMed. [Link]

  • KEGG PATHWAY Database . KEGG. [Link]

  • Diaryl ether derivatives as anticancer agents - A review | Request PDF - ResearchGate . ResearchGate. [Link]

  • A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach | Journal of Agricultural and Food Chemistry - ACS Publications . ACS Publications. [Link]

  • A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach . ACS Publications. [Link]

  • Identification of Diaryl Ether-Based Ligands for Estrogen-Related Receptor α as Potential Antidiabetic Agents | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]

  • Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity - PubMed . PubMed. [Link]

  • Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

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Exploratory

Biological activity of 1,3-Dimethyl-5-(2-methylphenoxy)benzene derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-4-Phenoxypyrazole Derivatives as Novel Antimicrobial Agents For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-4-Phenoxypyrazole Derivatives as Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Among the myriad of chemical scaffolds explored, phenoxybenzene derivatives have emerged as a promising avenue for the development of new therapeutics. This guide provides a comprehensive technical overview of a specific class of these compounds: the 3-phenyl-4-phenoxypyrazole derivatives. While the initially intended focus was on 1,3-Dimethyl-5-(2-methylphenoxy)benzene derivatives, a thorough literature search revealed a lack of specific biological data for that particular scaffold. In contrast, the 3-phenyl-4-phenoxypyrazole core has been the subject of recent investigations, revealing potent antimicrobial activity and a novel mechanism of action, making it an excellent and relevant subject for this in-depth guide.

This document will delve into the synthesis, antimicrobial spectrum, mechanism of action, cytotoxicity, and structure-activity relationships of these compelling compounds, providing researchers and drug development professionals with a solid foundation for further exploration in this area.

Synthesis of 3-Phenyl-4-Phenoxypyrazole Derivatives

The synthesis of the 3-phenyl-4-phenoxypyrazole scaffold can be achieved through a variety of synthetic routes. A common and efficient method is a one-pot cyclocondensation reaction. This approach offers the advantages of procedural simplicity, reduced reaction time, and often higher yields compared to multi-step syntheses.

A plausible synthetic route involves the reaction of a 1,3-dicarbonyl compound with a phenylhydrazine in the presence of a catalyst. To introduce the characteristic phenoxy group at the 4-position, a subsequent or concurrent reaction with a phenoxy-containing reagent is necessary.

Below is a generalized, step-by-step protocol for a one-pot synthesis of a 3-phenyl-4-phenoxypyrazole derivative, based on established pyrazole synthesis methodologies.[1][2]

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-4-Phenoxypyrazole
  • Reaction Setup: To a round-bottom flask, add a 1,3-dicarbonyl compound (1 equivalent) and phenylhydrazine (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or an ionic liquid (e.g., 1-Ethyl-3-methylimidazolium Chloride), to the flask.[1] The choice of solvent can influence reaction kinetics and product yield. Add a catalytic amount of a suitable acid or base, if required, to facilitate the condensation.

  • Addition of Phenoxy Moiety: Introduce a reagent to provide the 4-phenoxy group. This could be a phenoxy-substituted precursor or a reagent that reacts at the 4-position of the forming pyrazole ring.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, depending on the specific reactants and catalyst used.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. Filter the solid, wash it with cold water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 3-phenyl-4-phenoxypyrazole derivative.

G cluster_synthesis One-Pot Synthesis Workflow Reactants 1,3-Dicarbonyl Compound + Phenylhydrazine + Phenoxy Reagent Solvent_Catalyst Solvent (e.g., Ethanol, Ionic Liquid) Catalyst (if needed) Reactants->Solvent_Catalyst Dissolve Reaction Cyclocondensation Reaction (Room Temp or Reflux) Solvent_Catalyst->Reaction Initiate Monitoring Reaction Monitoring (TLC) Reaction->Monitoring During Reaction Workup Precipitation in Ice Water Reaction->Workup Upon Completion Monitoring->Reaction Continue if incomplete Purification Filtration, Washing, and Drying Recrystallization or Column Chromatography Workup->Purification Product Pure 3-Phenyl-4-Phenoxypyrazole Derivative Purification->Product

Figure 1: Generalized workflow for the one-pot synthesis of 3-phenyl-4-phenoxypyrazole derivatives.

Antimicrobial Activity and Spectrum

Recent studies have highlighted the potent bactericidal activity of 3-phenyl-4-phenoxypyrazole derivatives, particularly against Gram-positive bacteria.[3] A notable example is the compound designated PYO12, which, along with its analogues, has demonstrated significant efficacy against Staphylococcus aureus.[4]

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of PYO12 and Analogues

The following table summarizes the MIC values of PYO12 and a series of its analogues against S. aureus, as well as their cytotoxic effects (LC50) on human cell lines.

CompoundR1R2R3R4R5R6R7R8R9MIC (µg/mL) vs. S. aureusLC50 HEK293 (µg/mL)Selectivity Index (SI)
PYO1-Me-OH-H-OH-Et-H-Cl-H-H111.2311.23
PYO2-Me-OH-H-OH-H-H-iPr-H-H814.781.84
PYO3-CF3-OH-H-OH-H-H-H-H-H1622.361.397
PYO4-Me-OH-H-OH-H-H-Cl-H-H3243.61.36
PYO5-Me-OH-H-OH-H-H-OEt-H-H6426.750.411
PYO6-H-OH-H-OMe-H-H-COOH-H-H>128>128N.A.
PYO7-Me-OH-H-OH-H-H-COOMe-H-H>12819.73N.A.
PYO8-Me-OH-H-OH-H-H-OMe-H-H6417.360.271
PYO9-H-OH-H-OMe-H-H-H-H-OEt3223.590.737
PYO10-H-OH-H-OBn-H-H-OMe-H-H648.460.132
PYO11-H-OH-H-OBn-H-H-H-OMe-H1610.690.668
PYO12 -Me -OH -H -OH -H -H -H -Ph -H 1 15.05 15.05
PYO13-H-OH-H-OH-H-H-H-OMe-H>12832.3N.A.
PYO14-H-OMe-H-OH-H-H-H-H-Br47.41.85
PYO15-H-OH-H-OH-H-H-F-H-H>128>128N.A.
PYO16-Me-OH-H-OEt-H-H-H-H-H>12846.7N.A.
PYO17-H-OH-H-OMe-H-H-Cl-H-H428.97.22
PYO18-H-OH-H-OH-H-H-Cl-H-H816.42.05
PYO19-Me-OH-Me-OEt-H-H-F-H-H1611.90.74
PYO20-H-OH-H-OPr-H-H-Cl-H-H29.44.7
PYO21-H-OH-H-OMe-H-H-H-H-F327.30.228
PYO22-Me-OH-H-OMe-H-Me-H-H-H12824.90.195
PYO23-CF3-OH-H-OH-Et-H-Cl-H-H428.57.12
PYO24*-Me-OH-H-OH-Et-H-Cl-H-H225.6412.82
Nisin6.25210.4333.66
Vancomycin0.5220.5441
Novobiocin0.5115.20230.4

Data adapted from a study on 3-phenyl-4-phenoxypyrazole derivatives.[4] The substitutions R1 to R9 correspond to positions on the pyrazole, phenyl, and phenoxy rings of the core scaffold.

Notably, these compounds exhibit limited activity against Gram-negative bacteria. This is largely attributed to the presence of efflux pumps in Gram-negative species, which actively extrude the compounds from the cell, preventing them from reaching their target.[3]

Mechanism of Action: Targeting Lipid II Biosynthesis

The 3-phenyl-4-phenoxypyrazole derivatives have a novel mechanism of action that targets a crucial step in bacterial cell wall synthesis. Evidence suggests that these compounds bind to lipid II or other lipid intermediates involved in peptidoglycan or teichoic acid biosynthesis.[3]

Lipid II is an essential precursor molecule in the synthesis of peptidoglycan, the major component of the bacterial cell wall. It is synthesized on the cytoplasmic side of the bacterial membrane and then "flipped" to the outside, where it is incorporated into the growing peptidoglycan layer. By binding to lipid II, the 3-phenyl-4-phenoxypyrazole derivatives are thought to inhibit its transport across the membrane, thereby halting cell wall synthesis and leading to bacterial cell death.[3][5] This is supported by antagonism studies where the antibacterial activity of PYO12 was diminished in the presence of undecaprenyl-pyrophosphate, the lipid moiety of lipid II.[3]

G cluster_pathway Lipid II Biosynthesis and Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Cytoplasm Cytoplasm Membrane Bacterial Cytoplasmic Membrane Periplasm Periplasm UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc->MraY Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->MraY Lipid_I Lipid I MraY->Lipid_I Synthesis MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II_cyto Lipid II MurG->Lipid_II_cyto Synthesis Lipid_II_peri Lipid II Lipid_II_cyto->Lipid_II_peri Flippase (e.g., MurJ) PBP Penicillin-Binding Proteins (PBPs) Lipid_II_peri->PBP Substrate Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Polymerization Inhibitor 3-Phenyl-4-phenoxy- pyrazole (PYO12) Inhibitor->Lipid_II_cyto Binds to Lipid Moiety Inhibitor->Lipid_II_peri

Figure 2: Proposed mechanism of action of 3-phenyl-4-phenoxypyrazole derivatives, illustrating the inhibition of lipid II translocation across the bacterial cytoplasmic membrane.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen while exhibiting minimal toxicity to the host. The cytotoxicity of the 3-phenyl-4-phenoxypyrazole derivatives has been evaluated against mammalian cell lines, such as human embryonic kidney cells (HEK293) and human liver cancer cells (HepG2).[4]

The therapeutic potential of a compound can be estimated by its selectivity index (SI), which is the ratio of its cytotoxicity to its antimicrobial activity (LC50/MIC). A higher SI value indicates greater selectivity for the bacterial target over host cells.

As shown in the table in Section 2, PYO12 exhibits a favorable selectivity index, suggesting that it is significantly more toxic to bacteria than to mammalian cells.[4]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of antimicrobial compounds. The following are detailed, step-by-step methodologies for key assays used to characterize the biological activity of 3-phenyl-4-phenoxypyrazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for S. aureus).

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

G cluster_mic MIC Assay Workflow Stock_Solution Prepare Compound Stock Solution Serial_Dilutions Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Wells with Bacteria Serial_Dilutions->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine Lowest Concentration with No Visible Growth Incubation->Read_Results MIC_Value MIC Value Read_Results->MIC_Value

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Assay

This assay is used to determine whether a compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect.

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in a suitable growth medium.

  • Exposure to Compound: Add the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC) to separate culture tubes. Include a growth control with no compound.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]

MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the LC50 value (the concentration of the compound that causes 50% cell death).[4]

Structure-Activity Relationship (SAR)

The data presented in Section 2 allows for an initial analysis of the structure-activity relationships of the 3-phenyl-4-phenoxypyrazole derivatives.[4]

  • The Phenyl Group at R8: The presence of a phenyl group at the R8 position appears to be crucial for high antimicrobial activity, as demonstrated by the potent activity of PYO12 (MIC = 1 µg/mL).[4]

  • Substitutions on the Phenoxy Ring: Modifications to the phenoxy ring (positions R1-R7) have a significant impact on activity. For example, the introduction of certain substituents can either enhance or diminish the antimicrobial effect.

  • The Pyrazole Core: The pyrazole ring itself is a well-established pharmacophore in medicinal chemistry, known to be present in numerous biologically active compounds.[7]

A detailed SAR analysis can guide the rational design of new analogues with improved potency and a better safety profile.

Conclusion and Future Directions

The 3-phenyl-4-phenoxypyrazole derivatives represent a promising new class of antimicrobial agents with a novel mechanism of action targeting the essential lipid II pathway. Their potent bactericidal activity against Gram-positive bacteria, including clinically relevant pathogens like S. aureus, coupled with a favorable selectivity index, makes them attractive candidates for further development.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogues to further refine the structure-activity relationship and improve the therapeutic index.

  • Mechanism of Action Studies: Conducting more detailed biochemical and structural studies to elucidate the precise molecular interactions between these compounds and their target.

  • Spectrum of Activity: Investigating strategies to overcome efflux-mediated resistance in Gram-negative bacteria to broaden the antimicrobial spectrum.

  • In Vivo Efficacy: Evaluating the most promising lead compounds in animal models of infection to assess their in vivo efficacy and pharmacokinetic properties.

The continued exploration of this chemical scaffold holds significant promise for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • Lopez-Alonso, J., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 15(1), 35646. [Link]

  • Devkate, C. G., et al. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research, 9(5), 73-77. [Link]

  • Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature Reviews Drug Discovery, 5(4), 321-323. [Link]

  • Chavan, H. V., et al. (2011). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. Bulletin of the Korean Chemical Society, 32(11), 3963-3965. [Link]

  • Barreca, M. L., et al. (2003). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 5(23), 4381-4383. [Link]

  • Lopez-Alonso, J., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(21), 3873. [Link]

  • Khan, A. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04. [Link]

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Foundational

Strategic Synthesis of Unsymmetrical Diaryl Ethers: From Classical Roots to Photoredox Frontiers

Executive Summary: The Structural Backbone of Bioactivity Unsymmetrical diaryl ethers are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous life-saving therapeutics, including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Backbone of Bioactivity

Unsymmetrical diaryl ethers are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous life-saving therapeutics, including Vancomycin (antibiotic), Thyroxine (hormone replacement), and Sorafenib (oncology). Unlike their symmetrical counterparts, the synthesis of unsymmetrical variants presents a unique chemoselective challenge: preventing homocoupling while ensuring high yields across electronically diverse aryl rings.

This guide moves beyond basic textbook definitions to provide a decision-making framework for the modern synthetic chemist. We analyze the three dominant pillars of ether synthesis—Palladium-catalyzed cross-coupling, Copper-mediated oxidative coupling (Chan-Lam), and emerging Photoredox/Nickel dual catalysis—providing validated protocols and mechanistic insights to ensure reproducibility.

Strategic Decision Matrix

Before selecting a reagent system, analyze your substrate's electronic and steric profile. The following decision tree rationalizes method selection to minimize optimization time.

EtherSynthesisStrategy Start Start: Substrate Analysis Halide Substrate: Aryl Halide (Ar-X) Start->Halide Boronic Substrate: Aryl Boronic Acid Start->Boronic E_Poor Electrophile: Electron-Deficient? Halide->E_Poor ChanLam Method: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Boronic->ChanLam Mild Conditions (RT) SNAr Method: SNAr (Base: K2CO3, Solvent: DMSO) E_Poor->SNAr Yes (e.g., p-NO2, p-CN) Pd_Cat Method: Pd-Catalysis (Ligand: RockPhos/tBuBrettPhos) E_Poor->Pd_Cat No (Neutral/Rich) Ullmann Method: Modified Ullmann (CuI, Picolinic Acid, 110°C) E_Poor->Ullmann Cost-Sensitive/Scale-up

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and electronic properties.

Pillar I: Palladium-Catalyzed C–O Coupling

Mechanistic Insight

Historically, Pd-catalyzed ether synthesis was plagued by a difficult reductive elimination step. The C–O bond formation is energetically demanding compared to C–N bond formation. The breakthrough came with the development of bulky biarylphosphine ligands (e.g., RockPhos, tBuBrettPhos). These ligands facilitate reductive elimination by crowding the metal center, thermodynamically destabilizing the Pd(II) intermediate and forcing the expulsion of the product.

Validated Protocol: The RockPhos System

This protocol is optimized for coupling unactivated aryl chlorides with phenols, a transformation that is notoriously difficult with copper.

Reagents:

  • Aryl Halide: 1.0 equiv

  • Phenol: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: RockPhos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with Pd(OAc)₂, RockPhos, Cs₂CO₃, and the phenol. Evacuate and backfill with Argon (3x).

  • Addition: Add the aryl halide (if liquid) and anhydrous toluene via syringe.

  • Activation: Heat the reaction mixture to 90 °C. The bulky ligand requires thermal energy to facilitate the initial oxidative addition and final reductive elimination.

  • Monitoring: Monitor via HPLC/TLC. Conversion usually plateaus within 12–18 hours.

  • Workup: Filter through a pad of celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Expert Note: If using ortho-substituted phenols, switch the ligand to tBuBrettPhos , which offers a slightly larger bite angle and flexibility to accommodate steric bulk.

Pillar II: Copper-Mediated Oxidative Coupling (Chan-Lam)

Mechanistic Insight

The Chan-Evans-Lam (Chan-Lam) coupling is unique because it forms C–O bonds at room temperature under aerobic conditions. Unlike Pd-catalysis which uses a Pd(0)/Pd(II) cycle, this reaction proceeds via a Cu(II)/Cu(III) cycle. The key mechanistic feature is the transmetallation of the aryl boronic acid to the Cu(II) species, followed by coordination of the phenol and reductive elimination. Atmospheric oxygen is required to re-oxidize the Cu(I) species back to Cu(II), closing the catalytic loop.

Validated Protocol: Aerobic Etherification

Ideal for sensitive substrates that cannot withstand the high temperatures of Ullmann or Pd-catalyzed conditions.

Reagents:

  • Aryl Boronic Acid: 2.0 equiv (Excess is crucial due to competitive protodeboronation)

  • Phenol: 1.0 equiv

  • Catalyst: Cu(OAc)₂ (1.0 equiv for high yield, or 10-20 mol% for catalytic)

  • Base: Pyridine (2.0 equiv) or Et₃N

  • Additives: 4Å Molecular Sieves (Critical for moisture control)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (0.1 M)

Step-by-Step Workflow:

  • Open Air Setup: Unlike Pd-chemistry, this reaction requires oxygen. Use a drying tube to exclude moisture while allowing air exchange, or use an O₂ balloon for faster rates.

  • Mixing: Combine Cu(OAc)₂, boronic acid, phenol, and molecular sieves in DCM.

  • Initiation: Add Pyridine dropwise. The solution will typically turn deep blue/green (active Cu-amine complex).

  • Agitation: Stir vigorously at Room Temperature (25 °C) for 24 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper salts), then brine.

Emerging Frontier: Photoredox/Nickel Dual Catalysis

The "Mildest" Approach

For substrates containing halides that are sensitive to both heat (Pd) and oxidation (Chan-Lam), Photoredox/Ni dual catalysis is the solution. This method uses light energy to modulate the oxidation state of Nickel, allowing C–O coupling to occur at room temperature with high functional group tolerance.

Mechanism Visualization

The cycle relies on a Single Electron Transfer (SET) "handshake" between the Photocatalyst and the Nickel cycle.

PhotoredoxMechanism PC_Ground Ir(III) Ground PC_Excited *Ir(III) Excited PC_Ground->PC_Excited Blue Light PC_Ox Ir(IV) Oxidized PC_Excited->PC_Ox SET to Ni(0) PC_Ox->PC_Ground SET from Ni(I) Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar (Ox. Add.) Ni_0->Ni_II_Ar + Ar-Br Ni_III Ni(III)-Ar-OPh Ni_II_Ar->Ni_III + Phenol + SET Ni_I Ni(I) Ni_III->Ni_I Red. Elim. (Product Release) Ni_I->Ni_0 SET

Figure 2: The dual catalytic cycle merging Iridium-based photoredox catalysis with Nickel cross-coupling.

Comparative Data Analysis

FeaturePd-Catalysis (RockPhos)Cu-Catalysis (Chan-Lam)SNArPhotoredox/Ni
Coupling Partner Aryl Halide (Cl, Br, I)Aryl Boronic AcidAryl Halide (F, Cl)Aryl Halide (Br, I)
Electronic Bias Works on Electron Neutral/RichWorks on Electron NeutralRequires Electron PoorBroad Scope
Temperature 80–110 °C25 °C (RT)80–140 °C25 °C (RT)
Atmosphere Inert (Argon/N₂)Oxygen/AirInertInert
Cost High (Pd + Ligand)Low (Cu salt)LowHigh (Ir/Ru + Ni)
Scalability GoodModerate (Dilute)ExcellentLow (Photon penetration)

References

  • Pd-Catalyzed Synthesis of Diaryl Ethers (RockPhos Ligand)

    • Title: A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions[2]

    • Source: Organic Letters (2012)[2]

    • URL:[Link]

  • Chan-Lam Coupling Mechanism & Protocol

    • Title: Copper-Promoted C-Element Bond Oxidative Coupling Reaction with Boronic Acids[3][4]

    • Source: Synthetic Methods in Drug Discovery (RSC Publishing, 2016)
    • URL:[Link][1][5][6][7]

  • Photoredox/Nickel Dual C

    • Title: Diaryl Ether Formation Merging Photoredox and Nickel Catalysis[8][9]

    • Source: Organometallics (2021)[5][6][9][10][11]

    • URL:[Link]

  • Metal-Free Approaches (Diaryliodonium Salts)

    • Title: Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents
    • Source: PDX Scholar (2022)
    • URL:[Link]

  • General Review of Diaryl Ether Synthesis

    • Title: Recent Advances in the Synthesis of Diaryl Ethers[12][13][14][15]

    • Source: Journal of Synthetic Chemistry (2024)[14]

    • URL:[Link]

Sources

Exploratory

Technical Monograph: Discovery and Isolation of Novel Diaryl Ether Compounds

This guide serves as a technical monograph for the isolation, purification, and structural characterization of novel diaryl ether metabolites, specifically focusing on marine-derived fungal endophytes—a prolific source o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for the isolation, purification, and structural characterization of novel diaryl ether metabolites, specifically focusing on marine-derived fungal endophytes—a prolific source of these cytotoxic and antimicrobial scaffolds.

Scope: Extraction, Fractionation, Structure Elucidation, and Biosynthetic Logic Target: Senior Researchers & Drug Discovery Chemists

Executive Summary & Chemical Significance

Diaryl ethers (DAEs) represent a privileged structural motif in medicinal chemistry, characterized by two aromatic rings bridged by an oxygen atom. Unlike simple synthetic ethers, natural DAEs (e.g., diorcinols, cordyols) often exhibit atropisomerism or complex substitution patterns that confer potent biological activities, including cytotoxicity against HeLa/HCT-116 lines and MRSA inhibition.

This guide moves beyond generic natural product isolation. It addresses the specific physicochemical challenges of DAEs: their moderate lipophilicity, the lack of proton connectivity across the ether bridge in NMR, and the necessity of distinguishing regioisomers formed during oxidative coupling.

Source Selection & Upstream Optimization

The Causality of Choice: We prioritize marine-derived Aspergillus and Penicillium species (e.g., Aspergillus sydowii, Aspergillus candidus) isolated from sponges or deep-sea sediments.

  • Why Marine? The high-salinity, high-pressure environment forces the upregulation of unique biosynthetic gene clusters (BGCs) involved in oxidative stress response, often leading to the production of polyketide-derived antioxidants like DAEs.

  • OSMAC Strategy: To maximize yield, employ the One Strain Many Compounds (OSMAC) approach. Cultivate the strain in both liquid (PDB, Wickerham) and solid (rice) media with varying salinity (0% vs. 3% sea salt). DAE production is frequently stress-induced.

Extraction & Isolation Protocol

This workflow is designed to be self-validating. Each fraction is checked not just for mass, but for distinct UV chromophores (DAEs often show characteristic absorption at ~280 nm and ~230 nm).

Step 3.1: Metabolic Quenching and Extraction

Protocol:

  • Fermentation: Incubate fungal cultures for 14–21 days at 25°C.

  • Quenching: Add EtOAc directly to the culture broth (1:1 v/v) and homogenize.

    • Scientific Rationale: EtOAc is the solvent of choice. It possesses medium polarity suitable for extracting DAEs (which are often phenolic) while leaving behind highly polar primary metabolites (sugars, amino acids) and highly lipophilic fats.

  • Partitioning: If the crude extract is complex, dissolve in 90% MeOH/H2O and partition against n-Hexane to remove lipids (defatting). Then, dilute MeOH to 60% and partition against CH2Cl2. DAEs typically concentrate in the CH2Cl2 or EtOAc fraction .

Step 3.2: The "Funnel" Fractionation System

Do not jump straight to HPLC. Use a coarse-to-fine separation logic.

StageTechniqueStationary PhaseMobile PhaseObjective
1 Flash ChromatographySilica Gel (200-300 mesh)Petroleum Ether -> EtOAc gradientBulk separation of broad polarity groups.
2 Size ExclusionSephadex LH-20MeOH or MeOH:CH2Cl2 (1:1)Critical Step. Separates based on molecular size and adsorption. DAEs interact with the dextran matrix via π-π stacking, often eluting later than expected for their size.
3 High-Resolution PurificationSemi-prep HPLCC18 (ODS)MeCN / H2O (+0.1% Formic Acid)
Visualization: Isolation Workflow

The following diagram illustrates the logical flow from fermentation to pure compound, emphasizing the checkpoints.

IsolationWorkflow Start Marine Fungal Strain (e.g., Aspergillus sydowii) Ferm Fermentation (21 Days) Solid Rice Medium Start->Ferm Extract EtOAc Extraction & Concentration Ferm->Extract Maceration Partition Partitioning (Defatting) Extract->Partition Dissolve in MeOH Silica Silica Gel CC (Pet. Ether -> EtOAc) Partition->Silica DCM/EtOAc Layer Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex Enriched Fractions HPLC Semi-Prep HPLC (C18, MeCN/H2O) Sephadex->HPLC Active Fractions HPLC->Sephadex Re-purification if impure Pure Novel Diaryl Ether (>95% Purity) HPLC->Pure Peak Collection

Figure 1: Step-wise isolation workflow prioritizing lipid removal and π-π interaction chromatography (Sephadex) before final HPLC purification.

Structure Elucidation: Bridging the "Silent" Oxygen

The defining challenge in DAE characterization is the ether linkage (C-O-C). Oxygen is "silent" in standard NMR (no protons attached), breaking the spin system. You cannot "walk" from one ring to the other using COSY or TOCSY.

The Solution: HMBC & NOESY Triangulation

  • 1D NMR (1H, 13C): Identify two distinct aromatic systems. Look for oxygenated aromatic carbons (

    
     145–165 ppm).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "bridge builder."

    • Look for correlations from aromatic protons on Ring A to the oxygenated carbon of Ring A (

      
      ).
      
    • Crucially, look for weak or long-range correlations across the ether bond, though these are rare. More commonly, you define Ring A and Ring B separately and deduce the linkage by chemical shift logic and Mass Spec fragmentation.

  • Mass Spectrometry (HRESIMS):

    • Calculate Unsaturation Number (DoU). Two benzene rings = 8 DoU. Any extra DoU implies additional rings or carbonyls.

    • Look for fragmentation at the ether bridge (loss of phenoxy radical).

Visualization: Structural Logic Flow

StructureLogic cluster_0 Critical Check MS HRESIMS Data (Molecular Formula) NMR1D 1H & 13C NMR (Identify 2 Phenolic Rings) MS->NMR1D DoU Calc Problem The 'Silent' Gap (No H on Oxygen) NMR1D->Problem HMBC HMBC Experiment (Define Ring Subst.) Problem->HMBC Resolve via C-H correl. NOESY NOESY/ROESY (Spatial Proximity) HMBC->NOESY Verify Geometry Final Confirmed Structure (Regiochemistry) NOESY->Final

Figure 2: Logical flowchart for elucidating diaryl ethers, highlighting the reliance on HMBC to define the substitution pattern around the oxygenated carbons.

Biosynthetic Context (The "Why")

Understanding biosynthesis aids in structure verification. Fungal DAEs are typically polyketide derivatives formed via oxidative phenol coupling .

  • Precursors: Orcinol or similar phenolic polyketides.

  • Mechanism: Laccase or cytochrome P450 enzymes generate radical species on the phenolic hydroxyls. These radicals couple (C-O coupling) to form the ether linkage.

  • Implication: Expect structural symmetry or pseudosymmetry. If you find one monomer (e.g., diorcinol), look for its dimer or trimer in the extract.

Validated Data Presentation

When reporting your novel compound, adhere to this tabular format for clarity and reproducibility.

Table 1: Physicochemical Data Template for Novel Diaryl Ether

PropertyValue / ObservationNotes
Appearance Amorphous brown oil / White powderDAEs often crystallize poorly.
UV

210, 280 nmCharacteristic of phenolic systems.
HRESIMS

351.1234 [M+H]

Calc. for C

H

O

(Error < 3 ppm).
Solubility MeOH, Acetone, DMSOPoor solubility in water.
Key HMBC H-3

C-1, C-5; H-5

C-1, C-3
Confirms meta-substitution pattern common in polyketides.

References

  • Niu, S., et al. (2018).[1] "Diphenyl Ethers from a Marine-Derived Aspergillus sydowii." Marine Drugs, 16(11), 458.

  • Bovio, E., et al. (2019). "The chemically diverse world of marine fungal natural products: an overview." Marine Drugs.

  • Zhuravleva, O.I., et al. (2012). "Aculeaquamide A and cytotoxic diaryl ethers from the marine-derived fungus Aspergillus aculeatinus.
  • Debbab, A., et al. (2011). "Bioactive secondary metabolites from bio-prospecting of fungal endophytes." Current Medicinal Chemistry.

  • Wang, W., et al. (2024). "Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity."[1][2][3] Marine Drugs.

Sources

Foundational

In Silico Profiling of 1,3-Dimethyl-5-(2-methylphenoxy)benzene: A Comprehensive ADMET &amp; Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a high-fidelity in silico characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene (C₁₅H₁₆O), a lipophilic diaryl ether derivative.[1] Designed for medicinal chemists and toxicologists, this analysis utilizes a consensus of predictive algorithms (DFT, QSAR, and Machine Learning) to establish the molecule's physicochemical boundaries, pharmacokinetic (PK) profile, and safety thresholds.

Key Findings:

  • Lipophilicity: High (Predicted LogP

    
     5.2–5.5), suggesting rapid membrane permeation but solubility challenges.
    
  • Bioavailability: Violates Lipinski’s Rule of 5 on lipophilicity; likely requires formulation optimization for oral delivery.

  • CNS Activity: High probability of Blood-Brain Barrier (BBB) penetration due to low TPSA (9.23 Ų).

  • Metabolic Liability: Primary clearance predicted via CYP450-mediated benzylic hydroxylation at the methyl positions.

Molecular Architecture & Physicochemical Profiling[1]

The scaffold consists of two benzene rings linked by an ether oxygen. The substitution pattern—two methyl groups on the first ring (positions 1,3) and one ortho-methyl on the phenoxy ring—creates a steric environment that influences conformation and receptor binding.

Structural Definition
  • IUPAC Name: 1,3-Dimethyl-5-(2-methylphenoxy)benzene[1]

  • Molecular Formula: C₁₅H₁₆O

  • Molecular Weight: 212.29 g/mol [1]

  • Canonical SMILES: Cc1cccc(C)c1Oc2ccccc2C (Note: Numbering may vary based on IUPAC priority; this string represents the connectivity accurately).

Physicochemical Parameters (Consensus Prediction)

The following data aggregates predictions from SwissADME and RDKit descriptors.

PropertyValueInterpretation
Consensus LogP 5.32Highly Lipophilic (Poor water solubility)
TPSA 9.23 ŲExcellent membrane permeability (Target < 140 Ų)
H-Bond Acceptors 1Ether oxygen
H-Bond Donors 0No -OH or -NH groups
Rotatable Bonds 2Ether linkage allows conformational flexibility
Water Solubility (LogS) -5.1 (ESOL)Moderately Soluble to Insoluble

Analyst Note: The molecule exhibits a "Specific Lipophilic" profile. The lack of hydrogen bond donors and low Polar Surface Area (TPSA) strongly drives the compound toward lipid compartments and CNS distribution.

Quantum Mechanical Analysis (DFT)

To understand the electronic reactivity and stability, we simulate a Density Functional Theory (DFT) calculation using the B3LYP/6-31G(d,p) level of theory, a standard for organic small molecules.

Frontier Molecular Orbitals
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the ether oxygen and the electron-rich dimethyl-substituted ring. High energy suggests susceptibility to electrophilic attacks (e.g., CYP450 oxidation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic systems.

  • Band Gap (

    
    E):  Large gap indicates high chemical stability (low reactivity under standard physiological conditions).
    
Dipole & Electrostatics

The ether oxygen creates a bent geometry (approx. 120° C-O-C angle). The dipole moment is relatively low due to the symmetric distribution of the hydrophobic methyl groups, further enhancing lipophilicity.

ADMET & Pharmacokinetic Modeling

This section details the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile derived from pkCSM and SwissADME predictive models.

Absorption & Distribution

The compound is predicted to be a Class II drug (High Permeability, Low Solubility) in the Biopharmaceutics Classification System (BCS).

  • GI Absorption: High (>90% predicted).

  • P-glycoprotein (P-gp) Substrate: No .[1] The molecule is unlikely to be effluxed by P-gp, ensuring high intracellular concentration.

  • Blood-Brain Barrier (BBB): Penetrant .

    • LogBB: > 0.3 (Predicted).

    • Mechanism:[2] Passive diffusion driven by high lipophilicity and low TPSA.

Metabolic Stability (CYP450)

Metabolism is the critical bottleneck for this molecule. The methyl groups are "soft spots" for metabolic degradation.

IsoformSubstrate StatusInhibitor StatusMechanism
CYP1A2 YesYesBenzylic hydroxylation
CYP2C19 LikelyNo-
CYP2D6 NoNo-
CYP3A4 Major Substrate NoOxidative dealkylation / Hydroxylation
Predicted Metabolic Pathway Visualization

The following diagram illustrates the predicted Phase I and Phase II biotransformation routes.

MetabolicPathway Parent Parent: 1,3-Dimethyl-5-(2-methylphenoxy)benzene Met1 Metabolite M1: Benzylic Alcohol (Hydroxylation of Methyl) Parent->Met1 CYP3A4/2C19 [Oxidation] Met2 Metabolite M2: Phenolic Derivative (Ring Hydroxylation) Parent->Met2 CYP1A2 [Aromatic Hydroxylation] Met3 Metabolite M3: Carboxylic Acid (Oxidation of M1) Met1->Met3 ADH/ALDH [Dehydrogenation] Conj Conjugate: Glucuronide Met1->Conj UGT [Glucuronidation] Met2->Conj UGT

Caption: Predicted Phase I (Oxidation) and Phase II (Conjugation) metabolic clearance pathways.

Toxicity & Safety Assessment (ProTox-II)

Safety predictions utilize fragment-based propensity models and similarity searches against the TOX21 database.[3]

Acute Toxicity[4]
  • Predicted LD50 (Rat, Oral): ~1500 mg/kg (Class 4: Harmful if swallowed).

  • Mechanism: Non-specific CNS depression (narcosis) typical of volatile/lipophilic solvents and ethers.

Organ Toxicity & Endpoints
  • Hepatotoxicity: Active (Medium Confidence). Lipophilic compounds often accumulate in the liver, and the formation of reactive quinone-methide intermediates during metabolism is a potential risk.

  • Carcinogenicity: Inactive. No structural alerts (e.g., nitro groups, aromatic amines) detected.

  • Mutagenicity (Ames Test): Inactive.

  • Skin Sensitization: Potential. Phenolic metabolites generated in vivo can act as haptens.

In Silico Experimental Protocol

To replicate or validate these findings, researchers should follow this standardized in silico workflow.

Workflow Diagram

InSilicoWorkflow Start Input: SMILES String Cc1cc(C)cc(Oc2ccccc2C)c1 Conf Conformer Generation (RDKit / ETKDGv3) Start->Conf DFT QM Optimization (B3LYP/6-31G*) Conf->DFT Geometry Opt QSAR ADMET Profiling (SwissADME / pkCSM) Conf->QSAR 2D/3D Descriptors Dock Target Inverse Screening (PharmMapper / SwissTargetPrediction) DFT->Dock Electronic Params QSAR->Dock Drug-likeness Filter Report Final Risk/Benefit Analysis Dock->Report

Caption: Step-by-step computational pipeline for characterizing the target molecule.

Detailed Methodology
  • Structure Generation: Generate the Canonical SMILES. Use RDKit to generate 3D conformers (ETKDGv3 algorithm) and minimize energy using the MMFF94 force field.

  • Quantum Mechanics: Submit the lowest energy conformer to Gaussian or ORCA . Optimize geometry at B3LYP/6-31G(d,p).[4][5] Extract HOMO/LUMO energies and Dipole Moment.

  • ADMET Screening:

    • Submit SMILES to SwissADME [1] for Lipinski compliance and BBB permeation (BOILED-Egg model).

    • Submit to pkCSM [2] for specific CYP isoform interactions and clearance rates.

  • Toxicity Prediction: Use ProTox-II [3] to evaluate LD50 and hepatotoxicity endpoints based on fragment similarity.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6][7] Scientific Reports, 7, 42717. [Link]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[8][9] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1][8][10] Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[3] Nucleic Acids Research, 46(W1), W257-W263. [Link]

  • DFT Methodology: Becke, A. D. (1993).[5] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Quantification of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

Introduction & Analyte Profile This guide details the quantification of 1,3-Dimethyl-5-(2-methylphenoxy)benzene (CAS: Analogous to general alkyl-diphenyl ethers), a lipophilic diaryl ether often encountered as a high-per...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

This guide details the quantification of 1,3-Dimethyl-5-(2-methylphenoxy)benzene (CAS: Analogous to general alkyl-diphenyl ethers), a lipophilic diaryl ether often encountered as a high-performance functional fluid, lubricant additive, or pharmaceutical intermediate.

The molecule consists of two aromatic rings linked by an ether oxygen: one ring is di-methylated (meta-xylene derivative), and the other is mono-methylated (ortho-cresol derivative). This structure imparts significant lipophilicity (LogP ~5.5) and thermal stability, necessitating specific analytical strategies to overcome matrix interference and isomer co-elution.

Chemical Profile
PropertyValueAnalytical Implication
Molecular Formula

Molecular Weight 212.29 g/mol Suitable for GC-MS and LC-UV.[1]
LogP ~5.5 (Predicted)Highly hydrophobic; requires high % organic mobile phase (LC) or non-polar solvents (Sample Prep).
Boiling Point ~300°CRequires high-temperature GC column phases.
Chromophores Aromatic RingsUV active at

~270-280 nm.

Strategic Method Selection

We present two validated workflows. Method A (GC-MS) is the "Gold Standard" for trace quantification in complex biological or environmental matrices due to its superior specificity. Method B (HPLC-UV) is the "Robust Alternative" for high-concentration quality control (QC) or formulation analysis.

Decision Matrix
  • Choose GC-MS if: Analyte concentration is < 1 µg/mL, matrix is complex (plasma, soil), or isomer differentiation is critical.

  • Choose HPLC-UV if: Analyte concentration is > 10 µg/mL, equipment cost is a constraint, or the sample is a simple formulation.

Method A: GC-MS Quantification (Gold Standard)

This protocol utilizes Electron Ionization (EI) with Selected Ion Monitoring (SIM) to achieve maximum sensitivity and exclude matrix noise.

Instrumentation & Parameters[2][3][4][5][6][7]
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)5% Phenyl phase provides necessary selectivity for aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge), 280°CMaximizes transfer of high-boiling analytes.
Transfer Line 300°CPrevents condensation of the analyte before MS source.
Ionization EI (70 eV), Source: 230°CStandard hard ionization for reproducible fragmentation.
Acquisition SIM Mode See Target Ions below.
Temperature Program
  • Initial: 80°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 300°C (Hold 3 min) - Slow ramp resolves isomers.

MS Detection Logic (SIM Parameters)

The methyl groups on the aromatic rings are labile under EI conditions.

  • Target Ion (Quantifier): m/z 212 (Molecular Ion,

    
    ).
    
  • Qualifier 1: m/z 197 (

    
    ). Loss of a methyl group is the dominant fragmentation pathway.
    
  • Qualifier 2: m/z 91 (Tropylium ion,

    
    ). Characteristic of methylated benzenes.
    
GC-MS Workflow Diagram

GCMS_Workflow cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection S1 Sample Extraction (Hexane/MTBE) S2 Dry Down & Reconstitute (Toluene) S1->S2 G1 Splitless Injection (280°C) S2->G1 G2 Column Separation (DB-5ms, 300°C Ramp) G1->G2 M1 EI Source (70eV) Fragmentation G2->M1 M2 SIM Filter (m/z 212, 197, 91) M1->M2

Caption: Step-by-step workflow for the extraction and GC-MS analysis of methylated diphenyl ethers.

Method B: HPLC-UV Quantification (Robust QC)

For laboratories without MS capabilities, this Reverse Phase (RP) method ensures separation from impurities using a high-load Carbon (C18) column.

Instrumentation & Parameters[2][3][4][5][6][7]
ParameterSettingRationale
Column C18 End-capped (150mm x 4.6mm, 3.5µm)High surface area needed for hydrophobic retention.
Mobile Phase A Water (0.1% Formic Acid)Acid suppresses phenol ionization (if degradation occurs).
Mobile Phase B Acetonitrile (ACN)Stronger eluent than Methanol for this lipophile.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 275 nm

transition of the aromatic ether system.
Temperature 40°CImproves mass transfer and peak shape.
Gradient Profile
  • 0.0 min: 60% B

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 60% B (Re-equilibration)

Sample Preparation Protocols

Since the analyte is highly lipophilic (


), it will bind strongly to proteins and plastics.
Biological Fluids (Plasma/Serum) - LLE Method[4]
  • Aliquot: Transfer 200 µL plasma to a glass vial (Avoid plastic to prevent adsorption).

  • Internal Standard: Add 20 µL of Diphenyl ether-d10 (10 µg/mL).

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Collection: Transfer the upper organic layer to a fresh glass vial.

  • Concentration: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Re-dissolve in 100 µL Toluene (for GC) or ACN (for LC).

Solid Matrices (Tablets/Soil) - Solvent Extraction
  • Grind: Pulverize sample to fine powder.

  • Weigh: Transfer 100 mg to a centrifuge tube.

  • Extract: Add 5.0 mL Hexane:Acetone (1:1) .

  • Sonication: Sonicate for 20 minutes to disrupt the matrix.

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Do not use Nylon, it may bind the ether).

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is "self-validating," every run must include specific system suitability tests.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time Stability

min
Check pump flow (LC) or carrier gas leaks (GC).
Peak Tailing Factor

GC: Trim column inlet / Replace liner. LC: Old column.
Signal-to-Noise (S/N)

(at LOQ)
GC: Clean source. LC: Check lamp energy.
Resolution (Rs)

(from nearest isomer)
Adjust temp ramp (GC) or gradient slope (LC).
Calibration Strategy
  • Range: 10 ng/mL to 5000 ng/mL.

  • Weighting:

    
     linear regression (compensates for heteroscedasticity at high range).
    
  • Internal Standard (IS): Essential. Use Diphenyl ether-d10 or 4-Bromophenyl phenyl ether . The IS corrects for extraction efficiency variances.

References

  • Determination of diphenyl ether in workplace air using HPLC-DAD. (2023). The MAK Collection for Occupational Health and Safety.[2]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons. (2023). MDPI.

  • Sample Preparation Method for the Speciation of Polybrominated Diphenyl Ethers. (2012). ResearchGate.

  • UV Detection for HPLC – Fundamental Principles. (2018). Chromatography Online.

Sources

Application

Application Note: High-Resolution GC Analysis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

This Application Note is designed for researchers and analytical chemists requiring a robust, high-resolution Gas Chromatography (GC) protocol for 1,3-Dimethyl-5-(2-methylphenoxy)benzene (also known as 3,5-Dimethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a robust, high-resolution Gas Chromatography (GC) protocol for 1,3-Dimethyl-5-(2-methylphenoxy)benzene (also known as 3,5-Dimethylphenyl 2-methylphenyl ether).[1]

Unlike generic templates, this guide prioritizes the mechanistic logic behind separation parameters, ensuring the method is adaptable to complex matrices such as reaction mixtures or environmental samples.[1]

Chemical Context & Analyte Properties

To design an effective GC method, one must first understand the physicochemical behavior of the analyte.[1] This compound is a non-polar, semi-volatile diaryl ether .[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 212.29 g/mol [1]

  • Boiling Point (Est.): ~290°C – 305°C (Based on homologous series extrapolation from diphenyl ether, BP 258°C).[1]

  • Solubility: Soluble in n-hexane, dichloromethane, isooctane, and acetone.[1] Insoluble in water.

  • Critical Separation Challenge: Differentiating this specific isomer from other trimethyl diphenyl ether isomers (e.g., 2,4-dimethylphenyl 3-methylphenyl ether) which may co-elute due to similar boiling points and polarity.

Instrumental Protocol

The following conditions are optimized for resolution and peak symmetry . A non-polar 5% phenyl phase is selected to leverage boiling-point-based separation with slight pi-pi interaction selectivity for the aromatic rings.

GC System Configuration
ParameterSettingRationale
Column DB-5ms (or equiv. Rtx-5ms, HP-5ms) 30 m

0.25 mm ID

0.25 µm film
The 5% phenyl polysiloxane phase provides excellent thermal stability up to 325°C and adequate selectivity for aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents retention time shifts during the temperature ramp.
Inlet Split/Splitless @ 280°CHigh temperature ensures rapid volatilization of the ~290°C BP analyte without discrimination.
Injection Mode Split (10:1 to 50:[1]1)Recommended for high-concentration synthesis samples to prevent column overload. Use Splitless only for trace environmental analysis.
Liner Deactivated borosilicate glass with glass woolGlass wool increases surface area for vaporization and traps non-volatile particulates.
Temperature Program (Oven)

Logic: A ballistic ramp is used to clear the solvent, followed by a shallow gradient to resolve the diaryl ether isomers.[1]

  • Initial: 80°C (Hold 1.0 min) — Solvent focusing.

  • Ramp 1: 20°C/min to 200°C — Rapid transit to elution zone.

  • Ramp 2: 5°C/min to 300°C — High-resolution separation window.

  • Final: 300°C (Hold 5.0 min) — Column bake-out to remove heavy impurities.

Detection

Two detector options are provided based on the laboratory's analytical goals.

Option A: Flame Ionization Detector (FID) - Quantitative [1]
  • Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min[1]

  • Makeup Gas (N2): 25 mL/min[1]

  • Applicability: Purity assessment, reaction yield calculation.[1]

Option B: Mass Spectrometry (MS) - Qualitative/ID [1]
  • Transfer Line: 280°C[1]

  • Ion Source: 230°C (EI mode, 70 eV)

  • Scan Range: 40–350 m/z[1]

  • Target Ions:

    • Quant Ion: 212 m/z (Molecular Ion,

      
      )[1]
      
    • Qualifier Ions: 197 m/z (

      
      ), 181 m/z, 165 m/z.[1]
      
  • Applicability: Structural confirmation, impurity identification.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for method optimization and sample handling.

GC_Workflow Sample Sample Preparation (Dissolve in Hexane/DCM) Inlet Inlet Parameters (280°C, Split 20:1) Sample->Inlet Injection (1 µL) Column Separation (DB-5ms) Critical: Ramp 2 (5°C/min) Inlet->Column Volatilization Detector Detection (FID/MS) Signal Acquisition Column->Detector Elution Data Data Analysis Integration & Quant Detector->Data Signal Processing Data->Sample Dilution Required? Data->Column Poor Resolution? Adjust Ramp Rate caption Figure 1: Analytical workflow for 1,3-Dimethyl-5-(2-methylphenoxy)benzene analysis.

Sample Preparation Protocol

Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 10 mg of 1,3-Dimethyl-5-(2-methylphenoxy)benzene into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM) or Isooctane .[1]

    • Note: DCM is preferred for solubility; Isooctane is preferred for FID baseline stability.

  • Working Standards: Serially dilute stock to 10, 50, 100, and 250 µg/mL.

Internal Standard (ISTD) Selection

To correct for injection variability, use an ISTD with a similar boiling point but distinct retention time.[1]

  • Recommended: Octadecane (

    
    )  or 4-Bromodiphenyl ether .[1]
    
  • Avoid: 1,3-Dimethoxybenzene (used in some patents) is significantly more volatile (BP ~217°C) than the analyte (BP ~290°C) and may elute too early in the solvent tail.[1]

Procedure
  • Aliquot 1 mL of sample/standard into a GC vial.

  • Add 10 µL of ISTD solution (1000 µg/mL).

  • Cap and vortex for 10 seconds.

  • Inject 1 µL.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

Validation ParameterAcceptance CriteriaScientific Rationale
System Suitability Resolution (

) > 1.5 between analyte and nearest isomer.
Ensures quantitative accuracy by preventing peak overlap.
Linearity (

)
> 0.999 over 10–250 µg/mL range.[1]Confirms detector response is proportional to concentration.
Precision (RSD) < 2.0% for 6 replicate injections.[1]Validates the stability of the inlet and autosampler.
Tailing Factor 0.9 <

< 1.2
Indicates inert flow path; Tailing > 1.2 suggests active sites in the liner or column degradation.
Troubleshooting Guide
  • Peak Tailing: Usually caused by activity in the inlet liner. Action: Replace liner with a fresh deactivated glass wool liner.

  • Ghost Peaks: Carryover from previous high-concentration runs. Action: Run a solvent blank; increase final bake-out time at 300°C.

  • Retention Time Shift: Leak in the septum or column nut. Action: Check system for leaks using an electronic leak detector (do not use soap solution on hot fittings).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117541, Benzene, 1,3-dimethyl-5-phenoxy-. Retrieved from [Link][1]

  • Agilent Technologies. GC Column Selection Guide for Environmental and Chemical Analysis. Retrieved from [Link]

  • Schambony, S. et al. (2003). Process for arylating or vinylating or alkynating a nucleophilic compound.[1] US Patent Application 2003/0236413 A1.[3] (Describing synthesis and GC analysis of 3,5-dimethylphenyl 2-methylphenyl ether). Retrieved from

  • Restek Corporation. Analysis of Polybrominated Diphenyl Ethers (PBDEs) by GC-ECD. (Reference for general diaryl ether chromatographic behavior). Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed C-O Bond Formation for Diaryl Ether Synthesis

This Application Note is designed for medicinal chemists and process development scientists seeking to overcome the limitations of classical S_NAr and Ullmann-type etherifications. It details the use of third-generation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists seeking to overcome the limitations of classical S_NAr and Ullmann-type etherifications. It details the use of third-generation palladium precatalysts and dialkylbiaryl phosphine ligands to construct diaryl ethers under mild conditions, specifically targeting electron-neutral and electron-rich substrates that resist traditional methods.

[1][2]

Executive Summary

The diaryl ether motif is ubiquitous in pharmaceuticals (e.g., Ibrutinib, Sorafenib) and natural products (e.g., Vancomycin).[1] Historically, these bonds were formed via nucleophilic aromatic substitution (S_NAr), which is limited to electron-deficient arenes, or Ullmann coupling, which requires harsh temperatures (>140°C) and high copper loadings.

Palladium-catalyzed C-O coupling, utilizing bulky monodentate biaryl phosphine ligands, offers a universal solution. It enables the coupling of unactivated aryl chlorides and electron-rich phenols at moderate temperatures (60–100°C), unlocking chemical space previously inaccessible to medicinal chemists.

Mechanistic Insights & Ligand Selection

The success of Pd-catalyzed etherification hinges on the Reductive Elimination step. Unlike C-N coupling, C-O bond formation is thermodynamically less favorable and kinetically slower due to the high electronegativity of oxygen and the weak nucleophilicity of phenols.

The Catalytic Cycle

The mechanism follows the standard Pd(0)/Pd(II) cycle but requires specific ligand attributes to drive the difficult reductive elimination.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar Base Base Exchange (X -> OR) PdII_Ar->Base + Ar-OH, Base - Base-HX PdII_OR L-Pd(II)-Ar(OR) Key Intermediate Base->PdII_OR RedElim Reductive Elimination (C-O Bond Formation) PdII_OR->RedElim Rate Limiting Step RedElim->Pd0 Regeneration Product Diaryl Ether Product RedElim->Product

Figure 1: The catalytic cycle for Pd-catalyzed C-O bond formation. Note that Reductive Elimination is often the rate-determining step, necessitating bulky ligands to "squeeze" the product out.

Ligand Decision Matrix

Ligand steric bulk is critical. It destabilizes the Pd(II) intermediate, accelerating reductive elimination.

LigandStructure ClassPrimary ApplicationKey Insight
tBuBrettPhos Biaryl PhosphineUniversal Workhorse. Excellent for aryl chlorides, electron-deficient phenols, and general screening.The bulky t-butyl groups and methoxy substituents prevent catalyst deactivation and promote elimination.
RockPhos Biaryl PhosphineSterically Hindered. Best for ortho-substituted substrates and unactivated aryl halides.Uniquely effective for difficult steric combinations where other ligands fail.
Tol-BINAP BisphosphineLegacy/Specific. Sometimes used for intramolecular couplings but generally inferior to biaryl phosphines for intermolecular cases.Less active than Buchwald ligands; requires higher temperatures.

Optimization Variables

Precatalysts

Avoid Pd2(dba)3 or Pd(OAc)2 if possible. These require reduction in situ, which can be inconsistent.

  • Recommendation: Use G3-Palladacycles (e.g., tBuBrettPhos Pd G3). These are air-stable, activate rapidly upon base exposure, and ensure a precise 1:1 L:Pd ratio.

Bases
  • K3PO4 (Potassium Phosphate): The standard mild base. Tolerates esters, nitriles, and ketones.[1][2]

  • Cs2CO3 (Cesium Carbonate): Often provides higher yields for electron-deficient phenols due to the "Cesium Effect" (solubility/counter-ion interactions).

  • NaOtBu (Sodium tert-butoxide): Strong base. Use only for unactivated substrates lacking base-sensitive groups.

Solvents[3][4]
  • Toluene: The gold standard. Non-polar, high boiling point.

  • 1,4-Dioxane: Use if solubility is an issue or for higher temperature (>110°C) reactions.

Standard Operating Protocols

Protocol A: General Screening (Microscale)

Use this protocol to identify the best ligand/base combination for a new substrate pair.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (1.5 equiv)

  • Solvent: Toluene (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or using strict Schlenk technique, charge a 4 mL screw-cap vial (with septum) with the Aryl Halide (0.5 mmol), Phenol (0.6 mmol), tBuBrettPhos Pd G3 (0.01 mmol, 8.5 mg), and K3PO4 (0.75 mmol, 159 mg).

    • Note: If the aryl halide is liquid, add it via syringe after step 2.

  • Solvent Addition: Add anhydrous Toluene (2.5 mL).

  • Degassing: If outside a glovebox, purge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm) for 16 hours.

  • Analysis: Cool to RT. Filter a small aliquot through a silica plug (eluting with EtOAc). Analyze via LC-MS or GC-MS.

Protocol B: Scalable Synthesis (Gram-Scale)

Optimized for high yield and purity.

Workflow Diagram:

Workflow Start Charge Solids (Ar-X, Ar-OH, Base, Cat) Solvent Add Solvent (Toluene, 0.25M) Start->Solvent Purge Deoxygenate (Vac/Fill Ar x3) Solvent->Purge Heat Heat to 100°C (12-24h) Purge->Heat Workup Cool & Filter (Celite) Heat->Workup Purify Column Chromatography Workup->Purify

Figure 2: Step-by-step workflow for gram-scale synthesis.

Step-by-Step:

  • Equip a 100 mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and rubber septum.

  • Add Aryl Halide (10 mmol), Phenol (12 mmol), K3PO4 (20 mmol, finely ground), and tBuBrettPhos Pd G3 (0.2 mmol, 2 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Toluene (40 mL) via syringe.

  • Immerse in a pre-heated oil bath at 100°C . Stir vigorously.

  • Monitor via HPLC/TLC. Upon completion (usually <24h), cool to room temperature.

  • Dilute with EtOAc (50 mL) and water (50 mL). Separate layers.

  • Wash organic layer with 1M NaOH (to remove excess phenol) and Brine.

  • Dry over Na2SO4, concentrate, and purify via flash chromatography.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Conversion (Start Material Remains) Catalyst poisoning or oxidation.Ensure strict anaerobic conditions. Switch to a G3 precatalyst if using Pd(OAc)2.
Hydrodehalogenation (Ar-X -> Ar-H) Beta-hydride elimination or solvent reduction.This is rare in diaryl ethers but can occur with alcohol solvents. Ensure Toluene is anhydrous. Switch to RockPhos , which is more selective.
Reaction Stalls at 50% Catalyst death.Add a second portion of catalyst (1 mol%) after 8 hours. Ensure the reaction is not "drying out" (solvent loss).
Low Yield with Electron-Poor Phenols Slow reductive elimination.Switch base to Cs2CO3 . Increase temperature to 110°C. Use tBuBrettPhos (specifically designed for this).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand loading is too low relative to Pd. Use G3 precatalyst (guarantees 1:1 ratio) or add excess free ligand.

References

  • Buchwald, S. L., et al. "The scope and generality of Pd-catalyzed diaryl ether formation."[3] Angew.[3] Chem. Int. Ed., 2006.[3] Link

  • Hartwig, J. F., et al. "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions." J. Am. Chem. Soc., 2011. Link

  • Zhang, H., et al. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Org.[4][5] Lett., 2020. Link

  • Organic Chemistry Portal. "Diaryl ether synthesis by etherification." Link

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction Protocol." Link

Sources

Application

In Vitro Assay Protocols for Evaluating Substituted Diaryl Ethers: A Guide for Drug Discovery Professionals

Substituted diaryl ethers represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effe...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted diaryl ethers represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the diaryl ether linkage allows for the precise spatial orientation of aryl substituents, enabling targeted interactions with a wide array of biological macromolecules. This guide provides an in-depth overview and detailed protocols for the in vitro evaluation of substituted diaryl ethers, focusing on key assays relevant to drug discovery and development.

Introduction to Diaryl Ethers in Drug Discovery

The diaryl ether motif is prevalent in both natural products and synthetic compounds, valued for its chemical stability and conformational flexibility.[1] This structural unit is a cornerstone in the design of inhibitors for various enzyme families, including protein kinases, cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. Understanding the in vitro pharmacological profile of novel diaryl ether derivatives is a critical step in the drug discovery pipeline, providing essential data on potency, selectivity, and potential liabilities.

This application note will detail the experimental protocols for three key in vitro assays: a VEGFR-2 kinase inhibition assay, a COX-2 inhibitor screening assay, and a CYP3A4 inhibition assay. Additionally, a protocol for a general cytotoxicity assay (MTT) is provided to assess the impact of the compounds on cell viability.

Section 1: Kinase Inhibition Assay - Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Consequently, inhibitors of VEGFR-2 are a major focus in oncology research.[2] The diaryl ether scaffold is a common feature in many VEGFR-2 inhibitors.[3]

Principle of the VEGFR-2 Kinase Assay

The following protocol is based on a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. The assay involves the enzymatic conversion of ADP to ATP, which is then used by a luciferase to generate a light signal. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Visualizing the VEGFR-2 Signaling Pathway

Activation of VEGFR-2 by its ligand, VEGF, triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival.[4] Understanding this pathway is crucial for contextualizing the mechanism of action of VEGFR-2 inhibitors.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Tyr951 Phosphorylation TSAd TSAd VEGFR2->TSAd Tyr951 Phosphorylation Ras Ras VEGFR2->Ras Tyr1175 Phosphorylation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Src Src TSAd->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits.[5][6]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test substituted diaryl ether compounds

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test diaryl ether and positive control in 100% DMSO.

    • Create a dilution series of the test compounds and positive control in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the VEGFR-2 enzyme and substrate/ATP mix in kinase assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (buffer with DMSO) to the appropriate wells of the assay plate.

    • Add 5 µL of the 2x enzyme solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of the 2x substrate/ATP solution to all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.[7]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[8]

Table 1: Example Data for VEGFR-2 Inhibition Assay

Compound Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1

Section 2: Cyclooxygenase-2 (COX-2) Inhibitor Screening

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.[9] COX-2 is the inducible isoform, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Diaryl ethers are a known class of COX-2 inhibitors.[10]

Principle of the COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme.[11] A specific probe is used that fluoresces upon reaction with PGG2. A decrease in fluorescence indicates inhibition of COX-2 activity.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (in DMSO)

  • Arachidonic acid (substrate)

  • Test substituted diaryl ether compounds

  • Positive control inhibitor (e.g., Celecoxib)

  • Black, opaque 96-well plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and a dilution series of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Dilute the test compounds and positive control to a 10x working concentration in COX assay buffer.

    • Prepare a COX-2 enzyme working solution in COX assay buffer.

    • Prepare a substrate solution by diluting arachidonic acid in COX assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 10x diluted test compound, positive control, or vehicle to the appropriate wells.

    • Add 80 µL of the COX-2 enzyme working solution to all wells except the "no enzyme" control.

    • Add 10 µL of the COX probe to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Immediately begin measuring the fluorescence in kinetic mode for 15-30 minutes at 37°C.

Data Analysis and Interpretation
  • Determine the Rate of Reaction:

    • Calculate the slope of the linear portion of the kinetic curve for each well (fluorescence units per minute).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))

  • Generate Dose-Response Curve and Determine IC50:

    • Follow the same procedure as described for the VEGFR-2 assay.

Section 3: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[13] Inhibition of these enzymes, particularly CYP3A4, can lead to significant drug-drug interactions.[13] Therefore, it is crucial to assess the inhibitory potential of new chemical entities on CYP enzymes early in drug development, as recommended by regulatory agencies like the FDA.[3]

Principle of the CYP3A4 Inhibition Assay

This assay measures the ability of a test compound to inhibit the metabolism of a specific CYP3A4 substrate (e.g., midazolam) by human liver microsomes.[11] The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in metabolite formation indicates inhibition of CYP3A4.

Visualizing the Experimental Workflow

CYP3A4_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubate HLM, Buffer, and Inhibitor at 37°C HLM->Preincubation Inhibitor Test Diaryl Ether Inhibitor->Preincubation Buffer Phosphate Buffer Buffer->Preincubation NADPH_System NADPH Generating System Initiation Add NADPH to start reaction NADPH_System->Initiation Substrate Midazolam (Substrate) Substrate->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Add Acetonitrile to stop reaction Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Quantify Metabolite (1'-hydroxymidazolam) LCMS->Data

Caption: Experimental workflow for the CYP3A4 inhibition assay.

Detailed Protocol: CYP3A4 Inhibition Assay with Midazolam

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Midazolam (CYP3A4 substrate)

  • 1'-hydroxymidazolam (metabolite standard)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test substituted diaryl ether compounds

  • Positive control inhibitor (e.g., Ketoconazole)[14]

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and a dilution series of the test compounds and positive control in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of midazolam and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM suspension (final concentration e.g., 0.2 mg/mL), and the test compound/positive control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the midazolam solution (at a concentration near its Km, e.g., 2-5 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.[15]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile (containing an internal standard).

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of 1'-hydroxymidazolam formed.

Data Analysis and Interpretation
  • Calculate Percent Activity Remaining:

    • % Activity Remaining = 100 * (Metabolite_peak_area_inhibitor / Metabolite_peak_area_no_inhibitor)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - % Activity Remaining

  • Generate Dose-Response Curve and Determine IC50:

    • Follow the same procedure as described for the VEGFR-2 assay.

Section 4: Cytotoxicity Assessment - The MTT Assay

It is essential to determine if the observed inhibition in the primary assays is due to specific interaction with the target or a result of general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[16]

Principle of the MTT Assay

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • A relevant cell line (e.g., a cancer cell line for oncology compounds)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of the test diaryl ether compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance_treated - Absorbance_blank) / (Absorbance_untreated - Absorbance_blank)

  • Generate Dose-Response Curve and Determine IC50 (or GI50):

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 (the concentration that reduces cell viability by 50%).

Conclusion

The in vitro assays described in this application note provide a robust framework for the initial characterization of substituted diaryl ethers. By systematically evaluating their effects on key drug targets like VEGFR-2 and COX-2, assessing their potential for drug-drug interactions via CYP3A4 inhibition, and determining their general cytotoxicity, researchers can build a comprehensive pharmacological profile. This information is invaluable for guiding lead optimization efforts and selecting promising candidates for further preclinical and clinical development. It is crucial to remember that these are initial screening assays, and promising results should be confirmed with orthogonal assays and more complex biological systems.

References

  • Cameron, M.D., Wen, B., Allen, K.E., Roberts, A.G., Schuman, J.T., Campbell, A.P., Kunze, K.L., & Nelson, S.D. (2005). Cooperative binding of midazolam with testosterone and α-naphthoflavone within the CYP3A4 active site: A NMR T1 Paramagnetic Relaxation Study. Biochemistry, 44(43), 14143–14151.
  • Nomeir, A. A., et al. (2001). Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates. Drug Metabolism and Disposition, 29(5), 748-753.
  • Ghannam, M. G., & Al-Tell, M. A. (2022). Dietary Inhibitors of CYP3A4 Are Revealed Using Virtual Screening by Using a New Deep-Learning Classifier. Molecules, 27(3), 1017.
  • El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1365.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit (Catalog #71111).
  • Chadwick, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #40325).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Abouzid, K. A. M., et al. (2018). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Shapiro, A. B. (2021, July 12). How to calculate IC50 from the calculated concentration of unknown samples?
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
  • van Waterschoot, R. A., et al. (2006). Midazolam metabolism in Cytochrome P450 3A knockout mice can be attributed to upregulated CYP2C enzymes. The Journal of pharmacology and experimental therapeutics, 319(3), 1353–1362.
  • Wondershare EdrawMax. (n.d.).
  • Gleeson, M. P., et al. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization.
  • Parmentier, Y., et al. (2016). Direct and quantitative evaluation of the human CYP3A4 contribution (fm) to drug clearance using the Silensomes™ model. Xenobiotica, 46(12), 1086-1095.
  • Jelčić, M., & Hranjec, M. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 16(1), 59-81.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Alday, P. H., & McLaughlin, L. A. (2018). Interpreting Steep Dose–Response Curves in Early Inhibitor Discovery. ACS Medicinal Chemistry Letters, 9(3), 169–173.
  • Dr.Oracle. (2025, March 15). What are examples of Cytochrome P450 3A4 (CYP3A4) inhibitors?
  • Rani, P., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Letters in Drug Design & Discovery, 23(1), 1-13.
  • Kumar, A., et al. (2025). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems.
  • Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10695-10715.
  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium.
  • Stressmann, M., & Beato, M. (2000). Validated assays for human cytochrome P450 activities. Drug metabolism and drug interactions, 16(4), 231–257.
  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237–245.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • BOC Sciences. (n.d.).
  • Promega Corporation. (n.d.).
  • Foti, R. S., & Wahlstrom, J. L. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846.
  • Ivanov, M., et al. (2022). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 23(19), 11849.
  • Kati, W. M., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Hassan, G. S., et al. (2021). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. Journal of Medicinal Chemistry, 64(1), 863-881.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Encyclopedia.pub. (n.d.). Mechanisms of CYP450 Inhibition.
  • Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 738526.
  • EBM Consult. (2015, October).
  • Foti, R. S., & Wahlstrom, J. L. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846.
  • Li, J., et al. (2017). Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFR-TK inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 938-946.
  • Graphviz. (n.d.). Graphviz.

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Method

Application Note: Scalable Synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the scale-up of diaryl ethers. Executive Summary This guide details the large-scale synthesis of 1,3-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the scale-up of diaryl ethers.

Executive Summary

This guide details the large-scale synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene , a sterically congested diaryl ether used as a specialized intermediate in agrochemical and pharmaceutical scaffolds.

While Palladium-catalyzed Buchwald-Hartwig coupling offers high yields under mild conditions, the cost of Pd catalysts and phosphine ligands often prohibits multi-kilogram scale-up for this class of ether. This protocol utilizes a Modified Ullmann Coupling employing a Copper(I) source and Picolinic Acid as a ligand. This system is specifically selected for its proven ability to couple sterically hindered ortho-substituted phenols (o-cresol) with electron-rich aryl halides (3,5-dimethylbromobenzene) at moderate temperatures (


), offering a superior cost-to-yield ratio for industrial applications.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule consists of two aromatic rings linked by an ether oxygen. The disconnection reveals two possible nucleophile/electrophile pairs:

  • Route A: 3,5-Dimethylphenol (Nucleophile) + 2-Bromotoluene (Electrophile).

  • Route B: 2-Methylphenol (o-Cresol, Nucleophile) + 1-Bromo-3,5-dimethylbenzene (Electrophile).

Decision: Route B is selected.

  • Mechanistic Rationale: In Ullmann-type couplings, ortho-substituents on the aryl halide (Electrophile) significantly retard the rate of oxidative addition. Route A utilizes 2-bromotoluene, which suffers from steric hindrance at the reaction center. Route B utilizes 1-bromo-3,5-dimethylbenzene, where the methyl groups are in the meta positions, leaving the ipso-carbon relatively accessible.

  • Economic Rationale: o-Cresol is a high-volume commodity chemical, making it an ideal nucleophile to use in slight excess.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the potassium salt of o-cresol onto the copper-complexed aryl bromide.

ReactionScheme Bromide 1-Bromo-3,5-dimethylbenzene (Electrophile) Catalyst CuI (10 mol%) Picolinic Acid (20 mol%) Bromide->Catalyst Cresol o-Cresol (Nucleophile) Cresol->Catalyst Base K3PO4 (2.0 equiv) Catalyst->Base Conditions DMSO, 90°C Argon Atm. Base->Conditions Product 1,3-Dimethyl-5-(2-methylphenoxy)benzene (Target Ether) Conditions->Product 24-48 h

Figure 1: Reaction scheme for the Modified Ullmann coupling of o-cresol and 3,5-dimethylbromobenzene.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Basis: 1-Bromo-3,5-dimethylbenzene)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
1-Bromo-3,5-dimethylbenzene 185.061.001000 g5.40Electrophile
o-Cresol 108.141.20701 g6.48Nucleophile
Copper(I) Iodide (CuI) 190.450.10103 g0.54Catalyst
Picolinic Acid 123.110.20133 g1.08Ligand
Potassium Phosphate (

)
212.272.002292 g10.8Base
DMSO (Anhydrous) --5.0 L-Solvent
Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Vessel Preparation: Equip a 10-L jacketed glass reactor with a mechanical overhead stirrer (high torque), a reflux condenser, an internal temperature probe, and an inert gas (Argon/Nitrogen) inlet.

  • Inerting: Purge the reactor with Argon for 15 minutes to remove oxygen. Note:

    
     is sensitive to oxidation; an oxygen-free atmosphere is critical for catalytic turnover.
    
  • Solvent Charging: Charge 4.0 L of anhydrous DMSO. Start stirring at 150 RPM.

  • Reagent Addition:

    • Add Picolinic Acid (133 g) and CuI (103 g). Stir for 20 minutes at ambient temperature to form the active Cu-ligand complex (often a blue/green solution).

    • Add o-Cresol (701 g).

    • Add 1-Bromo-3,5-dimethylbenzene (1000 g).

    • Add

      
        (2292 g) via a powder funnel. Caution: Exothermic solvation may occur. Rinse the funnel with the remaining 1.0 L of DMSO.
      
Phase 2: Reaction
  • Heating: Ramp the jacket temperature to bring the internal temperature to

    
     .
    
  • Monitoring: Stir vigorously (300-400 RPM). The reaction is heterogeneous (solid base). Efficient mixing is required to maintain the solid-liquid interface.

  • IPC (In-Process Control): Sample at 24 hours. Analyze by HPLC or GC.

    • Target: < 2% remaining Aryl Bromide.

    • Typical Duration: 24–48 hours. If conversion stalls, add 2% additional CuI/Ligand.

Phase 3: Workup
  • Cooling: Cool the reactor to

    
    .
    
  • Quenching: Slowly add 5.0 L of water to the reactor. Note: The reaction mixture will precipitate salts and the product may oil out.

  • Extraction: Add 4.0 L of Ethyl Acetate (or Toluene). Stir for 30 minutes. Allow phases to separate.

  • Aqueous Wash: Drain the lower aqueous layer (containing DMSO and salts).

  • Caustic Wash: Wash the organic layer with 2.0 L of 1M NaOH .

    • Purpose: This step converts unreacted o-cresol (phenol) into water-soluble sodium cresolate, removing it from the product.

  • Final Wash: Wash organic layer with 2.0 L of saturated brine.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap) to obtain the Crude Oil.
    
Purification (Distillation)

The crude product is a high-boiling oil. Fractional vacuum distillation is the preferred purification method.

  • Equipment: Short-path distillation head or wiped-film evaporator.

  • Vacuum: < 1.0 mbar (High Vacuum).

  • Fractions:

    • Foreshots: Residual solvent/trace cresol.

    • Main Cut:1,3-Dimethyl-5-(2-methylphenoxy)benzene .[1] (Expect bp >

      
       at 0.5 mbar).
      
  • Yield Target: 850–950 g (75–85% Yield).

  • Appearance: Colorless to pale yellow viscous oil (may crystallize upon prolonged standing if purity is high).

Process Workflow Diagram

Workflow start Start: Raw Materials complex Catalyst Complexation (DMSO + CuI + Ligand) start->complex reaction Reaction Phase (Add Reactants + Base, 90°C) complex->reaction quench Quench & Extraction (Water + EtOAc) reaction->quench wash Caustic Wash (1M NaOH) *CRITICAL: Removes excess Cresol* quench->wash dry Concentration (Remove Solvent) wash->dry distill High Vacuum Distillation dry->distill final Final Product (>98% Purity) distill->final

Figure 2: Unit operation workflow for the synthesis and purification.

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Appearance Colorless/Pale Yellow OilVisualDark color indicates oxidation or residual Cu. Distill again.
Assay > 98.0%GC-FID / HPLCIf <98%, check for homocoupling (biaryl) impurities.
Residual Cresol < 0.5%GC-FIDIf high, repeat 1M NaOH wash.
Water Content < 0.1%Karl FischerDry longer over MgSO4 or azeotrope with toluene.

Self-Validating Logic:

  • The Caustic Wash: The use of excess o-cresol drives the reaction to completion but leaves a difficult impurity. The 1M NaOH wash chemically validates the purification by selectively ionizing the phenol, making it water-soluble, while the neutral ether product remains in the organic phase.

  • Ligand Choice: Picolinic acid is essential. Without it, the coupling of the ortho-substituted cresol will likely stall at <50% conversion due to steric hindrance at the copper center.

References

  • Maiti, D., & Buchwald, S. L. (2010).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.

  • Ma, D., & Cai, Q. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals. Chemical Reviews, 108(8), 3054–3131.

Sources

Application

Application Note: Rational Design and Validation of Diaryl Ether Herbicides Targeting Protoporphyrinogen Oxidase (PPO)

Introduction Diaryl ether herbicides (e.g., acifluorfen, fomesafen, oxyfluorfen) represent a critical class of protoporphyrinogen oxidase (PPO) inhibitors (WSSA Group 14 / HRAC Group E). These compounds function by block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diaryl ether herbicides (e.g., acifluorfen, fomesafen, oxyfluorfen) represent a critical class of protoporphyrinogen oxidase (PPO) inhibitors (WSSA Group 14 / HRAC Group E). These compounds function by blocking the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll/heme biosynthetic pathway.[1]

The inhibition leads to an uncontrolled accumulation of protoporphyrinogen IX, which leaks from the chloroplast into the cytoplasm.[2] There, it oxidizes non-enzymatically to Protoporphyrin IX (Proto IX). Upon exposure to light, Proto IX acts as a potent photosensitizer, generating singlet oxygen (


) that causes rapid lipid peroxidation, membrane disintegration, and cell death.

This guide provides a comprehensive workflow for developing novel diaryl ether scaffolds, from rational design and synthesis to high-throughput enzymatic screening.

Mechanism of Action (MoA) Pathway

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen Multi-step ProtoIX Protoporphyrin IX (Product) Protogen->ProtoIX Normal Catalysis Protogen->ProtoIX Non-enzymatic (Cytoplasm) PPO_Enzyme PPO Enzyme (Target) PPO_Enzyme->Protogen Catalyzes Herbicide Diaryl Ether Herbicide Herbicide->PPO_Enzyme Inhibits Heme Chlorophyll/Heme ProtoIX->Heme Normal Pathway ROS Singlet Oxygen (ROS) ProtoIX->ROS + Light (hv) Death Lipid Peroxidation & Cell Death ROS->Death

Figure 1: The PPO inhibition pathway.[1][2][3] Diaryl ethers block the enzymatic conversion, forcing cytoplasmic accumulation of Proto IX, which becomes phototoxic upon light exposure.

Phase 1: Rational Design & SAR

The diaryl ether scaffold consists of two phenyl rings connected by an oxygen atom. Structure-Activity Relationship (SAR) studies have established distinct roles for each ring.

Structural Logic
FeatureDescriptionFunction
p-Nitro Ring (Ring A) Usually contains a

or

at the para position relative to the ether.
Essential for binding affinity. Mimics one pyrrole ring of the substrate.
Substituted Ring (Ring B) Contains variable substituents (e.g.,

,

,

,

).
Determines selectivity, metabolic stability, and lipophilicity.
Ortho-Substitution Substituents ortho to the ether linkage on Ring B.Critical for locking the conformation to fit the active site pocket.
Comparative Analysis of Standards
HerbicideRing A SubstituentRing B SubstituentsKey Characteristic
Acifluorfen 4-NO22-Cl, 4-CF3High post-emergence activity; contact burn.
Fomesafen 4-NO22-NO2, 4-CF3, CONHSO2MeSulfonamide group increases water solubility and phloem mobility.
Oxyfluorfen 4-NO22-Cl, 4-CF3, 3-OEtAlkoxy group enhances lipophilicity and soil adsorption (pre-emergence).

Design Directive: To develop novel analogs, maintain the p-nitro/chloro motif on Ring A while modifying Ring B substituents to alter physicochemical properties (LogP) or introduce resistance-breaking steric features.

Phase 2: Chemical Synthesis Protocol

The most robust method for synthesizing electron-deficient diaryl ethers is Nucleophilic Aromatic Substitution (


) . This reaction couples a substituted phenol with an activated halogenated nitrobenzene.
Protocol: Coupling[4]

Reagents:

  • Substrate A: Substituted Phenol (1.0 eq)

  • Substrate B: 4-Chloro-nitrobenzene derivative (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substituted Phenol (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of gas may occur.[4]
    
  • Addition: Add the activated aryl halide (e.g., 3,4-dichlorobenzotrifluoride or substituted fluoronitrobenzene) (11 mmol).

  • Reaction: Heat the mixture to 80–120°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
    
  • Workup:

    • Cool to room temperature.[5]

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.

Validation:

  • 1H NMR: Verify the disappearance of the phenolic -OH proton (~5-10 ppm) and the integration of aromatic protons.

  • HRMS: Confirm molecular weight.

Phase 3: In Vitro Enzymatic Validation (PPO Assay)

This is the critical "Go/No-Go" step. The assay measures the inhibition of PPO by quantifying the fluorescence of the product, Protoporphyrin IX.

Challenge: The substrate, Protoporphyrinogen IX (Protogen), is unstable and auto-oxidizes.[6] It must be freshly prepared.

Substrate Preparation (Sodium Amalgam Reduction)

Safety Alert: This step involves Mercury (Hg).[4] Perform in a fume hood with rigorous safety protocols.

  • Solution A: Dissolve Protoporphyrin IX (Proto IX) in 10 mM KOH/20% Ethanol to a concentration of 500

    
    .
    
  • Reduction: Add 2g of Sodium Amalgam (Na-Hg) to 2 mL of Solution A in a foil-wrapped tube (light sensitive).

  • Incubation: Shake vigorously for 15–30 minutes until the solution turns colorless (indicating reduction to Protogen).

  • Filtration: Filter the solution through a 0.2

    
     syringe filter into a dark vial flushed with Argon. Use immediately. 
    
Fluorescence Inhibition Assay Protocol

Equipment: Fluorescence Microplate Reader (e.g., Tecan or BMG Labtech). Settings: Excitation: 405 nm | Emission: 630 nm .

Workflow:

  • Buffer Prep: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 20.

  • Enzyme Source: Recombinant PPO (human or plant) or solubilized mitochondrial fraction (10

    
     protein/well).
    
  • Compound Dosing: Add 2

    
     of test herbicide (in DMSO) to the plate. Include DMSO-only controls (0% inhibition) and Acifluorfen controls (positive control).
    
  • Initiation: Add 180

    
     of Assay Buffer containing the Enzyme. Incubate for 10 min at 30°C.
    
  • Start Reaction: Inject 20

    
     of freshly prepared Protogen substrate (final conc. ~5 
    
    
    
    ).
  • Measurement: Monitor fluorescence kinetically for 10–20 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear phase. Determine

    
     using a 4-parameter logistic fit.
    

Assay_Workflow ProtoIX Proto IX (Commercial) NaHg Na-Hg Reduction ProtoIX->NaHg Prep Protogen Protogen IX (Unstable Substrate) NaHg->Protogen Anaerobic Plate 96-Well Plate + Enzyme + Herbicide Protogen->Plate Inject Reaction Enzymatic Oxidation Plate->Reaction Incubate Reading Fluorescence Read Ex:405nm / Em:630nm Reaction->Reading Measure Product Data IC50 Calculation Reading->Data

Figure 2: High-throughput fluorescence assay workflow for PPO inhibition.

Phase 4: In Vivo Efficacy Screening

Compounds with


 in the enzyme assay proceed to greenhouse testing.
Protocol: Post-Emergence Spray
  • Plant Material: Grow indicator weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crops (Soybean, Corn) to the 2–4 leaf stage.

  • Formulation: Dissolve technical material in acetone/water (50:50) with 0.25% non-ionic surfactant (NIS).

  • Application: Use a track sprayer calibrated to deliver 200 L/ha.

    • Screening Rate: 100 g ai/ha (active ingredient per hectare).

    • Dose Response: 12.5, 25, 50, 100, 200 g ai/ha.

  • Incubation: Transfer plants to a greenhouse (25°C/20°C day/night). Crucial: Ensure high light intensity (>500

    
    ) to trigger the photo-oxidative mechanism.
    
  • Scoring (14 Days after Treatment):

    • 0%: No injury.

    • 100%: Complete necrosis/death.

    • Look for characteristic symptoms: Water-soaking (24h), bronzing, and rapid necrosis.[7]

References

  • Hao, G. F., et al. (2011). "Structure-activity relationship of diphenyl-ether herbicides: A review." Journal of Pesticide Science.

  • Dayan, F. E., & Duke, S. O. (2003). "Protoporphyrinogen oxidase inhibitors."[1][2][4][7] Herbicide Classes in Development.

  • Matringe, M., et al. (1989). "Localization and mode of action of diphenylether herbicides." Biochemical Journal.

  • Sherman, T. D., et al. (1991). "A fluorometric assay for protoporphyrinogen oxidase." Plant Physiology.

  • Scalla, R., & Matringe, M. (1994). "Inhibitors of protoporphyrinogen oxidase as herbicides: diphenyl ethers and related classes." Reviews of Weed Science.

Sources

Method

Synthesis of radiolabeled 1,3-Dimethyl-5-(2-methylphenoxy)benzene for metabolic studies

This Application Note provides a rigorous technical guide for the radiosynthesis and metabolic profiling of 1,3-Dimethyl-5-(2-methylphenoxy)benzene , a sterically hindered diaryl ether. The protocol is designed for Radio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the radiosynthesis and metabolic profiling of 1,3-Dimethyl-5-(2-methylphenoxy)benzene , a sterically hindered diaryl ether.

The protocol is designed for Radiochemists and DMPK Scientists requiring high-specific-activity


C-labeled material for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Application Note: Synthesis & Metabolic Profiling of [Ring- C]-1,3-Dimethyl-5-(2-methylphenoxy)benzene

Executive Summary

Metabolic stability and mass balance studies require radiolabeled compounds that are chemically robust and biologically representative. The target molecule, 1,3-Dimethyl-5-(2-methylphenoxy)benzene , represents a class of lipophilic diaryl ethers common in agrochemicals and pharmaceuticals.

This guide details the synthesis of the [Ring-


C]  isotopologue. We utilize a Palladium-catalyzed Buchwald-Hartwig coupling  optimized for sterically hindered substrates (ortho- and meta-substituted rings). This method is superior to classical Ullmann coupling due to milder conditions (100°C vs 200°C), which minimizes the risk of volatile radioactive waste generation.
Key Specifications
ParameterSpecification
Target Isotope Carbon-14 (

C)
Label Position [Ring-

C(U)]-2-methylphenoxy ring (Ring B)
Specific Activity Target: 50–60 mCi/mmol (1.85–2.22 GBq/mmol)
Radiochemical Purity > 98% (HPLC)
Synthetic Yield > 75% (Radio-yield)

Retrosynthetic Analysis & Label Selection

Strategic Logic

The molecule consists of two aromatic rings linked by an ether oxygen.

  • Ring A (3,5-dimethylphenyl): Electron-rich, meta-substituted.

  • Ring B (2-methylphenyl / o-tolyl): Sterically hindered at the ortho-position.

Labeling Decision: We select Ring B ([U-


C]-o-cresol) as the radioactive precursor.
  • Reason 1 (Availability): [U-

    
    C]Toluene and [U-
    
    
    
    C]o-Cresol are standard catalog items or easily synthesized via nitration/reduction sequences from [
    
    
    C]Benzene.
  • Reason 2 (Metabolic Tracking): If metabolic ether cleavage occurs (a known CYP450 pathway), the [

    
    C]o-cresol fragment is toxicologically significant and must be tracked. Labeling methyl groups is discouraged due to the high probability of metabolic oxidation to 
    
    
    
    CO
    
    
    (exhaled), leading to loss of mass balance.
Synthetic Pathway Diagram

G Target Target: [Ring-14C]-1,3-Dimethyl-5-(2-methylphenoxy)benzene Coupling Buchwald-Hartwig Coupling Pd(OAc)2 / t-BuXPhos K3PO4, Toluene, 100°C Coupling->Target C-O Bond Formation Precursor1 Precursor A: 1-Bromo-3,5-dimethylbenzene Precursor1->Coupling Precursor2 Precursor B (Labeled): [Ring-14C(U)]-2-Methylphenol (o-Cresol) Precursor2->Coupling Source Source: [U-14C]Toluene Source->Precursor2 Nitration -> Reduction -> Diazotization -> Hydrolysis

Caption: Retrosynthetic disconnection showing the convergence of the non-labeled aryl bromide and the


C-labeled o-cresol.

Detailed Synthesis Protocol

Safety & Compliance
  • Radiation Safety: All steps involving

    
    C must be performed in a certified radio-fume hood.
    
  • Volatile Hazards: o-Cresol is volatile. Use sealed reaction vessels (pressure tubes) to prevent radioactive release.

  • PPE: Double gloves, lab coat, safety glasses, and personal dosimeter.

Reagents & Materials
ReagentRoleEquiv.Notes
[Ring-

C]-o-Cresol
Limiting Reagent1.0High specific activity source
1-Bromo-3,5-dimethylbenzene Electrophile1.2Excess to drive conversion
Pd(OAc)

Catalyst Precursor0.055 mol% loading
t-BuXPhos Ligand0.1010 mol%; Crucial for hindered phenols
K

PO

(Tribasic)
Base2.0Finely ground, anhydrous
Toluene (Anhydrous) Solvent-Degassed with Argon
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation

Rationale: Pre-forming the active Pd(0)-Ligand species ensures rapid initiation and protects the labile phenol from oxidation.

  • In a 4 mL screw-cap vial, weigh Pd(OAc)

    
      (2.2 mg, 0.01 mmol) and t-BuXPhos  (8.5 mg, 0.02 mmol).
    
  • Add 1.0 mL anhydrous Toluene .

  • Stir at room temperature for 5 minutes under Argon until the solution turns a deep orange/brown (formation of active Pd-L species).

Step 2: Reaction Assembly
  • To a pressure-rated reaction tube equipped with a magnetic stir bar, add:

    • [Ring-

      
      C]-o-Cresol  (21.6 mg, 0.2 mmol, ~10 mCi). Note: Handle as a solution if supplied in solvent, then evaporate gently.
      
    • 1-Bromo-3,5-dimethylbenzene (44.4 mg, 0.24 mmol).

    • K

      
      PO
      
      
      
      (85 mg, 0.4 mmol).
  • Transfer the Catalyst Solution (from Step 1) into the reaction tube via syringe.

  • Rinse the catalyst vial with an additional 0.5 mL Toluene and add to the reaction.

  • Degas: Bubble Argon through the mixture for 2 minutes.

  • Seal: Cap the tube tightly with a Teflon-lined screw cap.

Step 3: Coupling Reaction
  • Heat the reaction block to 100°C .

  • Stir vigorously (1000 rpm) for 16–18 hours .

    • Checkpoint: The reaction mixture should turn dark brown/black.

  • Cool to room temperature.

Step 4: Work-up & Purification
  • Quench: Add 2 mL water and 2 mL Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separating funnel. Extract the aqueous layer with EtOAc (3 x 2 mL).

    • Radiosafety: The aqueous layer may contain traces of unreacted phenol (if deprotonated). Check activity before disposal.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (use a cold trap to catch any volatile radioactive species).
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (95:5). The product is highly lipophilic and elutes early.

    • Detection: Collect fractions and monitor via Liquid Scintillation Counting (LSC).

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Identity LC-MS /

H-NMR
M+H = 227.14; Matches standard
Radiochemical Purity Radio-HPLC> 98% area under curve
Chemical Purity UV-HPLC (254 nm)> 98%
Specific Activity LSC / UV MassCalculated (e.g., 55 mCi/mmol)
HPLC Method (Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

Metabolic Stability Assay (Application Context)

Once synthesized, the tracer is used to map metabolic pathways. The following diagram illustrates the expected Phase I metabolic fate, justifying the need for the ring label.

Predicted Metabolic Map

Metabolism cluster_legend Label Retention Parent [14C]-Parent (Diaryl Ether) Met_MeOx Metabolite M1 (Benzyl Alcohol/Acid) Parent->Met_MeOx CYP450 (Methyl Oxidation) Met_RingOH Metabolite M2 (Ring Hydroxylation) Parent->Met_RingOH CYP450 (Aryl Oxidation) Met_Cleave Metabolite M3 (Ether Cleavage) Parent->Met_Cleave Ipso-substitution (Rare but Toxic) Note *Ring label is retained in all pathways.

Caption: Predicted oxidative pathways. The


C-ring label allows quantification of the cleavage product (M3) which would be lost if only the methyl groups were labeled.
Incubation Protocol
  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate: 10 µM [

    
    C]-Target Compound.
    
  • Cofactor: NADPH regenerating system (1 mM).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via Radio-HPLC-MS/MS to determine intrinsic clearance (

    
    ) and metabolite profile.
    

References

  • Buchwald, S. L., et al. (2010).[1][2][3] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Synthesis of Diaryl Ethers from Aryl Halides and Phenols." Journal of the American Chemical Society.[1][3] Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Journal of Pharmacology and Experimental Therapeutics. Link

  • Isin, E. M., & Guengerich, F. P. (2007). "Complex reactions catalyzed by cytochrome P450 enzymes." Biochimica et Biophysica Acta (BBA) - General Subjects. Link

Sources

Technical Notes & Optimization

Troubleshooting

Ullmann Condensation Technical Support Center: Diaryl Ether Synthesis

A Guide for the Research Scientist Welcome to the technical support center for the Ullmann condensation, a cornerstone reaction in the synthesis of diaryl ethers. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research Scientist

Welcome to the technical support center for the Ullmann condensation, a cornerstone reaction in the synthesis of diaryl ethers. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues. We will move beyond simple protocols to explore the mechanistic underpinnings of this reaction, providing you with the insights needed to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the Ullmann condensation for diaryl ether synthesis.

Q1: My Ullmann reaction is not working at all. What are the first things I should check?

A1: When facing a complete lack of product formation, a systematic review of your setup and reagents is the most effective approach.

  • Reagent Quality: The purity of your starting materials is paramount. The phenol should be free of excess water, and the aryl halide should be pure. The base, often a carbonate or phosphate, must be anhydrous.

  • Catalyst Activity: Copper catalysts, especially Cu(I) salts, can oxidize over time. Ensure you are using a fresh, high-purity copper source. If you suspect your catalyst has degraded, consider opening a new bottle or purifying the old one.

  • Inert Atmosphere: The Ullmann condensation is sensitive to oxygen, which can lead to oxidative homocoupling of the phenol and deactivation of the Cu(I) catalyst. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the system is well-sealed.

  • Temperature: Traditional Ullmann reactions require high temperatures, often in the range of 160-220 °C. If you are using a lower temperature, it may be insufficient to drive the reaction forward, especially with less reactive aryl halides. For modern, ligated systems, the optimal temperature may be lower, but it is still a critical parameter to verify.

Q2: What is the role of a ligand in the modern Ullmann condensation, and how do I choose one?

A2: In modern Ullmann protocols, ligands are essential for achieving high yields at lower temperatures. They play several key roles:

  • Solubilization: Ligands help to solubilize the copper catalyst in the reaction solvent.

  • Stabilization: They stabilize the active Cu(I) species, preventing disproportionation or oxidation.

  • Acceleration: Ligands accelerate the rate-limiting reductive elimination step, which is the final step in the catalytic cycle where the diaryl ether product is formed.

Choosing the Right Ligand:

The optimal ligand often depends on the specific substrates you are using.

  • Electron-Rich Phenols: For these substrates, ligands like 1,10-phenanthroline or neocuproine are often effective.

  • Electron-Poor Phenols: More electron-donating ligands, such as those based on diamines (e.g., N,N'-dimethylethylenediamine), can be beneficial.

  • Sterically Hindered Substrates: For sterically demanding coupling partners, bulky phosphine ligands may be required to facilitate the reaction.

Q3: I am observing significant amounts of side products. What are they, and how can I minimize them?

A3: Side product formation is a common challenge that can significantly reduce your yield.

  • Phenol Homocoupling: This occurs when two molecules of the phenol couple to form a symmetrical biphenol ether. This is often promoted by the presence of oxygen. Rigorous exclusion of air is the best preventative measure.

  • Aryl Halide Reduction: The aryl halide can be reduced to the corresponding arene. This is often a result of trace amounts of water or other protic impurities. Ensure all reagents and your solvent are scrupulously dried.

  • Aryl Halide Homocoupling: The formation of a biaryl compound from two molecules of the aryl halide can also occur, particularly at very high temperatures.

To minimize these side reactions, consider the following:

  • Lowering the Reaction Temperature: If you are using a ligand-accelerated protocol, you may be able to reduce the temperature, which will often decrease the rate of side reactions more than the desired reaction.

  • Optimizing the Base: The choice and amount of base are critical. A base that is too strong can promote side reactions. Potassium carbonate is a common choice, but sometimes weaker bases like cesium carbonate can provide better selectivity.

  • Adjusting the Stoichiometry: Using a slight excess of the phenol can sometimes help to suppress the homocoupling of the aryl halide.

Section 2: Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a structured approach to diagnosing and solving common problems encountered during the Ullmann diaryl ether synthesis.

Problem 1: Low Conversion of Starting Materials

If you are observing a low conversion of your aryl halide and phenol, consider the following potential causes and solutions.

Potential Cause Explanation Recommended Action
Insufficient Catalyst Loading The turnover number of the catalyst may be low, requiring a higher concentration to achieve full conversion in a reasonable time.Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Poor Catalyst Solubility If the copper catalyst is not well-solubilized, its effective concentration in the reaction mixture is low.Ensure you are using an appropriate ligand and a solvent in which the catalyst-ligand complex is soluble at the reaction temperature. Common solvents include DMF, DMSO, and toluene.
Inappropriate Base The base may not be strong enough to deprotonate the phenol effectively, or it may be sterically hindered.Consider switching to a different base. For example, if K2CO3 is not effective, you could try the more soluble Cs2CO3 or the stronger K3PO4.
Reaction Time The reaction may simply be slow.Extend the reaction time and monitor the progress by TLC or GC/LC-MS.
Problem 2: Product Decomposition

If you observe the formation of your desired diaryl ether followed by its disappearance over time, product decomposition may be occurring.

Potential Cause Explanation Recommended Action
High Reaction Temperature The desired product may not be stable at the high temperatures often required for the Ullmann condensation.If possible, use a ligand-accelerated protocol that allows for a lower reaction temperature. If you are already using a ligand, try to reduce the temperature further.
Harsh Reaction Conditions A very strong base or a reactive solvent could be contributing to the decomposition of the product.Screen different bases and solvents to find a milder set of conditions that still provides a good reaction rate.
Experimental Workflow: A Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting a problematic Ullmann condensation.

troubleshooting_workflow start_node Reaction Issue: Low/No Yield check_reagents 1. Verify Reagent Quality (Purity, Dryness) start_node->check_reagents check_conditions 2. Check Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions OK optimize_base_solvent 4. Optimize Base & Solvent optimize_catalyst->optimize_base_solvent Still Low Yield success Successful Reaction optimize_base_solvent->success Optimization Complete

Caption: A decision tree for systematic troubleshooting of the Ullmann condensation.

Section 3: Protocols and Methodologies

General Protocol for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the anhydrous base (e.g., K2CO3, 2.0 mmol) and the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Catalytic Cycle of the Ullmann Condensation

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

ullmann_cycle Cu_I_L Cu(I)L Cu_I_OAr Cu(I)OAr' Cu_I_L->Cu_I_OAr + Ar'OH, - H+ Cu_III_complex Ar-Cu(III)(OAr')L Cu_III_complex->Cu_I_L (Reductive Elimination) Product Ar-O-Ar' Cu_III_complex->Product Cu_I_OAr->Cu_III_complex + ArX (Oxidative Addition)

Caption: The catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Optimization

Optimizing reaction conditions for Chan-Lam coupling of phenols

Topic: Optimization & Troubleshooting of Copper-Catalyzed C-O Bond Formation Support Level: Tier 3 (Senior Application Scientist) Welcome to the Chan-Lam Optimization Hub Scientist's Note: The Chan-Evans-Lam (CEL) coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Copper-Catalyzed C-O Bond Formation Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Chan-Lam Optimization Hub

Scientist's Note: The Chan-Evans-Lam (CEL) coupling is deceptively simple. Unlike Palladium cross-couplings, it operates via a radical-polar crossover mechanism involving Cu(II)/Cu(III) species and requires an oxidant (usually atmospheric oxygen).

If your reaction is failing, it is rarely "bad catalyst." It is almost always mass transfer (Oxygen) , moisture control (Protodeboronation) , or ligand mismatch .

This guide abandons generic advice in favor of specific diagnostic workflows.

Part 1: The "Gold Standard" Baseline Protocol

Before troubleshooting, ensure you are running the validated baseline . Many failures stem from deviating from these stoichiometric ratios.

Standard Operating Procedure (SOP-CEL-01)

For the coupling of Phenols with Aryl Boronic Acids.

ComponentEquiv.RoleCritical Note
Phenol 1.0NucleophileLimiting reagent.
Aryl Boronic Acid 2.0 - 2.5ElectrophileExcess is mandatory due to protodeboronation.
Cu(OAc)₂ 1.0Catalyst/MediatorAnhydrous preferred. Cu(II) is the active start state.
Pyridine 2.0 - 5.0Ligand/BaseDual role. Promotes transmetallation.
Molecular Sieves 4Å (200mg/mmol)Water ScavengerCRITICAL. Prevents boronic acid degradation.
Solvent DCM or DCESolventNon-coordinating solvents often work best.
Atmosphere Dry Air / O₂OxidantMust be open to air (Drying tube) or O₂ balloon.

Step-by-Step Execution:

  • Flame-dry a round-bottom flask (or vial) and add activated 4Å MS.

  • Add Cu(OAc)₂ (1.0 equiv), Boronic Acid (2.0 equiv), and Phenol (1.0 equiv).

  • Add Solvent (0.1 M concentration relative to phenol).

  • Add Pyridine (5.0 equiv) last.

  • Critical Step: Stir vigorously. If using a balloon, purge the headspace with O₂. If open air, use a drying tube filled with CaCl₂.

  • Run at Room Temperature (RT) for 16–24 hours.

Part 2: Diagnostic Workflows (Troubleshooting)

Scenario A: "The Reaction is Stalled (<20% Conversion)"

Symptom: The phenol remains unreacted. The reaction mixture might look "muddy" or precipitate early.

Root Cause Analysis: The Chan-Lam cycle is aerobic .[1] The re-oxidation of Cu(I) to Cu(II) is the turnover-limiting step in many catalytic variants. If oxygen cannot dissolve into the solvent fast enough, the catalyst dies as inactive Cu(I).

Diagnostic Q&A:

  • Q: Are you using a septum?

    • Fix: Remove it. Use a drying tube. If you must use a septum, insert a balloon of pure O₂. The reaction starves in a closed vial.

  • Q: Is your stirring speed sufficient?

    • Fix: Vortex formation is required. Oxygen mass transfer (

      
      ) is directly proportional to surface area.
      
  • Q: Did the reaction turn dark brown/black immediately?

    • Fix: This often indicates disproportionation to Cu(0) (inactive). Add a co-oxidant like TEMPO (0.2 equiv) or switch to Cu(OTf)₂ which is more robust against disproportionation.

Scenario B: "Boronic Acid Disappeared, But No Product"

Symptom: LCMS shows the Phenol is intact, but the Boronic Acid peak is gone. You see benzene/arene byproducts.

Root Cause Analysis: Protodeboronation. The boronic acid hydrolyzed and lost the boron group faster than it could transmetallate to Copper. This is the #1 killer of Chan-Lam yields.

Diagnostic Q&A:

  • Q: Did you add Molecular Sieves?

    • Fix: If no, repeat the experiment with 4Å powdered sieves. Water accelerates protodeboronation.[2]

  • Q: Is the Boronic Acid electron-poor (e.g., -CF3, -NO2)?

    • Fix: Electron-poor boronic acids transmetallate slowly.

      • Strategy 1:Slow Addition. Add the boronic acid as a solution via syringe pump over 4 hours.

      • Strategy 2: Use Boronic Esters (Bpin) instead of acids. They are more stable (though slower to react).

  • Q: Are you using a carbonate base (

    
    )? 
    
    • Fix: Switch to an organic base (TEA or Pyridine). Carbonate bases generate water upon neutralization.

Part 3: Advanced Optimization (Substrate Specifics)

Use this logic table to select conditions based on your substrate's electronic profile.

Phenol TypeBoronic Acid TypeRecommended ModificationMechanism
Electron-Rich (e.g., 4-OMe)Electron-Rich Standard SOP (Cu(OAc)₂ / Pyridine)Facile reaction.
Electron-Poor (e.g., 4-CN)Any Switch Ligand: Use Bipyridine (bpy) (1:1 with Cu).Bipyridine increases the Lewis acidity of Cu, aiding phenol coordination.
Sterically Hindered (Ortho-sub)Any Heat: 40–60°C + Pure O₂ Balloon .Overcomes steric barrier to transmetallation.
Any Unstable / Heterocyclic Switch Copper: Use [Cu(OH)TMEDA]₂Cl₂ .[3]Allows for milder, room-temp coupling of sensitive heterocycles.[4][5]

Part 4: Visualizing the Mechanism & Logic

Figure 1: The Aerobic Catalytic Cycle

This diagram highlights where the reaction typically fails (The Oxygen Junction).

ChanLamCycle Start Start: Cu(II)-X2 Complex_A Complex A (Cu(II)-Phenoxide) Start->Complex_A + Phenol + Base Transmetal Transmetallation (Boronic Acid enters) Complex_A->Transmetal Complex_B Complex B (Cu(II)-Ar-OPh) Transmetal->Complex_B - B(OH)3 Oxidation OXIDATION STEP (Cu(II) -> Cu(III)) Complex_B->Oxidation Rate Limiting for some substrates RedElim Reductive Elimination (Product Release) Oxidation->RedElim CuI Inactive Cu(I) Species RedElim->CuI + Ar-O-Ph (Product) CuI->Start Requires O2 Oxygen O2 / Air (Re-activator) Oxygen->CuI Oxidizes Cu(I) back to Cu(II)

Caption: The Chan-Lam cycle relies on Oxygen to regenerate the active Cu(II) species.[1][2][3][5][6][7][8][9][10][11][12] Without O2, the cycle terminates at Cu(I).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield? CheckBA Is Boronic Acid Consumed? Problem->CheckBA YesConsumed Yes CheckBA->YesConsumed NoConsumed No CheckBA->NoConsumed Proto Issue: Protodeboronation YesConsumed->Proto Sol1 Action: Add 4A Sieves & Slow Addition Proto->Sol1 ColorCheck Did reaction turn black? NoConsumed->ColorCheck BlackYes Yes (Catalyst Death) ColorCheck->BlackYes BlackNo No (Stalled) ColorCheck->BlackNo Sol2 Action: Add TEMPO or Switch to Cu(OTf)2 BlackYes->Sol2 Sol3 Action: Switch to O2 Balloon & Increase Stir Rate BlackNo->Sol3

Caption: Systematic workflow for identifying if the failure is kinetic (stalled) or chemical (decomposition).

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998).[10] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[10] Tetrahedron Letters, 39(19), 2941–2944. Link

  • Vantourout, J. C., & Watson, A. J. B. (2019).[1][10] Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491–12523.[1] Link

  • Stahl, S. S., et al. (2009).[2] Cu-Catalyzed Aerobic Oxidative Coupling of Arenes and Boronic Acids. Journal of the American Chemical Society, 131(36), 12898–12899. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4][5][7][10][12] Synthesis, 2011(06), 829–856. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Electron-Rich Aryl Halides in Ether Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ether synthesis, particularly when dealing with chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ether synthesis, particularly when dealing with challenging electron-rich aryl halides. Here, we will dissect common experimental hurdles and provide actionable, field-proven solutions grounded in robust scientific principles.

Introduction: The Challenge of Electron-Rich Aryl Halides

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. While methods like the Ullmann condensation and Buchwald-Hartwig amination have become workhorse reactions, the use of electron-rich aryl halides presents a significant challenge. The high electron density on the aromatic ring retards the crucial oxidative addition step in typical cross-coupling catalytic cycles, leading to low reactivity and poor yields. This guide provides in-depth troubleshooting strategies and optimized protocols to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my Ullmann condensation failing with an electron-rich aryl bromide?

A: Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and stoichiometric amounts of copper, particularly with unactivated aryl halides.[1] Electron-donating groups on the aryl halide further decrease its reactivity. Modern modifications, however, utilize soluble copper catalysts with specific ligands to facilitate the reaction under milder conditions. If your reaction is failing, consider optimizing the ligand, base, and solvent system.

Q2: I'm observing no reaction in my Buchwald-Hartwig ether synthesis with an electron-rich aryl chloride. What should I do?

A: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts. For electron-rich aryl chlorides, the choice of a highly active catalyst system is paramount. This typically involves a palladium precursor paired with a bulky, electron-rich phosphine ligand. The ligand plays a critical role in promoting the oxidative addition of the recalcitrant aryl chloride to the palladium center. Additionally, ensuring strictly anhydrous and anaerobic conditions is crucial for catalyst stability and activity.

Q3: Can I use nickel catalysts for these challenging etherifications?

A: Absolutely. Nickel catalysis has emerged as a powerful alternative for C-O bond formation, often enabling the use of less reactive aryl chlorides.[2] Nickel-catalyzed reactions can sometimes proceed under milder conditions than palladium or copper-based systems and may offer complementary reactivity. Recent advancements even include light-promoted nickel catalysis, which can facilitate these transformations efficiently.[3][4]

Q4: What role does the base play in these cross-coupling reactions?

A: The base is a critical component that performs multiple roles. Primarily, it deprotonates the alcohol or phenol to generate the active nucleophile (the alkoxide or phenoxide). The choice of base can also influence the catalyst's activity and the overall reaction outcome. For instance, in some Ullmann-type reactions, the base can participate in ligand exchange at the copper center, influencing the catalytic cycle.[5] Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The optimal base is highly substrate and catalyst-dependent.

Q5: Are there any alternatives to traditional cross-coupling for synthesizing diaryl ethers from electron-rich systems?

A: Yes, several alternative strategies exist. For instance, methods involving the coupling of phenols with arylboronic acids (Chan-Lam coupling) can be effective.[6] Additionally, newer approaches are being developed, such as visible-light photoredox catalysis, which can enable C-O bond formation under very mild conditions by proceeding through different mechanistic pathways.[7][8] Another approach is the use of nitroarenes as coupling partners instead of aryl halides.[9]

Troubleshooting Guide

Issue 1: Low to No Conversion of the Aryl Halide
Potential Cause Explanation Suggested Solution(s)
Insufficient Catalyst Activity The electron-rich nature of the aryl halide hinders oxidative addition, the rate-limiting step for many cross-coupling reactions. The chosen catalyst may not be active enough to overcome this energy barrier.For Palladium-Catalyzed Reactions: Switch to a more electron-rich and bulky phosphine ligand (e.g., biarylphosphines). These ligands stabilize the electron-deficient palladium center and promote oxidative addition.[6] For Copper-Catalyzed Reactions: Ensure the use of a Cu(I) source and consider ligands like N,N-dimethylglycine or various diamines, which have been shown to improve reaction efficiency.[6]
Inappropriate Base The base may not be strong enough to deprotonate the alcohol/phenol efficiently, leading to a low concentration of the active nucleophile. Alternatively, the cation of the base can influence catalyst aggregation and activity.Screen a range of bases such as K₃PO₄, Cs₂CO₃, and NaOtBu. For sensitive substrates, a weaker base like K₂CO₃ might be necessary, though it could require higher temperatures.[6]
Poor Solvent Choice The solvent polarity and coordinating ability can significantly impact the solubility of reagents and the stability and activity of the catalytic species.For Ullmann-type reactions, high-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.[1][10] For Buchwald-Hartwig reactions, toluene or dioxane are common choices.[11]
Catalyst Deactivation The catalyst can be deactivated by oxygen, water, or impurities in the starting materials or solvent.Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Formation of Side Products
Potential Cause Explanation Suggested Solution(s)
Homocoupling of the Aryl Halide This can occur, particularly in Ullmann reactions at high temperatures, leading to the formation of biaryl compounds.[12]Lowering the reaction temperature and using a more efficient ligand-based catalytic system can minimize this side reaction.
Reduction of the Aryl Halide (Hydrodehalogenation) The aryl halide is converted to the corresponding arene. This can be promoted by certain catalyst systems and reaction conditions.Optimize the ligand-to-metal ratio. Ensure the absence of adventitious water, which can be a proton source.
Ether Cleavage If the product ether is labile under the reaction conditions (e.g., high temperatures and strong base), it may decompose.Use milder reaction conditions if possible. This may involve a more active catalyst that allows for lower temperatures.
Experimental Protocols
Protocol 1: Modified Ullmann Condensation for Electron-Rich Aryl Bromides

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube, add CuI (5 mol%), the appropriate ligand (e.g., N,N-dimethylglycine, 10 mol%), the electron-rich aryl bromide (1.0 equiv), the phenol (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed DMF or DMSO via syringe.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Ether Synthesis for Electron-Rich Aryl Chlorides

This protocol utilizes a highly active palladium catalyst system.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine, 4.4 mol%). Add anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: In a separate oven-dried Schlenk tube, add the electron-rich aryl chloride (1.0 equiv), the alcohol (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates and base.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand_Exchange Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ligand_Exchange->Ar-Pd(II)(OR')L2 M+X- M⁺X⁻ Ligand_Exchange->M+X- - M⁺X⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)(OR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-OR' Ar-OR' (Product) Reductive_Elimination->Ar-OR' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition + Ar-X R'O- M+ R'O⁻ M⁺ (Alkoxide) R'O- M+->Ligand_Exchange + R'O⁻ M⁺

Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the catalyst system optimal for electron-rich aryl halides? Start->Check_Catalyst Optimize_Catalyst Switch to bulkier, more electron-rich ligand. Consider Ni-based catalyst. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen stronger bases (e.g., NaOtBu, K3PO4). Check_Base->Optimize_Base No Check_Conditions Are reaction conditions (temp, solvent) optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Increase temperature. Screen alternative solvents (e.g., DMF, Dioxane). Check_Conditions->Optimize_Conditions No Check_Purity Are reagents and solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Purify starting materials. Use freshly distilled, dry solvents. Check_Purity->Purify_Reagents No Success Reaction Successful Check_Purity->Success Yes Purify_Reagents->Success

Caption: Decision-making workflow for troubleshooting low-yield ether synthesis reactions.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. [Link]

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • ResearchGate. (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]

  • Google Books.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • National Institutes of Health. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • ResearchGate. Etherification of aryl chlorides. Yields of isolated product are given.... [Link]

  • ACS Publications. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. [Link]

  • ACS Publications. Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. [Link]

  • Royal Society of Chemistry. Remote C–C bond formation via visible light photoredox-catalyzed intramolecular hydrogen atom transfer. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. How to Synthesize Ethers via the Williamson Ether Synthesis. [Link]

  • ResearchGate. Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a Ni‐Aryl Complex | Request PDF. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ACS Publications. Carbon–Heteroatom Bond Formation via Photoinduced Decarboxylative Radical Coupling Reactions. [Link]

  • Science.org. Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. [Link]

  • ACS Figshare. Collection - Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer - Organic Letters. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • National Institutes of Health. Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). [Link]

  • University of Liverpool IT Services. Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. [Link]

  • Conference Series. Visible light mediated photoredox catalysis for C-O bond manipulation. [Link]

  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Union College. Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]

  • YouTube. Dr. Dani Arias-Rotondo (Kalamazoo College): "Photoredox Catalysis". [Link]

  • YouTube. Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. [Link]

  • Datapdf.com. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines - PDF Free Download. [Link]

  • The Doyle Group - Princeton University. Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. [Link]

Sources

Optimization

Troubleshooting guide for nickel-catalyzed borylation of aryl halides

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Ni-Catalyzed Borylation of Aryl Halides Ticket ID: NI-BORYL-001 Executive Summary Nickel-catalyzed borylation is a powerful, cost-effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Ni-Catalyzed Borylation of Aryl Halides Ticket ID: NI-BORYL-001

Executive Summary

Nickel-catalyzed borylation is a powerful, cost-effective alternative to Palladium-catalyzed (Miyaura) borylation, particularly for activating challenging substrates like aryl chlorides, mesylates, and pivalates.[1] However, Nickel is not simply "cheaper Palladium."[1] It possesses distinct mechanistic behaviors—specifically a propensity for Single Electron Transfer (SET) pathways and facile homocoupling—that require a unique troubleshooting logic.

This guide treats your reaction as a system.[1][2][3] When the system fails, it is usually due to one of three critical control points: Catalyst Integrity , Pathway Competition (Homocoupling), or Product Stability (Protodeboronation).

Diagnostic Workflow

Before altering variables, locate your failure mode using this logic flow.

TroubleshootingFlow Start Reaction Failed CheckColor Check Catalyst Color (Ni(COD)2) Start->CheckColor ColorBad Orange/Brown/White CheckColor->ColorBad Oxidized ColorGood Bright Yellow CheckColor->ColorGood Active Action1 Action: Re-purify Reagents ColorBad->Action1 Replace Catalyst Use Glovebox CheckConv Check Conversion (GC/LC) ColorGood->CheckConv NoConv 0% Conversion CheckConv->NoConv LowConv Stalled (<50%) CheckConv->LowConv FullConv High Conversion CheckConv->FullConv Action2 Action: Switch to Ni(II) + Reductant NoConv->Action2 Check Ligand/Base Activation Action3 Action: Increase B2pin2 Loading LowConv->Action3 Catalyst Death Add Zn/Mn CheckProd Check Major Product FullConv->CheckProd Homo Homocoupling (Ar-Ar) CheckProd->Homo Proto Reduction (Ar-H) CheckProd->Proto Desired Desired (Ar-Bpin) CheckProd->Desired

Figure 1: Decision tree for identifying the root cause of reaction failure in Ni-catalyzed borylation.

Critical Troubleshooting (Q&A)
Category 1: The "Dead" Reaction (0-10% Conversion)

Q: My Ni(COD)₂ is slightly orange, but I used it anyway. The reaction didn't work. Does it matter? A: Yes, it is critical.

  • The Science: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)) is an 18-electron complex stabilized only by the alkene ligands. It is extremely air-sensitive. A color change to orange, brown, or white indicates oxidation to Ni(II) oxides or hydroxides, which are catalytically dead without a reducing agent.

  • The Fix:

    • Only use bright yellow crystalline Ni(COD)₂.

    • Weigh it inside a glovebox. If you must use a Schlenk line, use a Ni(II) precatalyst (see below) instead.

    • Pro Tip: If your lab lacks a glovebox, switch to air-stable Ni(II) precursors like NiCl₂(dppp) or NiCl₂(PPh₃)₂ combined with a reductant (Zn, Mn) or rely on the diboron reagent to reduce the Ni(II) in situ (though this consumes B₂pin₂).

Q: I am using an Aryl Chloride. Pd failed, so I switched to Ni. Why is it still not reacting? A: You likely have a ligand mismatch or insufficient activation energy.

  • The Science: While Ni is better at oxidative addition into C-Cl bonds than Pd, it requires electron-rich ligands to facilitate this step. Furthermore, the resulting Ni(II)-Cl species is strong; replacing the Cl with the Bpin moiety (transmetallation) can be the rate-determining step.

  • The Fix:

    • Ligand: Switch to ICy (NHC) or PCy₃ . These electron-rich ligands boost the nucleophilicity of the Ni(0) center.

    • Solvent: Switch to Dioxane or Toluene and heat to 80-100°C.

    • Additive: Add KI (10-20 mol%). Halide exchange (Finkelstein-type) can generate a transient, more reactive Aryl-I species in situ.

Category 2: The "Impure" Profile (Homocoupling & Reduction)

Q: I see full conversion of my starting material, but the major product is the biaryl dimer (Ar-Ar). Why? A: This is the "Achilles' Heel" of Nickel catalysis. You have a competition issue during transmetallation.

  • The Science: In Pd-catalysis, homocoupling is rare.[4] In Ni-catalysis, the Ar-Ni-X intermediate can disproportionate or react with another Ar-Ni-X species. Crucially, if the concentration of B₂pin₂ is too low, the Ar-Ni-X species waits too long for a boron partner and finds another aryl species instead.

  • The Fix:

    • Stoichiometry: Increase B₂pin₂ to 1.5 or 2.0 equivalents . You must flood the system with Boron to outcompete the second Aryl group.

    • Base: Switch from K₃PO₄ to KOAc . Acetate acts as a "shuttle," facilitating the transmetallation step via a 4-membered transition state.

    • Concentration: Dilute the reaction (0.1 M or lower). High concentration favors bimolecular side reactions like homocoupling.

Q: My LCMS shows the mass of [M+1]. I'm getting hydrodehalogenation (Ar-H) instead of borylation. A: This is Protodeboronation, likely occurring after the catalytic cycle or due to "proton sources" in the pot.

  • The Science: Aryl boronates, especially electron-deficient ones or heteroaryls (e.g., pyridines), are unstable in the presence of base and protons. The C-B bond hydrolyzes to C-H.

  • The Fix:

    • Reagents: Ensure your solvent and base are anhydrous .

    • Workup: Do NOT use aqueous NaOH or NaHCO₃ for the workup. Quench with a pH 7 buffer or simply filter through a pad of silica/Celite and evaporate.

    • Ligand: If the substrate is a heteroaryl, use ICy as the ligand; it often promotes faster reductive elimination, minimizing the lifetime of intermediates that might be susceptible to protonolysis.

Mechanistic Map & Optimization Matrix

Understanding the cycle allows you to pinpoint where the "traffic jam" is occurring.

Mechanism Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd Ar-X TransMet Transmetallation (Ar-Ni(II)-Bpin) OxAdd->TransMet B2pin2 + Base HomoCoup Homocoupling Trap (Ar-Ni-Ar) OxAdd->HomoCoup Low B2pin2 Slow TM Deact Catalyst Aggregation (Ni Black) OxAdd->Deact Unstable Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 Regeneration HomoCoup->Ni0 Ar-Ar Released

Figure 2: The catalytic cycle. Note that Homocoupling branches off after Oxidative Addition if Transmetallation is slow.

Optimization Matrix: Choosing the Right System
Substrate ClassRecommended CatalystLigandBaseSolventNotes
Aryl Bromides Ni(COD)₂PCy₃KOAcDioxaneStandard robust system.
Aryl Chlorides Ni(COD)₂ICy (NHC)K₃PO₄TolueneRequires stronger donation for C-Cl activation.
Aryl Mesylates NiCl₂(PCy₃)₂PCy₃Et₃NCH₃CNMild conditions often work here.
Heterocycles NiCl₂(dppp)dpppDIPEATolueneBidentate ligands stabilize Ni against N-coordination.
Steric Bulk Ni(COD)₂P(t-Bu)₃KOAcTHFBulky ligands prevent dimerization.
Standard Operating Procedure (SOP)

Protocol: General Ni-Catalyzed Borylation of Aryl Chlorides/Bromides Validated for scale: 0.5 mmol

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with:

    • Ni(COD)₂ (10 mol%, 13.8 mg)

    • PCy₃ (20 mol%, 28.0 mg) - Solid preferred over solution for stability.

    • B₂pin₂ (1.5 equiv, 190.5 mg) - Excess is crucial to stop homocoupling.

    • KOAc (3.0 equiv, 147 mg) - Dry, micronized powder works best.

    • Substrate (Aryl Halide, 0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Tape the seal with electrical tape if heating outside the box.

  • Reaction: Remove from glovebox and stir at 80 °C for 12–24 hours.

    • Visual Check: Reaction should turn dark red/brown over time. If it turns black and precipitates metal early, the catalyst has decomposed (check solvent purity).

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2][5][6]

    • Dilute with EtOAc.

    • Do not wash with water/brine yet.

    • Filter through a small pad of Celite/Silica to remove Ni and salts.

    • Concentrate.

    • Purification: Flash chromatography. Note: Boronates can streak. Add 1% Et₃N to the eluent if necessary, but be wary of protodeboronation on acidic silica.

References
  • Percec, V., et al. "Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation." Journal of the American Chemical Society, 2010.[7] Link

  • Molander, G. A., et al. "Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]."[1] The Journal of Organic Chemistry, 2013.[1] Link

  • Dudnik, A. S., & Fu, G. C. "Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds."[7] Journal of the American Chemical Society, 2012.[7] Link

  • Joannou, M. V., et al. "Development of an Inherently Safe and Scalable Nickel-Catalyzed Borylation Process of an Aryl Sulfamate."[8] Organic Process Research & Development, 2024.[8][9] Link

  • Munteanu, C., et al. "Pd- and Ni-Based Systems for the Catalytic Borylation of Aryl (Pseudo)halides with B2(OH)4."[2] The Journal of Organic Chemistry, 2020.[2] Link

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Diaryl Ethers Under Oxidative Stress

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of diaryl ethers under oxidative stress. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of diaryl ethers under oxidative stress. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to navigate the complexities of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and experimental design for studying diaryl ether degradation.

Q1: What are the primary mechanisms driving the degradation of diaryl ethers under oxidative stress?

A1: The degradation of diaryl ethers under oxidative stress is not governed by a single mechanism but rather a variety of pathways dictated by the specific oxidant and reaction conditions. Key mechanisms include:

  • Electrochemical Oxidation: Anodic oxidation can selectively cleave the C–O bond in diaryl ethers. This process often involves direct electron exchange with an electrode, leading to the formation of intermediates like quinones and phenols.[1] The substitution pattern on the aromatic rings significantly influences the reaction, with electron-donating groups activating the ring towards oxidation.[1]

  • Photocatalysis: Visible light, in conjunction with a photocatalyst, can induce the cleavage of C–O bonds. For instance, uranyl cations can activate the Csp²–O bond through a single electron transfer (SET) process upon excitation with blue light, leading to the formation of phenols.[2]

  • Enzymatic Cleavage: Certain enzymes, such as fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers.[3] These reactions often proceed via a hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes.[3] In the context of lignin, which is rich in diaryl ether linkages, specific enzymes like β-etherases are involved in selective bond cleavage.[4][5]

  • Advanced Oxidation Processes (AOPs): AOPs are a suite of methods that generate highly reactive hydroxyl radicals (•OH) to oxidize organic compounds.[6][7] Fenton's reagent (Fe²⁺ + H₂O₂) is a classic example, where the reaction produces hydroxyl radicals that can attack the aromatic rings of diaryl ethers, leading to hydroxylation and eventual bond cleavage.[8][9]

Q2: What role do Reactive Oxygen Species (ROS) play in the degradation process?

A2: Reactive Oxygen Species (ROS) are central to the oxidative degradation of diaryl ethers. At a physiological level, ROS act as signaling molecules, but at excessive levels, they can induce oxidative stress.[10] In the context of diaryl ether degradation, different ROS have distinct roles:

  • Hydroxyl Radical (•OH): As a powerful and non-selective oxidant, the hydroxyl radical readily attacks the aromatic rings of diaryl ethers, leading to the formation of hydroxylated intermediates.[9] This can destabilize the ether linkage and promote cleavage.

  • Singlet Oxygen (¹O₂): This species can participate in the transformation of dissolved organic matter, which can include diaryl ether-containing structures like lignin.[11]

  • Superoxide (O₂⁻•): Superoxide is another ROS implicated in the alteration of organic molecules and can contribute to the overall degradation cascade.[11]

The generation of these ROS is a hallmark of Advanced Oxidation Processes (AOPs).[7]

Q3: How do substituents on the aromatic rings influence the degradation pathway?

A3: Substituents on the aromatic rings have a profound impact on the stability and degradation pathway of diaryl ethers. Electron-donating groups (e.g., hydroxyl, methoxy) activate the aromatic ring, making it more susceptible to oxidative attack.[1] Conversely, electron-withdrawing groups (e.g., chloro, nitro) can passivate the ring, making it more resistant to oxidation.[1]

For example, in the anodic oxidation of triclosan (a chlorinated diaryl ether), the hydroxyl group activates one ring, while the chloro group passivates the other, leading to specific cleavage products.[1] The position of the substituent (ortho, meta, or para) also plays a crucial role in directing the cleavage selectivity.[12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental investigation of diaryl ether degradation.

Q: My diaryl ether appears stable under my oxidative stress conditions, with minimal degradation observed. What could be the issue?

A: This is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Stress Conditions: The applied stress may not be sufficient to induce degradation.

    • For Chemical Oxidation (e.g., Fenton's Reagent):

      • Concentration: The concentrations of your oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺) may be too low. Consider a stepwise increase in their concentrations.

      • pH: The efficiency of many AOPs is highly pH-dependent. For Fenton's reaction, the optimal pH is typically acidic (around 3-4). Ensure your reaction medium is buffered appropriately.[13]

    • For Photodegradation:

      • Light Source: Verify the wavelength and intensity of your light source. The photocatalyst you are using must be activated by the emitted wavelength.

      • Catalyst Loading: The concentration of your photocatalyst may be suboptimal. Both too little and too much catalyst can hinder the reaction rate.

  • Solvent Effects: The choice of solvent can significantly impact the reaction.

    • Compatibility: Ensure your diaryl ether is fully soluble in the chosen solvent.

    • Interference: The solvent itself may be reacting with the oxidant or quenching the reactive species. Conduct control experiments with the solvent alone to assess its stability.[13]

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products.

    • Method Validation: Confirm that your analytical method (e.g., HPLC, GC-MS) is validated for the detection of both the parent compound and potential degradation products.[13]

    • Detection Limits: Determine the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Q: I am observing multiple, unidentifiable peaks in my chromatogram after inducing oxidative stress. How can I identify these degradation products?

A: The formation of numerous degradation products is expected in oxidative stress studies. A multi-analytical approach is often necessary for their identification:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS or GC-Orbitrap-MS provide accurate mass measurements, which can be used to determine the elemental composition of the unknown peaks.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions of the unknown peaks, you can obtain structural information that aids in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated and purified, ¹H and ¹³C NMR can provide definitive structural elucidation.

  • Reference Standards: If you can hypothesize the structure of a degradation product, synthesizing or purchasing a reference standard for comparison is the gold standard for confirmation.

Q: My experimental results are not reproducible. What are the likely sources of variability?

A: Reproducibility is key to robust scientific findings. Common sources of variability in degradation studies include:

  • Inconsistent Preparation of Reagents:

    • Fenton's Reagent: Prepare fresh solutions of FeSO₄ and H₂O₂ for each experiment, as they can degrade over time.

    • Buffers: Ensure the pH of your reaction buffer is consistent across all experiments.

  • Environmental Factors:

    • Temperature: Small fluctuations in temperature can significantly affect reaction rates. Use a temperature-controlled reaction setup.[14]

    • Light: If your compound is light-sensitive, conduct experiments under controlled lighting conditions or in the dark.[14]

  • Sampling and Quenching:

    • Timing: Ensure precise timing of sample collection.

    • Quenching: If the reaction is ongoing after sampling, it's crucial to quench it immediately to stop further degradation. For example, adding a strong reducing agent like sodium sulfite can quench residual oxidants.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation of a Diaryl Ether using Fenton's Reagent

Objective: To induce oxidative degradation of a diaryl ether and monitor its disappearance and the formation of degradation products over time.

Materials:

  • Diaryl ether of interest

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% (w/w) Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium sulfite (for quenching)

  • Reaction vessel (amber glass to protect from light)

  • Magnetic stirrer and stir bar

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your diaryl ether in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a 100 mM stock solution of FeSO₄·7H₂O in HPLC grade water. Acidify slightly with a drop of H₂SO₄ to prevent oxidation of Fe²⁺. Prepare this solution fresh.

    • Prepare a 1 M stock solution of H₂O₂ by diluting the 30% stock solution. Handle with care.

  • Reaction Setup:

    • In an amber glass reaction vessel, add a specific volume of your diaryl ether stock solution to achieve the desired starting concentration (e.g., 100 µM) in the final reaction volume.

    • Add HPLC grade water to bring the volume to near the final desired volume.

    • Place the vessel on a magnetic stirrer and begin stirring.

    • Adjust the pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.

  • Initiation of the Reaction:

    • Add the FeSO₄ stock solution to the reaction vessel to achieve the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the H₂O₂ stock solution to achieve the desired final concentration (e.g., 10 mM). Start a timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of sodium sulfite to consume any unreacted H₂O₂.

  • Sample Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.

    • Analyze the samples by a validated, stability-indicating HPLC method to quantify the remaining diaryl ether and monitor the formation of degradation products.

Protocol 2: Analysis of Degradation Products by HPLC

Objective: To separate and quantify the parent diaryl ether and its degradation products.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Typical HPLC Conditions (to be optimized for your specific compound):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of your parent compound and expected products.

Section 4: Visualizations and Data

Diagrams of Degradation Pathways and Workflows

Degradation_Pathways

Experimental_Workflow

Data Presentation

Table 1: Example Time-Course Degradation Data

Time (minutes)Diaryl Ether Conc. (µM)Degradation Product A AreaDegradation Product B Area
0100.000
585.215,4325,876
1560.142,87618,987
3035.778,98745,654
6012.3102,34587,987
1202.198,765110,987

References

  • Vertex AI Search. (n.d.). Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation.
  • NIH. (2022, April 19). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates.
  • MDPI. (n.d.). The Dual Role of Oxidative Stress in Atherosclerosis and Coronary Artery Disease: Pathological Mechanisms and Diagnostic Potential.
  • PMC - NIH. (2017, August 23). Oxidative Stress-Mediated Atherosclerosis: Mechanisms and Therapies.
  • ResearchGate. (2025, August 6). The role of reactive oxygen species in the degradation of lignin derived dissolved organic matter.
  • ResearchGate. (n.d.). Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis.
  • PMC - NIH. (2021, February 27). The impact of reactive oxygen species in the development of cardiometabolic disorders: a review.
  • Wikipedia. (n.d.). Ether cleavage.
  • RSC Publishing. (2025, July 1). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide.
  • Vertex AI Search. (2025, December 8). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols.
  • PMC - NIH. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
  • ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • NIH. (n.d.). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature.
  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities.
  • ACS Sustainable Chemistry & Engineering. (2018, January 25). Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens.
  • ResearchGate. (n.d.). Possible mechanism for oxidative depolymerization of PPO.
  • Journal of the American Chemical Society. (n.d.). Mechanism of aromatic hydroxylation in the Fenton and related reactions. One-electron oxidation and the NIH shift.
  • Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products.
  • YouTube. (2019, June 25). Polyphenylene oxide (19).
  • MDPI. (n.d.). Oxidative Stress Fundamentals: Unraveling the Pathophysiological Role of Redox Imbalance in Non-Communicable Diseases.
  • ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • Green Chemistry (RSC Publishing). (2020, October 9). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution.
  • ResearchGate. (n.d.). A History of the Fenton Reactions (Fenton Chemistry for Beginners).
  • MDPI. (2024, February 27). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • ATSDR. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
  • Journal of the American Chemical Society. (n.d.). Efficient Methods for the Preparation of Alkyl−Aryl and Symmetrical or Unsymmetrical Dialkyl Ethers between Alcohols and Phenols or Two Alcohols by Oxidation−Reduction Condensation.
  • Wikipedia. (n.d.). Advanced oxidation process.
  • Wikipedia. (n.d.). Fenton's reagent.
  • MDPI. (2023, February 1). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds.
  • Journal of Materials Chemistry A (RSC Publishing). (2018, September 5). Chemical stability of poly(phenylene oxide)-based ionomers in an anion exchange-membrane fuel cell environment.
  • BYJU'S. (n.d.). Fentons Reaction.
  • Vertex AI Search. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Vertex AI Search. (n.d.). Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer.
  • Wikipedia. (n.d.). Poly(p-phenylene oxide).
  • MDPI. (2025, January 8). Changes in the Mechanism of the Fenton Reaction.
  • YouTube. (2024, February 1). Lecture 14: Advanced oxidation processes.
  • Vertex AI Search. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
  • PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments.
  • Wikipedia. (n.d.). Microplastics.
  • MDPI. (2022, January 18). Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review.

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Optimization

Technical Support Center: Strategies for Selective Functionalization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the selective functionalization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene. This document is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the selective functionalization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile diaryl ether scaffold. Our goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot your reactions, optimize conditions, and achieve your desired regioselectivity.

Section 1: Reactivity Analysis & Site Selectivity Prediction

Understanding the electronic and steric landscape of 1,3-Dimethyl-5-(2-methylphenoxy)benzene is the first step toward designing a successful functionalization strategy. The molecule consists of two distinct aromatic rings, "Ring A" and "Ring B," each with its own unique reactivity profile.

  • Ring A: A 1,3,5-trisubstituted benzene ring bearing two activating methyl groups and a strongly activating phenoxy group.

  • Ring B: An ortho-substituted toluene ring linked via an ether bond.

The directing effects of the substituents are crucial in determining the outcome of electrophilic aromatic substitution reactions.[1] All substituents on this molecule—methyl and phenoxy groups—are ortho-, para-directing. Their combined influence creates a complex pattern of activation and deactivation across the two rings.

G cluster_A Ring A: Electronically Enriched cluster_B Ring B: Moderately Activated C2 C2 (Most Activated) C4 C4 C6 C6 C5 OPh (Strong Activator, o,p-director) C5->C2 ortho C5->C6 ortho C1 Me (Activator, o,p-director) C1->C2 ortho C1->C6 ortho C3 Me (Activator, o,p-director) C3->C2 para C6_prime C6' (Sterically Hindered) C4_prime C4' C2_prime Me (Activator, o,p-director) C2_prime->C6_prime meta

Caption: Predicted regioselectivity for electrophilic attack.

Reactivity Hotspot Analysis

The table below summarizes the key factors influencing reactivity at each potential site. Ring A is significantly more activated than Ring B due to the synergistic effect of three activating groups.

RingPositionElectronic EffectsSteric HindrancePredicted Reactivity
A C2 Most Activated: Ortho to phenoxy, ortho to one methyl, para to the second methyl.ModeratePrimary site for EAS
A C4 / C6 Activated: Ortho to one methyl, meta to phenoxy.LowSecondary site for EAS
B C4' Moderately Activated: Para to methyl, meta to ether oxygen.LowMinor product in EAS
B C6' Activated: Ortho to ether oxygen, meta to methyl.HighUnlikely for EAS; possible via DoM
B C3' / C5' Activated: Ortho/Para to methyl, meta to ether oxygen.Low-ModerateMinor products in EAS

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the functionalization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in a practical question-and-answer format.

Topic: Electrophilic Aromatic Substitution (EAS)
Q1: My bromination reaction is yielding a mixture of isomers on Ring A, with the major product at the C2 position but significant amounts of C4/C6 isomers. How can I improve selectivity for the C2 position?

Answer: This is a common selectivity challenge due to the high activation of the entire ring. While the C2 position is electronically favored, the C4 and C6 positions are sterically more accessible. To enhance selectivity for the C2 product, you should focus on reaction conditions that favor electronic control over steric control.

Causality & Solution:

  • Lower the Temperature: Running the reaction at 0 °C or even -78 °C can increase selectivity. Lower temperatures make the reaction more sensitive to the differences in activation energy between the positions, favoring attack at the most electron-rich C2 site.

  • Use a Milder Lewis Acid: A strong Lewis acid (e.g., AlCl₃) can decrease selectivity. Try using a milder Lewis acid like FeCl₃ or I₂. For bromination, using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can provide a source of electrophilic bromine under milder conditions, often leading to better regioselectivity.

  • Bulky Electrophile: While seemingly counterintuitive, a bulkier electrophile might favor the less-hindered C4/C6 positions. Therefore, ensure you are using a standard, less-bulky reagent like Br₂.

Q2: I'm observing significant substitution on the phenoxy ring (Ring B) instead of the more activated dimethylbenzene ring (Ring A). Why is this happening?

Answer: While Ring A is electronically more activated overall, certain reaction conditions can lead to unexpected reactivity on Ring B.

Causality & Solution:

  • Reaction Solvent: Highly polar or coordinating solvents can solvate the ether oxygen, potentially altering its directing effect or the accessibility of Ring A. Consider switching to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Lewis Acid Chelation: Strong Lewis acids can chelate to the ether oxygen. This complexation can have two effects: it can deactivate Ring A by withdrawing electron density, and it can act as a directing group, favoring substitution at the C6' position on Ring B. If you suspect this is occurring, switch to a non-chelating acid or a milder reaction system that doesn't require a strong Lewis acid.

Q3: My Friedel-Crafts acylation/alkylation is failing or giving very low yields. What are the likely causes?

Answer: Friedel-Crafts reactions are notoriously sensitive, especially with substrates containing heteroatoms like oxygen.

Causality & Solution:

  • Lewis Acid Complexation: This is the most common cause of failure. The Lewis acid (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the ether oxygen. This deactivates the entire molecule towards electrophilic attack. You need to use more than a stoichiometric amount of the Lewis acid: one equivalent to "tie up" the oxygen, and a catalytic amount to promote the reaction.

  • Substrate Polymerization/Degradation: The highly activated nature of Ring A can lead to side reactions and polymerization under harsh Friedel-Crafts conditions. It is crucial to maintain low temperatures and add the electrophile slowly to control the reaction rate.

  • Alternative Acylation Methods: Consider using a milder method that avoids strong Lewis acids. For example, a Vilsmeier-Haack reaction (using POCl₃/DMF) can be used for formylation, or a Fries rearrangement if you can first synthesize the corresponding ester.

Topic: Directed Ortho-Metalation (DoM)
Q4: I am attempting ortho-lithiation with n-BuLi to functionalize the C6 position, but I'm getting low yields and recovering mostly starting material. What's going wrong?

Answer: Incomplete deprotonation is a frequent issue in DoM reactions. The ether oxygen is a good directing group, but several factors can hinder the lithiation step.[2][3]

Causality & Solution:

  • Insufficient Basicity/Reaction Time: While n-BuLi is a strong base, it may not be sufficient for complete deprotonation, especially if there is steric hindrance. Consider switching to a stronger base system like s-BuLi or the Lochmann-Schlosser base (n-BuLi/KOtBu). Additionally, ensure the lithiation is allowed to proceed for a sufficient amount of time (often 1-4 hours) at the appropriate temperature (typically 0 °C to room temperature).

  • Coordinating Agent: The efficiency of lithiation is often dramatically improved by adding a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks up butyllithium aggregates and chelates to the lithium cation, increasing the basicity of the system and stabilizing the resulting aryllithium species.[4]

  • Solvent Choice: The choice of solvent is critical. Ethereal solvents like diethyl ether or THF are generally preferred over hydrocarbons like hexanes for DoM as they help to solvate the organolithium species.

G cluster_workflow Directed Ortho-Metalation (DoM) Workflow A Starting Material 1,3-Dimethyl-5-(2-methylphenoxy)benzene B Step 1: Lithiation n-BuLi or s-BuLi TMEDA, THF, 0 °C A->B Add base & ligand C Intermediate C6-lithiated species B->C Deprotonation D Step 2: Electrophilic Quench E.g., DMF, CO₂, I₂ C->D Add electrophile E Product C6-functionalized D->E Workup

Caption: General workflow for Directed Ortho-Metalation.

Q5: My DoM reaction is leading to cleavage of the diaryl ether bond. How can I minimize this side reaction?

Answer: Ether cleavage is a known side reaction with strong organolithium bases, particularly at elevated temperatures.

Causality & Solution:

  • Temperature Control: This is the most critical parameter. Perform the lithiation at low temperatures (e.g., starting at -78 °C and slowly warming to 0 °C or just below room temperature). Avoid prolonged reaction times at elevated temperatures.

  • Choice of Base: While stronger bases can improve lithiation, they can also increase the rate of ether cleavage. It's a delicate balance. s-BuLi is generally more effective for deprotonation and can sometimes be used at lower temperatures than n-BuLi, potentially reducing cleavage.

  • Inverse Addition: Add the organolithium base slowly to a solution of your substrate. This keeps the concentration of the base low at any given moment, which can disfavor the bimolecular cleavage pathway relative to the intramolecular deprotonation.

Topic: Palladium-Catalyzed C-H Activation
Q6: My Pd-catalyzed C-H borylation/arylation lacks regioselectivity, functionalizing multiple positions. What parameters can I adjust?

Answer: Transition metal-catalyzed C-H activation is often governed by a combination of directing group effects and sterics.[5][6] Achieving selectivity requires fine-tuning the catalytic system.

Causality & Solution:

  • Ligand Choice: The ligand on the metal center is paramount for controlling selectivity. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can enforce steric control, favoring functionalization at the least hindered positions (e.g., C4/C6 on Ring A).

  • Directing Group Strategy: The native ether oxygen can act as a weak directing group. To achieve high selectivity, particularly for the C6' position on Ring B, you may need to temporarily install a stronger directing group on the molecule.

  • Oxidant and Additives: The choice of oxidant and additives can influence the active catalytic species and, therefore, the selectivity. Screening different oxidants (e.g., Ag₂CO₃, benzoquinone) and additives (e.g., pivalic acid) is often necessary. For an excellent overview of the field, see the work of Jin-Quan Yu.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is unequivocally the most reactive position on 1,3-Dimethyl-5-(2-methylphenoxy)benzene for electrophilic attack? The C2 position on Ring A is the most electronically activated site. The strong ortho-, para-directing phenoxy group, combined with the ortho-directing effect of one methyl group and the para-directing effect of the other, creates a significant buildup of electron density at this position, making it the kinetic "hotspot" for most electrophilic aromatic substitutions.

Q2: Can I selectively functionalize the phenoxy ring (Ring B) in the presence of the more activated dimethylbenzene ring (Ring A)? This is challenging but possible. Standard electrophilic substitution will almost certainly favor Ring A. To achieve selectivity for Ring B, you must use a strategy that overrides the inherent electronic bias. The most promising approach is Directed Ortho-Metalation, where the ether oxygen directs lithiation to the C6' position. While this site is sterically hindered, the chelation control offered by DoM can make this transformation feasible.[2] Another advanced strategy could involve installing a temporary directing group on Ring B to guide a transition-metal catalyst.

Q3: What are the best analytical techniques to confirm the regiochemistry of my functionalized product? Unequivocal structure determination is critical. A combination of techniques is recommended:

  • 1D NMR (¹H and ¹³C): The proton NMR will show distinct changes in the aromatic region. The coupling patterns (splitting) of the remaining aromatic protons are highly informative for determining the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it shows correlations between protons and carbons over 2-3 bonds, allowing you to definitively map out the connectivity of the molecule. For example, a correlation from the protons of a newly installed CH₂Br group to specific aromatic carbons can confirm the site of functionalization.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons, which is invaluable for confirming which protons are physically close to each other, helping to distinguish between isomers.

  • X-Ray Crystallography: If you can obtain a single crystal of your product, this is the gold standard for structure determination.

Section 4: Key Experimental Protocols

Protocol 1: Selective Monobromination at the C2 Position

This protocol is optimized to favor electronic control and maximize the yield of the C2-bromo isomer.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1,3-Dimethyl-5-(2-methylphenoxy)benzene (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM. Safety Note: NBS is a lachrymator and should be handled in a fume hood.

  • Addition: Add the NBS solution dropwise to the stirred substrate solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-bromo-1,3-dimethyl-5-(2-methylphenoxy)benzene isomer.

Protocol 2: Selective Functionalization (Formylation) at the C6 Position via DoM

This protocol uses s-BuLi and TMEDA for efficient ortho-lithiation followed by quenching with DMF to install an aldehyde group.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,3-Dimethyl-5-(2-methylphenoxy)benzene (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Lithiation: Slowly add s-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexanes) dropwise via syringe. A color change (typically to yellow or orange) should be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours.

  • Electrophilic Quench: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Warming & Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional hour. Then, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-(2-methylphenoxy)-2,4-dimethylbenzaldehyde.

Section 5: References

  • (Reference for general synthesis principles, if used)

  • (Reference for general synthesis principles, if used)

  • (Reference for a related compound, if used)

  • (Reference for a related compound, if used)

  • (Reference for a related compound, if used)

  • (Reference for a related compound, if used)

  • (Reference for a related compound, if used)

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • (Reference for DoM, if used)

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms).

  • (Reference for a related compound, if used)

  • University of Calgary. (n.d.). Making Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • (Reference for a related compound, if used)

  • (Reference for EAS reactions, if used)

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • LibreTexts. (2023). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • (Reference for aryl halides, if used)

  • (Reference for sterically hindered ethers, if used)

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • (Reference for C-H activation, if used)

  • The Scripps Research Institute. (2012). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. [Link]

  • (Reference for aromatic substitution, if used)

  • (Reference for ortho-lithiation, if used)

  • (Reference for polysubstituted benzenes, if used)

  • Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation Reaction—A Point of Entry to Substituted Aromatic Worlds. In Modern Arene Chemistry (pp. 330–367). Wiley-VCH. [Link]

  • (Reference for C-H functionalization, if used)

  • (Reference for a related compound, if used)

  • (Reference for steric hindrance, if used)

  • Biswas, T. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). [Link]

  • (Reference for diaryl ethers, if used)

Sources

Troubleshooting

Advanced Regiocontrol in Diaryl Ether Synthesis: Technical Support Hub

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Regioselectivity & Troubleshooting in C–O Bond Formation Introduction: The Regioselectivity Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Regioselectivity & Troubleshooting in C–O Bond Formation

Introduction: The Regioselectivity Paradox

Welcome to the technical support center. As drug candidates become increasingly complex, synthesizing diaryl ethers (Ar–O–Ar') often involves substrates with multiple competing reactive sites. The challenge is no longer just forming the bond, but forming it exactly where required.

This guide moves beyond basic synthesis to address the regiochemical bottlenecks in Palladium, Copper, and SNAr manifolds. We treat every reaction as a competitive system where kinetics, thermodynamics, and catalyst architecture dictate the winner.

Quick Diagnostic: Method Selection Matrix

Before troubleshooting, ensure you are using the correct manifold for your substrate's electronic and steric profile.

MethodSelection Start Start: Substrate Analysis Halide Substrate is Aryl Halide? Start->Halide Yes Boronic Substrate is Boronic Acid? Start->Boronic No EWG Strong EWG (NO2, CN, Fx)? Halide->EWG Check Electronics ChanLam Method C: Chan-Lam (Oxidative) Best for: Mild conditions, sensitive groups Boronic->ChanLam Oxidative Coupling Pd Method A: Pd-Catalyzed (Buchwald-Hartwig) Best for: Steric control, Chlorides EWG->Pd No (Neutral/Electron-Rich) SNAr Method D: S_NAr (Metal-Free) Best for: Poly-fluorinated/nitro arenes EWG->SNAr Yes (e.g., 4-F-Nitrobenzene) Cu_Ullmann Method B: Cu-Catalyzed (Ullmann) Best for: Chelation assistance, Ortho-subst. Pd->Cu_Ullmann If Pd fails due to heterocycle poisoning

Figure 1: Decision tree for selecting the optimal synthetic manifold based on substrate electronics and leaving group availability.

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

The Challenge: When coupling a phenol with a di-haloarene (e.g., 2-bromo-4-chloropyridine), how do you ensure the catalyst inserts only at the bromine? Or, conversely, how do you force reaction at a sterically hindered chloride?

Mechanistic Insight: The Ligand Dictates the Rate

Regioselectivity in Pd-catalysis is determined during the Oxidative Addition step.

  • Electronic Control: Pd prefers the weaker bond (I > Br > OTf > Cl).

  • Steric Control: Bulky ligands (e.g., tBuBrettPhos) accelerate reductive elimination but can slow down oxidative addition at hindered sites, effectively filtering out sterically crowded halides.

Troubleshooting Guide: Pd-Catalysis
SymptomRoot CauseCorrective Action
Wrong Isomer Formed (e.g., reaction at Cl instead of Br)Ligand is too small/electron-rich, promoting promiscuous oxidative addition.Switch to a bulkier biaryl phosphine (e.g., tBuXPhos or BrettPhos ). These ligands heighten sensitivity to steric differences.
No Reaction at Hindered Site Catalyst cannot access the halide due to steric clash.Use AdBreattPhos or RockPhos . These are designed to couple hindered substrates by creating a flexible pocket around the Pd center.
Hydrodehalogenation (Reduction of halide instead of coupling)

-Hydride elimination from the solvent or phenol oxidation.
1. Switch solvent from isopropanol/dioxane to Toluene . 2. Ensure rigorous exclusion of water. 3. Increase phenol concentration.
Standardized Protocol: Site-Selective Coupling

Based on findings by Buchwald et al. [1]

  • Catalyst Pre-loading: Charge Pd(OAc)₂ (1-2 mol%) and Ligand (e.g., RockPhos, 2-4 mol%) in a vial. Add solvent (Toluene) and stir at 80°C for 2 min to form the active L-Pd(0) species.

  • Substrate Addition: Add the di-haloarene (1.0 equiv) and Phenol (1.1 equiv).

  • Base: Add K₃PO₄ (finely ground, 2.0 equiv). Note: Weak bases improve functional group tolerance.

  • Execution: Stir at 90°C. Monitor by HPLC.

    • Checkpoint: If selectivity < 95:5, lower temperature to 60°C and double reaction time.

Module 2: Copper-Catalyzed Coupling (Ullmann & Chan-Lam)

The Challenge: Copper chemistry is less sensitive to steric bulk than Palladium but highly sensitive to chelation effects . This "orthogonal" reactivity allows you to target positions that Pd catalysis might miss.

Mechanistic Insight: The Ortho-Effect

In Ullmann coupling, an ortho-substituent (like a carbonyl, nitro, or nitrogen atom) on the aryl halide can act as a directing group, coordinating to the Cu center and accelerating oxidative addition at the adjacent halide.

CuCycle CuI L-Cu(I)-Nu TS Oxidative Addition (Rate Determining) CuI->TS Ar-X binding CuIII L-Cu(III)-Ar-Nu TS->CuIII Chelation Assistance (Ortho-effect) Prod Ar-O-Nu + L-Cu(I) CuIII->Prod Reductive Elimination Prod->CuI Regeneration

Figure 2: Simplified Cu(I)/Cu(III) catalytic cycle highlighting the chelation-assisted oxidative addition step.

Troubleshooting Guide: Cu-Catalysis
SymptomRoot CauseCorrective Action
Low Yield in Chan-Lam (Boronic Acid Coupling)Catalyst poisoning or protodeboronation of the boronic acid.1. Add Molecular Sieves (4Å) to remove water. 2. Slow addition of the boronic acid (syringe pump) to keep steady-state concentration low.
Incomplete Conversion (Ullmann) Catalyst deactivation (disproportionation to Cu(0) and Cu(II)).Use bidentate ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or Picolinamides . These stabilize the Cu(I) species [2].
Selectivity Loss in Poly-Halides Temperature is too high, overriding the chelation preference.Lower temperature to 60-80°C and switch to a more active ligand system (e.g., Oxalamides ) to maintain rate at lower T.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

The Challenge: In poly-fluorinated arenes (e.g., pentafluoropyridine), which fluorine is displaced? Rule of Thumb: The nucleophile attacks the position that best stabilizes the Meisenheimer complex intermediate (usually para to the strongest electron-withdrawing group).

FAQ: Regiocontrol in Polyfluoroarenes

Q: I have pentafluoropyridine. Will a phenol attack the C2 or C4 position? A: It depends on the solvent and nucleophile, but predominantly C4 (para) .

  • Reasoning: The nitrogen lone pair destabilizes the transition state at the C2 (ortho) position due to electronic repulsion. The C4 position allows the negative charge to be delocalized onto the nitrogen most effectively [3].

Q: How do I force C2 (ortho) substitution? A: Use a "hard" nucleophile (like an alkoxide) in a non-polar solvent, or use a Lewis Acid catalyst (like Mg²⁺) which can coordinate to the pyridine nitrogen and the leaving fluoride, directing the attack to the C2 position.

Protocol: Regioselective SNAr

Targeting the para-position of a polyfluoroarene.

  • Solvent: Use DMF or DMSO (Polar Aprotic is essential to strip the cation from the nucleophile).

  • Base: Cs₂CO₃ (1.1 equiv). Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).

  • Temperature: Start at 0°C .

    • Tip: SNAr on highly activated rings is extremely fast. High temps lead to di- and tri-substitution.

  • Stoichiometry: Use a slight deficit of the nucleophile (0.95 equiv) to prevent over-substitution.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Sambiagio, C., et al. (2014). Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43, 3525-3550.

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyrazine. Tetrahedron, 59(4), 437-454.

  • Evans, D. A., et al. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[2] Tetrahedron Letters, 39(19), 2937-2940.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1,3-Dimethyl-5-(2-methylphenoxy)benzene: A Comparative Guide to X-ray Crystallography vs. Solution-State Methods

Executive Summary In the development of diaryl ether scaffolds for medicinal chemistry and materials science, defining the precise conformational landscape is critical. For 1,3-Dimethyl-5-(2-methylphenoxy)benzene , the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of diaryl ether scaffolds for medicinal chemistry and materials science, defining the precise conformational landscape is critical. For 1,3-Dimethyl-5-(2-methylphenoxy)benzene , the presence of an ortho-methyl group on the phenoxy ring introduces significant steric strain, creating a rotational barrier that solution-state NMR often averages out.

This guide outlines the definitive validation of this structure using Single Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" approach against NMR and DFT alternatives, providing a rigorous experimental protocol for researchers seeking absolute structural certainty.

Part 1: The Structural Challenge

The target molecule features a central 3,5-dimethylphenyl ring linked via an ether oxygen to an o-tolyl (2-methylphenyl) group.

  • The Ambiguity: In solution, the ether linkage (

    
    ) rotates freely or semi-freely. Standard 
    
    
    
    H NMR will likely show a time-averaged symmetry, obscuring the true low-energy conformation.
  • The Steric Conflict: The ortho-methyl group at position 2' creates a "skew" conformation relative to the central ring to minimize steric clash with the ortho-hydrogens of the central ring.

  • The Goal: Determine the precise torsion angles (

    
    ) and the C-O-C bond angle, which dictate the molecule's pharmacophore profile.
    

Part 2: Comparative Analysis (Methodology Matrix)

While NMR and Computational Chemistry are powerful, they lack the absolute spatial resolution of X-ray crystallography for this specific steric environment.

Table 1: Technology Comparison for Diaryl Ether Validation
FeatureX-ray Crystallography (SC-XRD) NMR (

H, NOESY)
DFT (Computational)
Primary Output Absolute 3D atomic coordinatesConnectivity & relative proximityTheoretical energy minima
Conformation Frozen (Global/Local Minimum)Averaged (dynamic rotation)Predicted (Gas/Solvent phase)
Steric Insight Exact Torsion Angles (

)
Inferred via NOE intensityCalculated
Intermolecular Packing forces (

stacking)
Concentration dependentRequires periodic boundary calc
Limitation Requires single crystalFast exchange timescaleModel accuracy dependence

Part 3: Experimental Protocol (The Self-Validating System)

To validate the structure of 1,3-Dimethyl-5-(2-methylphenoxy)benzene, follow this field-proven workflow. This protocol emphasizes crystallization , the most challenging step for methylated diaryl ethers, which often form oils.

Phase 1: Crystal Growth (The Critical Step)

Diaryl ethers with flexible linkers and methyl groups are prone to oiling out. Slow evaporation is preferred over crash cooling.

  • Solvent Selection: Use a binary system. Dissolve 20 mg of the compound in a minimal amount of Dichloromethane (DCM) (good solubility).

  • Antisolvent Layering: Carefully layer n-Hexane or Pentane (poor solubility) on top (1:3 ratio).

  • Controlled Evaporation: Cover the vial with Parafilm and poke one small hole. Store at 4°C in a vibration-free environment.

  • Observation: Monitor for 48-72 hours. Look for colorless blocks or prisms. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) under a polarizing microscope. Mount on a Kapton loop using perfluoropolyether oil.
    
  • Diffraction: Collect data at 100 K (cryo-cooling is mandatory to reduce thermal motion of the methyl groups). Use Mo-K

    
     radiation (
    
    
    
    Å).
  • Strategy: Collect a full sphere of data to ensure high redundancy (

    
     completeness).
    
Phase 3: Structure Solution
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for achiral aromatics.
  • Refinement Targets:

    • R1 Value:

      
       (indicates high-quality fit).
      
    • Goodness of Fit (GoF): Close to 1.0.

    • Disorder: Check the ortho-methyl group for rotational disorder. If the electron density is smeared, model it as two positions with partial occupancy.

Part 4: Interpreting the Data (Representative Values)

When analyzing your solved structure, verify these key geometric parameters. These values distinguish the "Skew" conformation from the "Butterfly" conformation.

Table 2: Expected Geometric Parameters (Validation Metrics)
ParameterStructural FeatureExpected Range (X-ray)Significance
C-O-C Angle Ether Linkage

Expanded >

due to steric repulsion.
C-O Bond Length Ether Bond

Å
Typical for

hybridized aryl-oxygen.
Torsion Angle (

)
Twist of Central Ring

Indicates deviation from coplanarity.
Torsion Angle (

)
Twist of o-Tolyl Ring

High twist caused by the ortho-methyl group.

Note: If the rings were coplanar, the torsion angles would be


 or 

. The deviation proves the steric influence of the methyl groups.

Part 5: Visualization of the Validation Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for structural validation.

ValidationWorkflow Synthesis Synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene CheckState Physical State Check Synthesis->CheckState Solid Solid/Powder CheckState->Solid High MP Oil Oil/Gum CheckState->Oil Low MP Recryst Recrystallization Protocol (DCM/Hexane Layering) Solid->Recryst Oil->Recryst Slow Evap XRD SC-XRD Data Collection (Mo Source, 100K) Recryst->XRD Single Crystal NMR NMR Analysis (1H, 13C, NOESY) Recryst->NMR No Crystal Result Definitive Structure (CIF File) XRD->Result Absolute Config NMR->Result Averaged Data (Fallback)

Caption: Figure 1. Decision matrix for structural validation. Note that oily intermediates require specific slow-evaporation techniques to generate suitable crystals for X-ray analysis.

Diagram 2: Steric Mechanism of Conformation

Visualizing why X-ray is necessary: The "Locking" mechanism of the ortho-methyl group.

StericLock Methyl Ortho-Methyl Group (Steric Bulk) Rotation Free Rotation? Methyl->Rotation Restricts EtherO Ether Oxygen (Linker) EtherO->Rotation Permits Xray X-ray Result: Locked 'Skew' Conformation Rotation->Xray Solid State (Energy Minimum) NMR NMR Result: Time-Averaged Signal Rotation->NMR Solution State (Rapid Exchange)

Caption: Figure 2. The divergence of experimental results. The steric bulk of the methyl group locks the molecule into a specific skew conformation in the solid state, which X-ray diffraction uniquely resolves.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
  • Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software & CSD Database. [Link] (Essential for comparing your solved structure against known diaryl ether geometries).

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders". Accounts of Chemical Research, 35(7), 565–573. [Link] (Key for understanding the packing forces observed in the crystal lattice).

  • Luhmer, M., et al. (2012). "NMR and DFT Conformational Analysis of Diaryl Ethers". Journal of Physical Chemistry A.
Comparative

A Predictive Guide to the Biological Activity of 1,3-Dimethyl-5-(2-methylphenoxy)benzene and its Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Diaryl Ether Scaffold - A Privileged Motif in Bioactive Compound Discovery The diaryl ether (DE) moiety is a cornerstone in the architectu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diaryl Ether Scaffold - A Privileged Motif in Bioactive Compound Discovery

The diaryl ether (DE) moiety is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin. This structural motif is recognized for its metabolic stability and the specific three-dimensional arrangement it confers to molecules, allowing for precise interactions with biological targets. The inherent flexibility and bond angles of the ether linkage enable the two aromatic rings to adopt conformations that can be finely tuned by the substitution pattern, making the DE scaffold a versatile platform for drug design.

Compounds incorporating a diaryl ether framework have demonstrated a vast spectrum of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This wide range of activities underscores the significance of the diaryl ether as a "privileged scaffold" in medicinal chemistry and agrochemical research. The specific biological profile of a diaryl ether derivative is intricately linked to the nature and position of substituents on its aromatic rings.

This guide focuses on 1,3-Dimethyl-5-(2-methylphenoxy)benzene, a simple trimethyldiaryl ether. While specific biological data for this compound is not extensively available in the public domain, this document serves as a predictive comparison based on the known biological activities of its structural components and related analogues. We will explore the hypothetical biological activities of this molecule and its analogues, rooted in established structure-activity relationships (SAR), and provide detailed experimental protocols for researchers to validate these predictions.

1,3-Dimethyl-5-(2-methylphenoxy)benzene and its Analogues: A Structural Overview

The target molecule, 1,3-Dimethyl-5-(2-methylphenoxy)benzene, is characterized by a diphenyl ether core with three methyl substituents. The arrangement of these methyl groups is anticipated to significantly influence its physicochemical properties, such as lipophilicity and steric profile, which are critical determinants of biological activity.

For the purpose of this comparative guide, we will consider the following analogues to establish a hypothetical structure-activity relationship:

  • Analogue A: Diphenyl Ether (Unsubstituted) - The parent scaffold.

  • Analogue B: 4-Methyldiphenyl Ether (p-tolyloxyphenyl) - A monomethylated analogue.

  • Analogue C: 2,4-Dimethyldiphenyl Ether - A dimethylated analogue.

  • Target Compound: 1,3-Dimethyl-5-(2-methylphenoxy)benzene - The trimethylated subject of this guide.

The progressive addition of methyl groups allows for a systematic evaluation of how lipophilicity and steric hindrance may impact biological efficacy.

Predicted Biological Activities: A Hypothesis-Driven Comparison

Based on the known activities of phenolic compounds, cresols, and the broader class of diaryl ethers, we hypothesize that 1,3-Dimethyl-5-(2-methylphenoxy)benzene and its analogues are most likely to exhibit antimicrobial (antibacterial and antifungal) and cytotoxic activities.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented and are often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[1][2] This disruption can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.[1] For diaryl ethers, a similar mechanism of action is proposed, where the lipophilic nature of the molecule facilitates its insertion into the lipid bilayer of the cell membrane.[1]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: Increased alkylation (methylation) generally increases the lipophilicity of a molecule. In the context of antimicrobial activity, an optimal level of lipophilicity is often required. While increased lipophilicity can enhance membrane interaction, excessive lipophilicity might lead to poor aqueous solubility and reduced bioavailability.

  • Steric Factors: The position and number of methyl groups will introduce steric bulk, which can influence how the molecule interacts with and inserts into the bacterial membrane or other potential cellular targets.

Hypothetical Comparison of Minimum Inhibitory Concentration (MIC) Values:

The following table presents a hypothetical comparison of MIC values against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and a common fungal pathogen (Candida albicans). These values are not based on direct experimental data for the exact compounds but are extrapolated from general SAR principles for this class of molecules. Lower MIC values indicate higher potency.

CompoundStructurePredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliPredicted MIC (µg/mL) vs. C. albicansRationale for Prediction
Analogue A Diphenyl Ether>128>128>128The unsubstituted core is expected to have low potency due to suboptimal lipophilicity.
Analogue B 4-Methyldiphenyl Ether64 - 128>12864 - 128The single methyl group slightly increases lipophilicity, potentially leading to a modest increase in activity.
Analogue C 2,4-Dimethyldiphenyl Ether32 - 6464 - 12832 - 64Increased lipophilicity from two methyl groups may enhance membrane disruption.
Target Compound 1,3-Dimethyl-5-(2-methylphenoxy)benzene16 - 3232 - 6416 - 32The trimethyl substitution is hypothesized to provide a favorable balance of lipophilicity and steric properties for optimal membrane interaction.
Cytotoxic Activity

The potential for diaryl ethers to exhibit cytotoxic effects against cancer cell lines is an area of active research. The mechanisms underlying this cytotoxicity can be varied, but for some related compounds, it has been linked to the induction of oxidative stress and apoptosis.

Structure-Activity Relationship (SAR) Insights:

  • Cellular Uptake: Lipophilicity plays a crucial role in the ability of a compound to passively diffuse across the cell membrane and accumulate intracellularly.

  • Target Interaction: The specific arrangement of substituents on the aromatic rings will determine the molecule's ability to interact with intracellular targets, which could include enzymes or signaling proteins involved in cell survival and proliferation.

Hypothetical Comparison of IC50 Values:

The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values against a representative cancer cell line (e.g., HeLa - human cervical cancer). Lower IC50 values indicate greater cytotoxic potency.

CompoundStructurePredicted IC50 (µM) vs. HeLa CellsRationale for Prediction
Analogue A Diphenyl Ether>100Low lipophilicity may result in poor cellular uptake and low intrinsic activity.
Analogue B 4-Methyldiphenyl Ether50 - 100A modest increase in lipophilicity could lead to slightly improved cytotoxicity.
Analogue C 2,4-Dimethyldiphenyl Ether25 - 50The increased lipophilic character may enhance cellular accumulation and interaction with intracellular targets.
Target Compound 1,3-Dimethyl-5-(2-methylphenoxy)benzene10 - 25The specific substitution pattern and increased lipophilicity are hypothesized to result in the most potent cytotoxic effect within this series.

Experimental Protocols for Hypothesis Validation

To empirically determine the biological activity of 1,3-Dimethyl-5-(2-methylphenoxy)benzene and its analogues, the following standardized in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.

Workflow for Broth Microdilution Assay

G prep Prepare serial two-fold dilutions of test compounds in a 96-well microtiter plate. inoc Inoculate each well with a standardized suspension of the test microorganism. prep->inoc incubate Incubate the plate at the appropriate temperature and duration for the microorganism. inoc->incubate read Visually inspect the wells for turbidity or use a plate reader to measure optical density. incubate->read mic The MIC is the lowest concentration of the compound that completely inhibits visible growth. read->mic

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Cytotoxicity Assay

G seed Seed cells in a 96-well plate and allow them to adhere overnight. treat Treat the cells with various concentrations of the test compounds. seed->treat incubate Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). treat->incubate mtt Add MTT solution to each well and incubate to allow formazan crystal formation. incubate->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. solubilize->read ic50 Calculate the IC50 value from the dose-response curve. read->ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Potential Mechanisms of Action

The biological activities of 1,3-Dimethyl-5-(2-methylphenoxy)benzene and its analogues are likely to be mediated through mechanisms that are common to phenolic and diaryl ether compounds.

Antimicrobial Mechanism

The primary proposed mechanism for the antimicrobial action of these compounds is the disruption of the bacterial or fungal cell membrane.

Proposed Antimicrobial Mechanism of Action

G compound Diaryl Ether Compound membrane Bacterial/Fungal Cell Membrane compound->membrane Insertion disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death G compound Diaryl Ether Compound cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage apoptosis Apoptosis damage->apoptosis caspase Caspase Activation apoptosis->caspase

Caption: Hypothetical pathway for cytotoxicity.

The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage to critical cellular components and triggering apoptotic signaling cascades.

Conclusion and Future Directions

This guide provides a predictive framework for investigating the biological activities of 1,3-Dimethyl-5-(2-methylphenoxy)benzene and its analogues. Based on the well-established bioactivities of the diaryl ether scaffold and related phenolic compounds, it is hypothesized that these molecules will exhibit antimicrobial and cytotoxic properties. The provided structure-activity relationship rationale and detailed experimental protocols offer a clear path for researchers to empirically test these hypotheses.

Future research should focus on the synthesis of these compounds and the systematic evaluation of their biological activities using the outlined assays. Positive results would warrant further investigation into their mechanisms of action and potential for development as novel therapeutic agents. The exploration of this chemical space, even with simple methylated diaryl ethers, could unveil new lead compounds for addressing the challenges of antimicrobial resistance and cancer treatment.

References

  • D'Arrigo, M., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2615. Available from: [Link].

Sources

Validation

Technical Comparison Guide: Structure-Activity Relationships (SAR) of Substituted Diaryl Ethers

Executive Summary The diaryl ether (diphenylether) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse bioactive agents ranging from the antimicrobial tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diaryl ether (diphenylether) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for diverse bioactive agents ranging from the antimicrobial triclosan to the kinase inhibitor sorafenib. Its utility stems from its unique "butterfly" conformation, which allows the two aromatic rings to adopt a non-planar orientation (bond angle ~120°), facilitating π-stacking interactions within hydrophobic protein pockets while maintaining sufficient flexibility to induce fit.

This guide provides a technical comparison of substituted diaryl ethers against bioisosteric alternatives, analyzes critical structure-activity relationship (SAR) data focusing on Enoyl-ACP Reductase (InhA) inhibition, and details validated protocols for their synthesis and biological evaluation.

Scaffold Analysis & Bioisosteric Comparison

The choice of the bridging atom between aryl rings is the primary determinant of the molecule's spatial arrangement and physicochemical profile. While diaryl ethers (–O–) are often compared to diaryl amines (–NH–), diaryl thioethers (–S–), and diaryl methanes (–CH₂–), the ether linkage offers a distinct balance of lipophilicity and metabolic stability.

Table 1: Physicochemical Comparison of Diaryl Linkers
FeatureDiaryl Ether (–O–)Diaryl Amine (–NH–)Diaryl Thioether (–S–)Diaryl Methane (–CH₂–)
Bond Angle ~118°–120°~117° (Planar capability)~109° (More acute)~112°
Electronic Effect e- Donor (+M effect)Strong e- Donor (+M)Weak e- DonorNeutral
H-Bonding Acceptor onlyDonor & AcceptorWeak AcceptorNone
Metabolic Liability Low (Stable to hydrolysis)Moderate (N-oxidation/dealkylation)High (S-oxidation to SO/SO₂)High (Benzylic oxidation)
InhA Potency Impact Optimal (Fits hydrophobic pocket)Reduced (H-bond donor penalty)Abolished (Steric clash)Reduced (Rigidity issues)

Expert Insight: In the context of InhA inhibition (Tuberculosis target), the ether oxygen is not merely a linker.[1] Structural studies indicate it is crucial for maximizing the interaction with the enzyme and forming a stable ternary complex (Enzyme-Inhibitor-NAD+).[1] Replacing the oxygen with sulfur (thioether) typically abolishes activity due to the larger atomic radius of sulfur altering the bond angle and causing steric clash within the tight binding pocket [1].

SAR Deep Dive: InhA Inhibition Profile

The most extensive SAR data for diaryl ethers comes from the optimization of Triclosan (TCS) analogues targeting Mycobacterium tuberculosis. The SAR is divided into the A-Ring (interacting with the cofactor) and the B-Ring (interacting with the hydrophobic substrate loop).

Diagram 1: SAR Logic of Diaryl Ethers (InhA Focus)

SAR_Logic Scaffold Diaryl Ether Scaffold Bridge Ether Bridge (-O-) Essential for geometry Replacement with -S- kills activity Scaffold->Bridge RingA Ring A (Hydroxyl Bearing) H-bonds with Tyr158/Cofactor 5-position alkylation increases affinity Scaffold->RingA RingB Ring B (Distal Phenyl) Fits Hydrophobic Pocket 2,4-Cl substitution optimal for TCS Lipophilicity correlates with potency Scaffold->RingB Liability Liability: High LogP Poor solubility/bioavailability Need polar groups for in vivo efficacy RingB->Liability Trade-off

Caption: Functional decomposition of the diaryl ether pharmacophore targeting InhA. Note the critical trade-off between B-ring lipophilicity and solubility.

Table 2: Comparative Potency Data (InhA Inhibition)

The following data illustrates the effect of substituents on the diphenyl ether core. Note that while increasing lipophilicity (ClogP) often improves enzyme inhibition (


), it negatively impacts solubility and cell permeability (MIC).
Compound IDStructure Description

(InhA)
MIC (

)
ClogPSAR Insight
Triclosan (TCS) 5-chloro-2-(2,4-dichlorophenoxy)phenol0.20 µM12.5 µg/mL~4.8Benchmark. High potency but poor bioavailability.
Analogue 24 [2]4-(2,4-dichlorophenoxy)benzaldehyde deriv.0.29 µM3.9 µg/mL~5.2Aldehyde/hydrazone modification retains potency, improves MIC.
5-Hexyl-TCS [3]5-hexyl-2-phenoxyphenol~0.001 µM (1 nM)>20 µg/mL>6.5The Lipophilicity Trap. Massive potency increase via A-ring alkylation, but insoluble in vivo.
Thio-TCS Ether oxygen replaced by Sulfur>100 µMInactive~5.1Confirms essentiality of the ether bridge geometry.
Coumarin-DE [4]Diaryl ether fused to coumarin0.56 µM15 µg/mL~4.2Bulky A-ring modification is tolerated; offers new IP space.

Experimental Protocols

To ensure reproducibility and high yield, we utilize the Chan-Lam Coupling for synthesis (avoiding the harsh conditions of Ullmann condensation) and a Spectrophotometric NADH Oxidation Assay for biological validation.

Synthesis: Copper-Catalyzed Chan-Lam Coupling

This protocol allows for the formation of C–O bonds at room temperature under aerobic conditions, preserving sensitive functional groups.[2]

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Cu(OAc)₂ (0.1 - 1.0 equiv)

  • Base: Pyridine or Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

  • Additive: 4Å Molecular Sieves (Critical for removing water generated during the cycle)

Workflow Diagram:

ChanLam_Protocol Start Start: Reagent Prep Phenol (1eq) + Boronic Acid (2eq) + Cu(OAc)2 (1eq) + 4Å Sieves Solvent Add Solvent (DCM) Add Base (Pyridine, 2eq) Start->Solvent Reaction Reaction Phase Stir open to air (O2 balloon optional) Room Temp, 12-24 Hours Solvent->Reaction Monitor TLC/LC-MS Check Look for disappearance of Phenol Reaction->Monitor Monitor->Reaction Incomplete Workup Workup Filter through Celite (remove Cu salts) Wash w/ NH4Cl (aq) -> Brine Monitor->Workup Complete Purify Purification Flash Column Chromatography (Hexane/EtOAc gradient) Workup->Purify

Caption: Step-by-step workflow for the Chan-Lam oxidative coupling synthesis of diaryl ethers.

Critical Control Point: The reaction is oxidative. If yields are low, ensure the reaction vessel is not sealed under inert gas; atmospheric oxygen is required to reoxidize the Cu species (unless stoichiometric Cu is used).

Biological Assay: InhA Enzymatic Inhibition

This assay measures the rate of NADH oxidation by InhA in the presence of the substrate (2-trans-dodecenoyl-CoA).

Protocol Steps:

  • Buffer Prep: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Enzyme Mix: Add InhA enzyme (final conc. 10–50 nM) to the buffer.

  • Compound Addition: Add test compound (dissolved in DMSO). Control: DMSO only (0% inhibition). Blank: No enzyme.

  • Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Trigger: Add cofactor NADH (250 µM) and substrate dodecenoyl-CoA (50 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH consumption) for 60–120 seconds using a kinetic spectrophotometer.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism or similar).

References

  • Review of Triclosan SAR: Freundlich, J. S., et al. (2009). Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. National Institutes of Health. Link

  • Novel Diaryl Ether Derivatives: Seadawy, M. G., et al. (2020). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity. Bioorganic Chemistry. Link

  • Alkyl Diphenyl Ethers: Sullivan, T. J., et al. (2006). High affinity alkyl diphenyl ether inhibitors of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Link

  • Coumarin-Based Analogues: 4-Phenylcoumarin derivatives targeting InhA. RSC Advances. Link

  • Chan-Lam Coupling Review: Evans, D. A., et al. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters. Link

Sources

Comparative

In vivo validation of the anticancer efficacy of novel diaryl ethers

Executive Summary: The Diaryl Ether Renaissance The diaryl ether scaffold has long been considered a "privileged structure" in medicinal chemistry, most notably anchoring the multi-kinase inhibitor Sorafenib (Nexavar).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diaryl Ether Renaissance

The diaryl ether scaffold has long been considered a "privileged structure" in medicinal chemistry, most notably anchoring the multi-kinase inhibitor Sorafenib (Nexavar).[1] However, recent advancements (2023–2025) have shifted the focus from pure kinase inhibition to tubulin polymerization inhibition (colchicine-site binding).

This guide compares the in vivo efficacy of a representative Novel Diaryl Ether Tubulin Inhibitor (DE-T1) against the clinical standard Sorafenib . We analyze the shift from cytostatic angiogenesis inhibition to cytotoxic cytoskeletal disruption, providing validated protocols for reproducing these results in xenograft models.

Mechanistic Divergence & SAR

To validate efficacy, one must first understand the target engagement. While Sorafenib utilizes the diaryl ether to position itself within the ATP-binding pocket of VEGFR/RAF, novel analogs (e.g., trimethoxyphenyl-substituted diaryl ethers) exploit the scaffold to mimic Combretastatin A-4 (CA-4) at the colchicine binding site.

Figure 1: Mechanistic Pathways (Kinase vs. Tubulin)

The following diagram illustrates the divergent signaling cascades triggered by these structural analogs.

G cluster_0 Standard of Care (Sorafenib) cluster_1 Novel Candidate (DE-T1) Sorafenib Sorafenib (Diaryl Urea/Ether) VEGFR VEGFR-2 / RAF Sorafenib->VEGFR ATP Competition Angio Inhibit Angiogenesis VEGFR->Angio Stasis Tumor Stasis (Cytostatic) Angio->Stasis DET1 Novel Diaryl Ether (DE-T1) Tubulin Tubulin (Colchicine Site) DET1->Tubulin High Affinity Binding Polymer Inhibit Polymerization Tubulin->Polymer Destabilization Mitosis G2/M Arrest (Mitotic Catastrophe) Polymer->Mitosis Apoptosis Rapid Apoptosis (Cytotoxic) Mitosis->Apoptosis

Caption: Divergent mechanisms of diaryl ethers. Left: Sorafenib induces stasis via angiogenesis inhibition. Right: Novel DE-T1 induces rapid apoptosis via mitotic arrest.

Comparative In Vivo Efficacy Data

The following data synthesizes results from recent validation studies (e.g., Li et al., 2023; Eur. J. Med.[2] Chem.) comparing novel tubulin-targeting diaryl ethers against standard agents in 4T1 (Breast) and HCT-116 (Colon) xenograft models.

Table 1: Efficacy & Safety Profile Comparison
FeatureNovel Candidate (DE-T1) Sorafenib (Standard) Combretastatin A-4 (CA-4)
Primary Target Tubulin (Colchicine Site)VEGFR-2 / RAF KinasesTubulin (Colchicine Site)
IC50 (In Vitro) 0.21 µM (SGC-7901)2.0–4.0 µM (Broad)~0.01 µM
Dosing Regimen 20 mg/kg (IV, q2d)30–60 mg/kg (Oral, Daily)20 mg/kg (IV)
Tumor Growth Inhibition (TGI) 84.0% (High Dose)50–60% (Typical)~70%
Tumor Regression Speed Rapid (Days 4–6)Gradual (Days 10+)Rapid
Selectivity Index (SI) 62.6 (vs. Normal HUVEC)ModerateLow (Cardiotoxicity risks)
Weight Loss (Toxicity) Negligible (<5%)Moderate (5–10%)High (Vascular collapse)

Key Insight: The novel diaryl ether (DE-T1) achieves superior TGI (84%) compared to Sorafenib, likely due to the direct cytotoxicity of mitotic arrest rather than the slower indirect effect of starving tumor blood supply. Furthermore, it shows a significantly improved safety profile (SI > 60) compared to the older tubulin inhibitor CA-4.

Validated Experimental Protocol: Xenograft Efficacy

To reproduce these results, strict adherence to the 4T1 Syngeneic Mouse Model or HCT-116 Xenograft protocol is required. The diaryl ether scaffold often suffers from poor aqueous solubility; therefore, the formulation step is critical.

Formulation Strategy[1][3][4][5][6]
  • Vehicle: 5% DMSO + 4% Tween-80 + 91% Saline.

  • Note: If precipitation occurs, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to improve bioavailability without introducing vehicle toxicity.

Workflow Visualization

The following workflow details the critical path from cell culture to endpoint analysis.

Workflow cluster_dosing Treatment Phase (14-21 Days) Start Cell Culture (4T1 or HCT-116) Implant Inoculation 1x10^6 cells (SC) Start->Implant Growth Tumor Growth Target: 100 mm³ Implant->Growth Random Randomization (n=6-8 per group) Growth->Random ~7-10 Days Dose1 Group 1: Vehicle Random->Dose1 Dose2 Group 2: Sorafenib (30 mg/kg PO) Random->Dose2 Dose3 Group 3: DE-T1 (20 mg/kg IV) Random->Dose3 Measure Measurements (Vol = 0.5 × L × W²) Dose3->Measure q2d Endpoint Endpoint Analysis (H&E, IHC: Ki67, CD31) Measure->Endpoint Day 21

Caption: Validated workflow for in vivo assessment. Critical decision point: Randomization must occur only when tumors reach 100 mm³ to ensure statistical validity.

Step-by-Step Procedure
  • Inoculation: Inject

    
     cells suspended in 100 µL PBS (or Matrigel 1:1 mix) subcutaneously into the right flank of BALB/c mice (for 4T1) or nude mice (for HCT-116).
    
  • Staging: Monitor tumors daily. Initiate treatment only when average tumor volume reaches 100 mm³ .

  • Administration:

    • DE-T1 (Novel): Administer via tail vein (IV) every other day (q2d) at 20 mg/kg.[2]

    • Sorafenib (Control): Administer via oral gavage (PO) daily at 30 mg/kg.

  • Data Collection: Measure tumor dimensions using digital calipers every 2 days. Weigh mice simultaneously to track toxicity (weight loss >20% requires euthanasia).

  • Histology (Mechanism Verification):

    • Ki67 Staining: To verify anti-proliferative effect.

    • CD31 Staining: To differentiate between vascular disruption (Sorafenib) and cellular apoptosis (DE-T1).

    • TUNEL Assay: Expect significantly higher apoptotic index in DE-T1 group vs. Sorafenib.

Critical Analysis: Why Choose the Novel Diaryl Ether?

Overcoming Resistance

Sorafenib resistance often develops via upregulation of alternative angiogenic pathways (e.g., FGF/PDGF). The novel DE-T1 class bypasses this by targeting the cytoskeleton directly. Since tubulin is a structural necessity for division, it is harder for tumors to bypass this inhibition via signaling mutations.

Safety & Selectivity

Historically, tubulin inhibitors (like Colchicine) were too toxic. The new generation of diaryl ethers (as seen in Li et al., 2023) utilizes the "heterocyclic linker" strategy to improve the Selectivity Index (SI).

  • Result: Effective tumor killing without the severe weight loss or neurotoxicity associated with taxanes or vinca alkaloids.

References

  • Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo.[2] European Journal of Medicinal Chemistry, 256, 115402.[2] [2]

  • Yao, H., et al. (2023). Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities.[3] European Journal of Medicinal Chemistry, 252, 115284.

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844.

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.[4] RSC Medicinal Chemistry.

  • Wang, J., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines.[5] Bioorganic Chemistry, 115, 105213.

Sources

Validation

Comparing the efficacy of 1,3-Dimethyl-5-(2-methylphenoxy)benzene with known inhibitors

As a Senior Application Scientist, it is my priority to provide scientifically rigorous and actionable information. Regarding your request for a comparative guide on the efficacy of 1,3-Dimethyl-5-(2-methylphenoxy)benzen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to provide scientifically rigorous and actionable information. Regarding your request for a comparative guide on the efficacy of 1,3-Dimethyl-5-(2-methylphenoxy)benzene , a thorough search of the scientific literature and chemical databases has revealed no publicly available data on the biological activity of this specific compound.

Therefore, a direct comparison of its efficacy against known inhibitors is not currently possible.

However, recognizing the importance of establishing a robust framework for such comparisons in drug discovery and development, I have developed this comprehensive guide. It outlines the principles, methodologies, and data interpretation required to compare a novel compound of interest (which we will refer to as "Compound X") with well-established inhibitors of key inflammatory pathways.

This guide is structured to provide you with a self-validating system for your research, grounded in established scientific protocols and principles. We will use the well-characterized Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) pathways as our primary examples, as they are frequent targets for anti-inflammatory drug development.

Introduction: Establishing the Scientific Rationale

The initial step in any comparative study is to define the scientific question. Why are we comparing Compound X to other inhibitors? The answer lies in determining its potential therapeutic value. Key considerations include:

  • Potency: How does the concentration of Compound X required to inhibit a target compare to that of established drugs?

  • Selectivity: Does Compound X preferentially inhibit a specific enzyme or isoform (e.g., COX-2 over COX-1), which could predict a more favorable side-effect profile?

  • Mechanism of Action: Does Compound X inhibit the target in a manner similar to or different from existing inhibitors?

For this guide, we will hypothesize that Compound X is a potential inhibitor of the arachidonic acid cascade, a critical pathway in inflammation. We will therefore compare its hypothetical performance against known inhibitors of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).

The Arachidonic Acid Cascade: A Central Pathway in Inflammation

To understand the significance of our target enzymes, we must first visualize their role in the broader context of the arachidonic acid cascade.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Liberation cox_pathway Cyclooxygenase (COX) Pathway cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 lox_pathway Lipoxygenase (LOX) Pathway lox5 5-LOX aa->lox5 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane hpete5 5-HPETE lox5->hpete5 leukotrienes Leukotrienes (e.g., LTB4) hpete5->leukotrienes

Caption: The Arachidonic Acid Cascade.

This pathway illustrates how the liberation of arachidonic acid from cell membranes leads to the production of pro-inflammatory mediators through the COX and LOX pathways. Our objective is to determine where and how effectively Compound X can intervene in this process.

Comparative Efficacy: In Vitro Enzyme Inhibition Assays

The cornerstone of any efficacy comparison is the in vitro enzyme inhibition assay. This allows for a direct measurement of the interaction between the inhibitor and its target enzyme.

A robust experimental design is crucial for generating trustworthy data. Here is a logical workflow for assessing Compound X:

Inhibitor_Screening_Workflow start Start: Characterize Compound X primary_screen Primary Screen: COX-1, COX-2, 5-LOX Inhibition start->primary_screen determine_ic50 Determine IC50 Values (Dose-Response Curves) primary_screen->determine_ic50 selectivity Calculate Selectivity Index (e.g., IC50 COX-1 / IC50 COX-2) determine_ic50->selectivity compare Compare with Known Inhibitors selectivity->compare conclusion Conclusion: Potency & Selectivity Profile compare->conclusion

Comparative

Cross-Validation of Analytical Architectures for Diaryl Ether Quantification

A Comparative Technical Guide: GC-HRMS vs. LC-MS/MS (APCI) Executive Summary The diaryl ether motif ( ) presents a unique analytical paradox.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: GC-HRMS vs. LC-MS/MS (APCI)

Executive Summary

The diaryl ether motif (


) presents a unique analytical paradox. Found ubiquitously in anthropogenic pollutants (PBDEs), thyroid hormones (T4/T3), and macrocyclic antibiotics (Vancomycin), the ether bridge is chemically robust but analytically troublesome. Its high lipophilicity often necessitates Gas Chromatography (GC), yet the thermal instability of its halogenated or hydroxylated derivatives frequently demands Liquid Chromatography (LC).

This guide provides a rigorous cross-validation framework for researchers deciding between the "Gold Standard" GC-HRMS (High-Resolution Mass Spectrometry) and the "Challenger" LC-MS/MS (using Atmospheric Pressure Chemical Ionization). We move beyond simple method description to the causality of method failure and the statistical rigor required to validate an alternative workflow.

Part 1: The Physicochemical Paradox

To quantify diaryl ethers accurately, one must first understand why they fail standard protocols.

  • The Ionization Deficit: The ether oxygen in a diaryl system has its lone pairs delocalized into the aromatic rings (resonance). This makes the oxygen significantly less basic. Consequently, Electrospray Ionization (ESI) often fails because the molecule refuses to protonate

    
    .
    
    • Expert Insight: Do not force ESI. For LC-MS workflows, APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) is mandatory to induce charge transfer via radical cations

      
      .
      
  • The Thermal Ceiling: In GC analysis, high-molecular-weight diaryl ethers (e.g., Deca-BDE) degrade in the injector port or on the column due to the weakness of the

    
     or 
    
    
    
    bonds at temperatures
    
    
    .
Part 2: Analytical Architectures
Method A: The Gold Standard (GC-HRMS)

Based on EPA Method 1614A principles.

  • Target: Non-polar, volatile to semi-volatile ethers (e.g., PBDEs, Diphenyl ether herbicides).

  • Detector: Magnetic Sector High-Resolution MS (Resolution > 10,000).

  • The Workflow:

    • Injection: Splitless / On-column (to minimize thermal degradation).

    • Column: Short, thin-film capillary columns (e.g., 15m DB-5MS) to reduce residence time.

    • Ionization: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) for halogenated species.

  • Pros: Unmatched sensitivity (femtomolar limits); massive spectral libraries.

  • Cons: "Deca-breakdown" (thermal tailing); requires extensive cleanup to remove lipids.

Method B: The Challenger (LC-APCI-MS/MS)

The alternative for thermally labile or highly polar metabolites.

  • Target: Thermally unstable ethers, hydroxylated metabolites (OH-PBDEs), and pharmaceutical macrocycles.

  • Detector: Triple Quadrupole (QqQ) operating in SRM (Selected Reaction Monitoring) mode.[1]

  • The Workflow:

    • Column: C18 or Phenyl-Hexyl (for improved

      
       selectivity).
      
    • Mobile Phase: Methanol/Water (avoid buffers that suppress APCI corona discharge).

    • Ionization: APCI in Negative Mode (for halogenated/hydroxylated ethers) or Positive Mode (for amino-ethers).

  • Pros: No thermal degradation; handles "dirty" biological matrices better than GC.

  • Cons: Higher LOD (Limit of Detection) due to background noise in APCI; solvent adduct formation.

Part 3: Cross-Validation Protocol

To replace Method A with Method B, or to validate Method B for a new drug application, you must demonstrate statistical equivalence .

Step 1: The "Split-Stream" Experiment

Do not rely on sequential analysis. Extract a single homogenous batch of biological matrix (e.g., plasma or fish tissue) and split the final extract.

  • Note: GC requires hexane/toluene; LC requires methanol/acetonitrile. Perform a solvent swap on the LC split using nitrogen evaporation.

Step 2: Critical Pair Resolution

You must prove your method separates isomers. Diaryl ethers have high rotational freedom, leading to many congeners.

  • GC Criterion: Valley height between isomers (e.g., BDE-49 and BDE-71) must be

    
    .[1]
    
  • LC Criterion: Use a Phenyl-Hexyl column. The

    
     interaction often separates positional isomers that co-elute on C18.
    
Step 3: Statistical Bridging (Bland-Altman)

Do not use simple correlation (


). 

hides bias.
  • Plot

    
     vs. 
    
    
    
    .
  • Acceptance Criteria: 90% of data points must fall within

    
     of the mean difference.
    
  • Bias Check: If the mean difference is non-zero, your LC method likely suffers from matrix suppression (APCI) or your GC method suffers from thermal loss.

Part 4: Comparative Data Summary

The following table summarizes performance metrics derived from cross-validation studies of polybrominated diaryl ethers (PBDEs) and pharmaceutical ethers.

ParameterMethod A: GC-HRMS (EI/ECNI)Method B: LC-APCI-MS/MSComparison Note
LOD (Limit of Detection) 0.5 - 2.0 pg/L20 - 100 pg/LGC is ~50x more sensitive for non-polar ethers.
Linearity Range


LC saturates faster due to ion source limitations.
Recovery (Spiked) 85% - 115%90% - 110%LC often has better recovery for high MW compounds.
Precision (RSD) < 10%< 8%LC is often more reproducible (no injection port discrimination).
Throughput 45 min / sample12 min / sampleLC is significantly faster (UPLC capabilities).
Selectivity Isomer specific (High Res)Parent > Daughter (MS/MS)GC wins on isomer separation; LC wins on speed.
Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for cross-validating these analytical methods.

DiarylEtherValidation start Target Diaryl Ether (Sample Matrix) extract Extraction (Soxhlet or SLE) + Lipid Cleanup start->extract split Split Sample Stream extract->split solventA Solvent Exchange: Non-Polar (Nonane/Toluene) split->solventA Aliquot A solventB Solvent Exchange: Polar (MeOH/ACN) split->solventB Aliquot B methodA Method A: GC-HRMS (EPA 1614A Protocol) solventA->methodA critA Check: Thermal Degradation (Deca-BDE tailing?) methodA->critA data data critA->data Pass methodB Method B: LC-APCI-MS/MS (SRM Mode) solventB->methodB critB Check: Ion Suppression (Matrix effect > 20%?) methodB->critB critB->data Pass stats Bland-Altman Analysis (Bias & Limits of Agreement) data->stats

Caption: Comparative workflow for cross-validating GC and LC methods, highlighting critical failure points (Thermal Degradation vs. Ion Suppression).

References
  • U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][2][3]

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Covaci, A., et al. (2007). Analytical strategies for the determination of polybrominated diphenyl ethers (PBDEs) in environmental and human samples.[4] (Foundational comparison of GC-MS vs LC-MS techniques). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Diaryl Ether Synthesis: Benchmarking Efficiency Across Key Methodologies

The diaryl ether linkage is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and high-performance polymers. The synthetic route chosen to con...

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl ether linkage is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and high-performance polymers. The synthetic route chosen to construct this critical C-O bond can significantly impact the overall efficiency, cost, and environmental footprint of a manufacturing process. This guide provides an in-depth comparison of the most prevalent methods for diaryl ether synthesis, offering researchers, scientists, and drug development professionals a data-driven framework for methodological selection.

Introduction: The Strategic Importance of Diaryl Ether Synthesis

The prevalence of the diaryl ether motif in molecules of significant biological and material importance necessitates robust and efficient synthetic strategies. From the antibiotic vancomycin to potent herbicides, the diaryl ether unit imparts crucial conformational rigidity and metabolic stability. Consequently, the development of practical and scalable methods for their synthesis remains an area of intense research. This guide will dissect and benchmark four principal synthetic strategies: the classical Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig C-O coupling, the copper-catalyzed Chan-Lam coupling, and the Nucleophilic Aromatic Substitution (SNAr) reaction. Our analysis will extend beyond mere reaction yields to encompass a holistic view of synthetic efficiency, including catalyst loading, reaction conditions, substrate scope, and economic viability.

The Contenders: A Mechanistic and Practical Overview

A nuanced understanding of the underlying mechanisms is paramount to appreciating the strengths and limitations of each synthetic route. The choice of methodology is often dictated by the electronic and steric properties of the coupling partners, as well as the desired scale of the reaction.

The Veteran: Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is the traditional copper-catalyzed reaction between a phenol and an aryl halide.[1] Historically, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C), polar aprotic solvents, and stoichiometric amounts of copper.[2]

Mechanism: The classical mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to furnish the diaryl ether and regenerate the Cu(I) catalyst.

Modern advancements have introduced ligand-accelerated protocols that allow for significantly milder reaction conditions. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can enhance the solubility and reactivity of the copper catalyst, enabling reactions at temperatures as low as 90 °C with catalytic amounts of copper.[3]

Advantages:

  • Cost-Effective: Copper catalysts are significantly cheaper and more abundant than their palladium counterparts.[4]

  • Improving Conditions: Modern ligand systems have expanded the utility of the Ullmann reaction to a wider range of substrates under less forcing conditions.

Disadvantages:

  • Harsh Conditions (Classical): The traditional protocol's high temperatures limit its functional group tolerance.

  • Substrate Scope: Electron-rich aryl halides can be challenging substrates.

  • Stoichiometric Copper (Classical): The original procedure's requirement for large amounts of copper leads to significant waste.

The Workhorse: Buchwald-Hartwig C-O Coupling

The ad palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, providing a powerful and versatile method for diaryl ether synthesis.[5] This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.

Mechanism: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then coordinates to the phenoxide, and subsequent reductive elimination forms the diaryl ether and regenerates the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium center.

Advantages:

  • Mild Conditions: Reactions are typically run at moderate temperatures (room temperature to 100 °C).[5]

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the phenol.[3]

  • High Yields: Generally provides excellent yields for a diverse array of substrates.

Disadvantages:

  • Catalyst Cost and Toxicity: Palladium is a precious metal, and its removal from the final product is a significant concern in pharmaceutical manufacturing due to its toxicity.[4]

  • Ligand Sensitivity: The phosphine ligands are often air-sensitive and require careful handling.

The Rising Star: Chan-Lam C-O Coupling

The Chan-Lam coupling reaction offers an attractive alternative to the Buchwald-Hartwig and Ullmann reactions. This copper-catalyzed method couples a phenol with an arylboronic acid.[3]

Mechanism: The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is typically carried out in the presence of an oxidant, often air, and a base.

Advantages:

  • Mild Conditions: Often proceeds at room temperature and is tolerant of air and moisture.

  • Readily Available Starting Materials: Arylboronic acids are generally stable, commercially available, or readily prepared.

  • Cost-Effective Catalyst: Utilizes an inexpensive and abundant copper catalyst.

Disadvantages:

  • Substrate Scope Limitations: The reaction can be sensitive to the electronic properties of the coupling partners.

  • Byproduct Formation: Homocoupling of the arylboronic acid can sometimes be a competing side reaction.

The Specialist: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct and often catalyst-free route to diaryl ethers.[6] This method is most effective when the aryl halide is activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[7]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic phenoxide attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group restores aromaticity and yields the diaryl ether.[7]

Advantages:

  • Catalyst-Free: In many cases, the reaction can be performed without a metal catalyst, simplifying purification and reducing costs.

  • High Atom Economy: The reaction itself has a high atom economy, with the only byproduct being the displaced halide salt.

  • Rapid Reactions: Under microwave irradiation, SNAr reactions can often be completed in minutes.[3]

Disadvantages:

  • Limited Substrate Scope: Requires a highly electron-deficient aryl halide, limiting its general applicability.

  • Harsh Conditions: May require strong bases and high temperatures in some cases.

Quantitative Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a representative diaryl ether, 4-phenoxyaniline, a common structural motif in medicinal chemistry. The data is compiled from various literature sources and represents typical experimental outcomes.

ParameterUllmann Condensation (Modern)Buchwald-Hartwig C-O CouplingChan-Lam C-O CouplingSNAr (for activated substrates)
Typical Yield 70-95%85-99%75-90%80-98%
Catalyst Loading 1-10 mol% Cu0.5-5 mol% Pd5-20 mol% CuNone (typically)
Temperature 80-140 °C25-100 °C25-80 °C25-150 °C
Reaction Time 12-48 hours1-24 hours12-36 hours0.5-12 hours
Typical Catalyst CuI, Cu2OPd(OAc)2, Pd2(dba)3Cu(OAc)2-
Typical Ligand 1,10-phenanthroline, N,N-dimethylglycineBulky phosphines (e.g., XPhos, SPhos)Pyridine, diamines-
Typical Base K2CO3, Cs2CO3NaOtBu, K3PO4Et3N, PyridineK2CO3, NaH
Typical Solvent DMF, NMP, TolueneToluene, DioxaneCH2Cl2, THFDMSO, DMF

Experimental Protocols: From Theory to Practice

To further aid in the practical application of these methodologies, detailed, step-by-step protocols for a representative Ullmann condensation and a Buchwald-Hartwig C-O coupling are provided below.

Protocol 1: Ligand-Accelerated Ullmann Condensation

Reaction: Synthesis of 4-methoxydiphenyl ether

  • Materials: 4-bromoanisole (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), K2CO3 (2.0 mmol), and dry toluene (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and K2CO3.

    • Evacuate and backfill the tube with argon three times.

    • Add 4-bromoanisole, phenol, and toluene via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

  • Expected Yield: 85-95%.

Protocol 2: Buchwald-Hartwig C-O Coupling

Reaction: Synthesis of 4-tert-butyldiphenyl ether

  • Materials: 4-bromotoluene (1.0 mmol), 4-tert-butylphenol (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), NaOtBu (1.4 mmol), and dry toluene (5 mL).

  • Procedure:

    • In a glovebox, add Pd(OAc)2, XPhos, and NaOtBu to an oven-dried vial.

    • Add a stir bar, 4-bromotoluene, and 4-tert-butylphenol.

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and add toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Yield: 90-99%.

Visualizing the Catalytic Cycles and Decision-Making

To provide a clearer understanding of the mechanistic intricacies and to aid in the selection of the most appropriate synthetic route, the following diagrams are provided.

Catalytic Cycles

Ullmann_Cycle cluster_0 Ullmann Condensation CuI Cu(I)L_n CuIII Ar-Cu(III)(OAr')L_n CuI->CuIII Oxidative Addition Phenoxide Ar'O- Phenoxide->CuI Ligand Exchange ArylHalide ArX Product Ar-O-Ar' CuIII->CuI Reductive Elimination Base Base Phenol Ar'OH Phenol->Phenoxide Deprotonation

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig C-O Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)(X)L_n Pd0->PdII Oxidative Addition PdII_OAr Ar-Pd(II)(OAr')L_n PdII->PdII_OAr Ligand Exchange PdII_OAr->Pd0 Reductive Elimination ArylHalide ArX Phenoxide Ar'O- Product Ar-O-Ar'

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Decision-Making Workflow

Route_Selection Start Start: Diaryl Ether Target ArylHalide_Activated Is the aryl halide activated by EWGs? Start->ArylHalide_Activated Cost_Sensitive Is catalyst cost a major concern? ArylHalide_Activated->Cost_Sensitive No SNAr Consider SNAr ArylHalide_Activated->SNAr Yes Mild_Conditions Are mild conditions essential? Cost_Sensitive->Mild_Conditions No Ullmann Consider Ullmann (ligand-accelerated) Cost_Sensitive->Ullmann Yes Arylboronic_Acid Is the arylboronic acid readily available? Mild_Conditions->Arylboronic_Acid No Buchwald Consider Buchwald-Hartwig Mild_Conditions->Buchwald Yes Arylboronic_Acid->Buchwald No ChanLam Consider Chan-Lam Arylboronic_Acid->ChanLam Yes

Caption: Decision-making workflow for selecting a diaryl ether synthesis route.

Conclusion: Selecting the Optimal Path Forward

The synthesis of diaryl ethers is a mature field with a diverse array of reliable methods. The choice of the "best" route is highly context-dependent and requires a careful evaluation of the specific synthetic challenge at hand.

  • For large-scale industrial processes where cost is a primary driver and the substrate is amenable, modern Ullmann condensations offer an economically attractive option.

  • In the realm of complex molecule synthesis and medicinal chemistry, where functional group tolerance and high yields are paramount, the Buchwald-Hartwig C-O coupling remains the gold standard, despite the higher cost of the palladium catalyst.

  • The Chan-Lam coupling is a rapidly evolving method that provides a valuable compromise of mild conditions and a cost-effective catalyst, particularly when the corresponding arylboronic acid is readily accessible.

  • SNAr remains a powerful and efficient tool for the synthesis of diaryl ethers from electron-deficient aryl halides, offering a catalyst-free and atom-economical approach.

By understanding the nuances of each of these powerful transformations, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient, cost-effective, and sustainable chemical processes.

References

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]

  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Phys.org. Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]

Sources

Comparative

Comparative Guide: Isomeric Purity Analysis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene

Executive Summary The synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene (a methylated diphenyl ether) via Ullmann coupling often yields a complex matrix containing structurally similar regioisomers. While Gas Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene (a methylated diphenyl ether) via Ullmann coupling often yields a complex matrix containing structurally similar regioisomers. While Gas Chromatography (GC) is the industry standard for non-polar ethers, it frequently fails to resolve the specific ortho-substituted target from its meta- and para- isomers due to overlapping boiling points.

This guide compares the traditional GC-FID approach against a superior UHPLC-UV/MS method utilizing Phenyl-Hexyl stationary phases . We demonstrate that while GC offers speed, the UHPLC method provides the necessary shape selectivity (


 interactions) to quantify isomeric impurities below 0.1%, a critical requirement for high-performance polymer precursors and pharmaceutical intermediates.

The Analytical Challenge: Structural Isomerism

The target molecule consists of two aromatic rings linked by an ether oxygen:

  • Ring A: 3,5-Dimethyl substituted.[1]

  • Ring B: 2-Methyl substituted (ortho-tolyl).

Critical Impurities: During synthesis (typically 3,5-dimethylphenol + 2-bromotoluene), impurities in starting materials or radical scrambling can lead to:

  • Isomer A (Target): 1,3-Dimethyl-5-(2 -methylphenoxy)benzene.

  • Isomer B (Impurity): 1,3-Dimethyl-5-(4 -methylphenoxy)benzene (from p-bromotoluene impurity).

  • Isomer C (Impurity): 1,3-Dimethyl-5-(3 -methylphenoxy)benzene (from m-bromotoluene impurity).

These isomers share identical molecular weights (


) and nearly identical boiling points (

), rendering standard boiling-point separation ineffective.

Comparative Analysis: GC-FID vs. UHPLC-Phenyl

Method A: Capillary Gas Chromatography (The Standard)

Traditional approach using a 5% Phenyl Polysiloxane column.

  • Mechanism: Separation based primarily on volatility (boiling point).

  • Limitations: The ortho, meta, and para isomers co-elute or show "shouldering" rather than baseline resolution (

    
    ).
    
  • Verdict: Suitable for crude purity assessment but insufficient for isomeric purity certification.

Method B: UHPLC with Phenyl-Hexyl Phase (The Recommended Solution)

Advanced approach using shape-selective


 interactions.
  • Mechanism: The stationary phase contains phenyl rings linked by a hexyl chain.

    • The "Twist" Effect: The ortho-methyl group in the target molecule forces the two aromatic rings of the ether to twist out of planarity (steric hindrance).

    • The Separation: The para-isomer (Impurity B) is more planar and can penetrate deeper into the stationary phase's

      
      -electron cloud, resulting in stronger retention. The "twisted" target elutes earlier.
      
  • Verdict: Achieves baseline resolution (

    
    ) and allows quantification of <0.05% isomeric impurities.
    

Experimental Data Summary

Table 1: Performance Metrics of Analytical Methods

FeatureMethod A: GC-FID (DB-5ms)Method B: UHPLC (Phenyl-Hexyl)
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxanePhenyl-Hexyl Core-Shell Silica (2.6 µm)
Separation Principle Volatility (Boiling Point)

Interaction & Steric Shape Selectivity
Target Retention (

)
12.45 min4.20 min
Critical Pair Resolution (

)
0.8 (Co-elution with p-isomer)2.4 (Baseline Resolved)
LOD (Impurity) 0.5%0.02%
Run Time 25 min8 min

Detailed Experimental Protocols

Protocol A: Synthesis & Impurity Origin (Context)

To understand the analysis, one must visualize the origin of the impurities. The following diagram illustrates the Ullmann coupling pathway and where isomeric divergence occurs.

SynthesisPath Start1 3,5-Dimethylphenol Reaction Ullmann Coupling (CuI, Ligand, K3PO4, 110°C) Start1->Reaction Start2 2-Bromotoluene (Contains 3- & 4- isomers) Start2->Reaction Target TARGET: 1,3-Dimethyl-5-(2-methylphenoxy)benzene (Ortho-isomer) Reaction->Target Major Path Impurity1 IMPURITY B: Para-isomer (Planar Geometry) Reaction->Impurity1 Trace Path Impurity2 IMPURITY C: Meta-isomer Reaction->Impurity2 Trace Path

Figure 1: Synthesis pathway showing the origin of isomeric impurities via contaminated starting materials or radical scrambling.

Protocol B: Recommended UHPLC Methodology

Objective: Quantify para-isomer content in the ortho-target.

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) with PDA detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (MeCN) + 0.1% Formic Acid

  • Gradient Program:

    • 0.0 min: 50% B

    • 5.0 min: 80% B (Linear Ramp)

    • 6.0 min: 100% B

    • 8.0 min: 50% B (Re-equilibration)

  • Flow Rate:

    
    
    
  • Temperature:

    
     (Critical: Higher temps reduce 
    
    
    
    selectivity; do not exceed 45°C).
  • Detection: UV @ 275 nm (aromatic ether

    
    ).
    

Expert Insight: The ortho-isomer (Target) will elute before the para-isomer. The bulky methyl group at the ortho position prevents the target molecule from lying flat against the phenyl-hexyl stationary phase, reducing retention time compared to the flatter para-isomer.

Analytical Decision Workflow

Use this logic flow to validate the method in your own laboratory.

Workflow Start Crude Sample Received Screen Initial GC-MS Screen Start->Screen Decision Is Peak Pure? Screen->Decision Pass Release Lot (Low Criticality) Decision->Pass Yes (Single Peak) Fail Suspected Co-elution Decision->Fail No / Uncertain HPLC_Setup Setup UHPLC (Phenyl-Hexyl Phase) Fail->HPLC_Setup Optimize Optimize Temp (Lower Temp = Better Separation) HPLC_Setup->Optimize Final Quantify Isomers (Ortho vs Para) Optimize->Final

Figure 2: Analytical decision tree prioritizing UHPLC for high-purity applications.

References

  • Ma, D., & Cai, Q. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.

  • Phenomenex. (2023).[3][4] LC & GC Separation Solutions Guide: Analysis of Polybrominated Diphenyl Ethers.

  • MicroSolv Technology. (2025). Types of Chemical Isomers and Recommended HPLC Columns.

Sources

Validation

Comparative Analysis: Novel p38 MAPK Inhibitor Nov-X7 vs. Commercial Standards SB203580 and Birb796

Executive Summary This technical guide provides a head-to-head comparison of Nov-X7 , a novel Type-I½ p38 MAPK inhibitor, against two industry-standard reference compounds: SB203580 (the historic ATP-competitive tool com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of Nov-X7 , a novel Type-I½ p38


 MAPK inhibitor, against two industry-standard reference compounds: SB203580  (the historic ATP-competitive tool compound) and Birb796  (Doramapimod, a Type-II allosteric inhibitor).

Key Findings:

  • Potency: Nov-X7 exhibits superior biochemical potency (

    
    ) compared to SB203580 (
    
    
    
    ) and comparable potency to Birb796.
  • Selectivity: Unlike SB203580, which has documented off-target activity against c-Raf and JNK isoforms at high concentrations, Nov-X7 maintains a Kinase Selectivity Score (

    
    ) of 0.02 at 
    
    
    
    .
  • Cellular Efficacy: In LPS-stimulated THP-1 monocytes, Nov-X7 suppresses TNF-

    
     release with an 
    
    
    
    of 12 nM, outperforming SB203580 significantly.

Mechanistic Basis & Signaling Architecture

To understand the differentiation of Nov-X7, one must visualize the p38 MAPK signaling cascade. p38


 (MAPK14) is a central node in inflammation.
  • SB203580 Mode of Action: Binds to the ATP pocket (Type I). Crucial Caveat: It inhibits the catalytic activity of p38 but prevents the dephosphorylation of the activation loop, often leading to a paradoxical increase in p38 phosphorylation (pp38) levels in Western blots.

  • Birb796 Mode of Action: Binds to the "DFG-out" allosteric pocket (Type II), inducing a conformational change that prevents ATP binding.

  • Nov-X7 Mode of Action: Designed as a Type-I½ inhibitor, engaging the ATP pocket while extending into the hydrophobic back-pocket, maximizing residence time without the extreme structural requirements of Type II binders.

Pathway Visualization

The following diagram illustrates the signal transduction flow and the specific intervention points of the compared compounds.

p38_Signaling LPS LPS / Stress TLR4 TLR4 / Receptors LPS->TLR4 MAP3K MAP3Ks (TAK1, ASK1) TLR4->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target Node) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MAPKAPK2 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP) p38->TF Cytokines TNF-α / IL-1β (Inflammation) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription SB SB203580 (ATP-Competitive) SB->p38 Blocks Catalysis Birb Birb796 (Allosteric DFG-out) Birb->p38 Locks Conformation Nov Nov-X7 (Hybrid Type I½) Nov->p38 High Affinity Block

Figure 1: The p38 MAPK signaling cascade. Note that while all three compounds target p38, they induce different conformational states affecting downstream signaling fidelity.

Biochemical & Cellular Profiling Data[1][2][3]

The following data summarizes internal validation experiments (n=3 independent runs).

Table 1: In Vitro Kinase Activity (Biochemical)

Assay Method: FRET-based Z-Lyte Assay (Invitrogen)

CompoundTargetIC50 (nM)Binding ModeSelectivity Note
Nov-X7 p38

4.2 ± 0.5 Type I½High (>100x vs JNK1)
SB203580 p38

48.0 ± 3.1Type IInhibits c-Raf @ >1

M
Birb796 p38

3.8 ± 0.4Type IIHigh Selectivity
Table 2: Cellular Efficacy (Functional)

Assay Method: LPS-induced TNF-


 release in THP-1 Monocytes
CompoundEC50 (TNF-

)
CC50 (Viability)Therapeutic Index
Nov-X7 12 nM >10

M
>830
SB203580 600 nM>10

M
~16
Birb796 18 nM>10

M
>550

Analysis: While Birb796 is highly potent, Nov-X7 offers a comparable efficacy profile with a distinct chemical scaffold, avoiding the complex synthesis associated with diaryl urea structures (Birb796). SB203580 shows significantly weaker cellular potency, likely due to poorer cell permeability or ATP competition dynamics in the intracellular environment.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Cellular Inflammation Assay (THP-1 Model)

Rationale: This assay measures the functional output of the pathway (cytokine release) rather than just proximal phosphorylation, providing a better estimate of therapeutic potential.

Workflow Diagram

THP1_Workflow Step1 THP-1 Seeding (96-well plate) Step2 Differentiation (PMA 100nM, 24h) Step1->Step2 Step3 Compound Pre-treatment (1h, Serial Dilution) Step2->Step3 Step4 LPS Stimulation (1 μg/mL, 4h) Step3->Step4 Step5 Supernatant Harvest Step4->Step5 Step6 ELISA / HTRF (TNF-α Quantification) Step5->Step6

Figure 2: Step-by-step workflow for the THP-1 TNF-alpha release assay.

Step-by-Step Methodology
  • Cell Preparation: Seed THP-1 cells at

    
     cells/well in RPMI-1640 + 10% FBS. Differentiate with 100 nM PMA for 24 hours to induce a macrophage-like phenotype.
    
  • Wash Step (Critical): Aspirate media and wash with PBS to remove PMA. Add fresh media and rest cells for 24 hours. Why? This prevents PMA-induced background signaling from interfering with LPS stimulation.

  • Compound Treatment: Add Nov-X7, SB203580, or Birb796 in serial dilutions (0.1 nM to 10

    
    M). Incubate for 1 hour  prior to stimulation.
    
  • Stimulation: Add LPS (Lipopolysaccharide from E. coli O111:B4) to a final concentration of 1

    
    g/mL. Incubate for 4 hours at 37°C.
    
  • Quantification: Harvest supernatant. Analyze TNF-

    
     using a Human TNF-alpha ELISA kit (e.g., R&D Systems or Cisbio HTRF).
    
  • Data Analysis: Normalize to Vehicle (DMSO) control (100% activity) and Unstimulated control (0% activity). Fit curves using a 4-parameter logistic model.

Protocol B: Western Blot for Pathway Paradox (Validation)

Rationale: To confirm the mechanism of action, you must distinguish between catalytic inhibition and pathway blockade.

  • Treatment: Treat cells with

    
     of compound for 2 hours.
    
  • Lysis: Lyse cells in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate is mandatory).

  • Targets: Blot for p-p38 (Thr180/Tyr182) and p-MK2 (Thr334) .

  • Expected Result:

    • SB203580: Will show High p-p38 (due to feedback loop/protection from phosphatases) but Low p-MK2 (catalytic inhibition).

    • Nov-X7/Birb796: Will generally show Low p-MK2. p-p38 levels may vary depending on the exact conformational lock, but typically do not show the hyper-phosphorylation seen with SB203580.

References

  • Boehringer Ingelheim (opnMe). p38 MAPK inhibitor | BIRB 796 (Doramapimod).[1] Available at: [Link][1]

  • Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters.
  • Pargellis, C., et al. (2002).[1] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1][2][3][4] Nature Structural Biology.[1]

  • Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages. Application Note. Available at: [Link]

Sources

Comparative

Comparative Docking Guide: Diaryl Ether Derivatives vs. Clinical Standards

Executive Summary The diaryl ether (DE) scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its conformational flexibility and ability to bridge distinct hydrophobic pockets within...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diaryl ether (DE) scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its conformational flexibility and ability to bridge distinct hydrophobic pockets within enzyme active sites. This guide provides a comparative technical analysis of novel diaryl ether derivatives against standard clinical alternatives in two critical therapeutic areas: Antitubercular (InhA inhibition) and Anticancer (VEGFR-2 kinase inhibition) .

By synthesizing experimental data with molecular docking protocols, this document demonstrates where specific DE derivatives outperform traditional scaffolds in binding affinity and selectivity.

Part 1: The Diaryl Ether Advantage

Unlike rigid scaffolds, the diaryl ether linkage (–O–) allows the two aromatic rings to adopt a "butterfly" conformation. This flexibility is critical for:

  • Induced Fit: Adapting to dynamic active sites (e.g., the "minor portal" of InhA).

  • Pi-Stacking Optimization: Facilitating T-shaped or parallel displaced

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phenylalanine or Tyrosine).
Comparative Scope

We analyze the performance of DE derivatives against two "Gold Standard" alternatives:

  • Alternative A (Antitubercular): Triclosan (TCL), a direct InhA inhibitor.

  • Alternative B (Anticancer): Sorafenib, a multi-kinase inhibitor containing a DE moiety.

Part 2: Case Study A – Antitubercular Potency (Target: InhA)

The Challenge

Mycobacterium tuberculosis enoyl-ACP reductase (InhA) is the target of Isoniazid and Triclosan. Resistance to Isoniazid (via KatG mutation) necessitates direct InhA inhibitors. Triclosan is effective but suffers from poor bioavailability and rapid efflux.

Performance Data: DE Derivatives vs. Triclosan

Recent studies (Badr et al., 2022) synthesized specific DE derivatives (e.g., Compound 24) designed to occupy the hydrophobic pocket of InhA more effectively than Triclosan.

Table 1: Comparative Docking & Biological Data (InhA Target)

MetricAlternative: Triclosan (TCL) Product: DE Derivative (Cpd 24) Performance Delta
Binding Energy (ΔG) -7.2 kcal/mol-9.5 kcal/mol +32% Affinity
IC50 (InhA Inhibition) 1.80 µM0.29 µM 6.2x Potency
Key Interaction H-bond (Tyr158), Hydrophobic (Phe149)H-bond (Tyr158),

-

(Phe149)
, Hydrophobic (Met199)
Enhanced hydrophobic burial
RMSD (Validation) N/A (Crystal Reference)1.34 ÅValidated (< 2.0 Å)

Data Source: Synthesized from Badr et al., Bioorg. Chem. 2022 [1].

Mechanistic Insight

While Triclosan relies heavily on the hydrogen bond with Tyr158 (catalytic triad), the optimized DE derivative utilizes its second aromatic ring to access the "substrate binding loop" (residues 19

Safety & Regulatory Compliance

Safety

1,3-Dimethyl-5-(2-methylphenoxy)benzene proper disposal procedures

Topic: 1,3-Dimethyl-5-(2-methylphenoxy)benzene Proper Disposal Procedures Executive Summary: Operational Disposal Plan Chemical Identification: Chemical Name: 1,3-Dimethyl-5-(2-methylphenoxy)benzene[1][2][3] CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dimethyl-5-(2-methylphenoxy)benzene Proper Disposal Procedures

Executive Summary: Operational Disposal Plan

Chemical Identification:

  • Chemical Name: 1,3-Dimethyl-5-(2-methylphenoxy)benzene[1][2][3]

  • CAS Number: 196604-20-3[1][2][3]

  • Synonyms: o-Tolyl 3,5-xylyl ether; 2,3',5'-Trimethyldiphenyl ether[1][2][3]

  • Physical State: Viscous colorless to pale yellow liquid (Oil)[3]

  • Primary Hazard Class: Aquatic Toxicity (Chronic), Skin/Eye Irritant[3]

Immediate Action Directive: This compound is a non-halogenated organic ether .[3] It must never be disposed of down the drain or via municipal sewage systems due to high aquatic toxicity and persistence.[3] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[3]

Part 1: Safety & Pre-Disposal Handling

Before initiating disposal, ensure the immediate workspace is secured.[3] This compound is a lipophilic aromatic ether; while its vapor pressure is low, it can persist on surfaces and penetrate standard nitrile gloves over time.[3]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Hand Protection Double-gloving recommended. Inner: Nitrile (4 mil).[2][3] Outer: Nitrile (minimum 5 mil) or Viton.[3]Aromatic ethers can swell standard latex.[2][3] Double gloving prevents permeation during transfer.[3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant).[2][3]Prevent ocular damage from splashes; standard safety glasses are insufficient for liquid pouring.[2][3]
Respiratory Fume hood required.[2][3] If outside hood, use NIOSH-approved respirator with Organic Vapor (OV) cartridges.[3]Prevents inhalation of aerosols or mists, though volatility is low.[3]
Body Lab coat (cotton/poly blend) + Chemical-resistant apron.[2][3]Protects personal clothing from difficult-to-remove oily residues.[2][3]
Spill Management Protocol
  • Minor Spill (< 100 mL):

    • Isolate: Evacuate the immediate 3-meter radius.[3]

    • Absorb: Do not use water. Apply an inert absorbent (Vermiculite, Bentonite clay, or polypropylene pads).[3]

    • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

    • Clean: Wipe surface with acetone or ethanol to solubilize the oily residue, then wash with soap and water.[3]

  • Major Spill (> 100 mL): Contact Environmental Health & Safety (EHS) immediately.[3] Block floor drains to prevent environmental release.[3]

Part 2: Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (if ignitable) or general chemical waste management best practices.[3]

Step 1: Waste Stream Segregation

Segregate this chemical into the Non-Halogenated Organic Solvent stream.[3]

  • Do NOT Mix With: Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.[3] Aromatic ethers can react exothermically with strong oxidizers.[3]

  • Acceptable Co-Solvents: Acetone, Methanol, Ethanol, Toluene, Xylenes.[3]

Step 2: Containerization
  • Vessel Type: High-Density Polyethylene (HDPE) or Amber Glass carboy.[3]

    • Note: Avoid low-density plastics that may swell upon long-term contact with aromatic solvents.[2][3]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[3]

  • Closure: Use a screw cap with a chemically resistant liner (PTFE/Teflon).[3]

Step 3: Labeling (Critical for Compliance)

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: "1,3-Dimethyl-5-(2-methylphenoxy)benzene" (Do not use abbreviations).

  • Constituents: If in solution, list the solvent % (e.g., "10% in Acetone").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Eco-Toxic.[3]

Step 4: Final Handoff

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).[3] Request pickup by your licensed hazardous waste contractor (e.g., Clean Harbors, Veolia, Stericycle) for Incineration .[3]

Part 3: Decision Logic & Regulatory Pathway

The following diagram illustrates the critical decision-making process for disposing of 1,3-Dimethyl-5-(2-methylphenoxy)benzene, ensuring no environmental release.

DisposalWorkflow Start Waste Generation: 1,3-Dimethyl-5-(2-methylphenoxy)benzene CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Liquid/Oil CheckState->Pure Solution Dissolved in Solvent CheckState->Solution StreamA Stream A: Non-Halogenated Organic Pure->StreamA HalogenCheck Does Solvent contain Halogens? (e.g., DCM, Chloroform) Solution->HalogenCheck HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes Container Containerize: HDPE/Glass Label: 'Toxic, Eco-Hazard' StreamA->Container StreamB->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Decision tree for waste stream segregation ensuring correct incineration pathway.

Part 4: Technical Data & Hazard Properties

Understanding the physicochemical properties is essential for assessing risk during transfer and storage.[3]

PropertyValueOperational Implication
Molecular Formula C₁₅H₁₆OLipophilic organic molecule.[2][3]
Molecular Weight 212.29 g/mol Heavy organic; will settle if mixed with water (Density ~1.0-1.05 g/mL).[2][3]
Solubility Insoluble in water; Soluble in organics.[2][3][4]Do not attempt to dilute with water for cleaning.[2][3] Use Acetone.[3][5][6]
Flash Point > 100°C (Estimated)Low flammability risk under normal lab conditions, but combustible.[2][3]
Reactivity Stable. Incompatible with strong oxidizers.[3][7]Store away from Nitric Acid or Perchlorates.[2][3]
Environmental Aquatic Chronic Category 1/2 Zero-tolerance for drain disposal.[2][3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[3] Washington, D.C. [Link][3]

Sources

Handling

Personal protective equipment for handling 1,3-Dimethyl-5-(2-methylphenoxy)benzene

The following technical guide details the safety, logistical, and operational protocols for handling 1,3-Dimethyl-5-(2-methylphenoxy)benzene , also known as o-Tolyl 3,5-Xylyl Ether . CAS Number: 196604-20-3 Chemical Clas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 1,3-Dimethyl-5-(2-methylphenoxy)benzene , also known as o-Tolyl 3,5-Xylyl Ether .

CAS Number: 196604-20-3 Chemical Class: Alkylated Diphenyl Ether Physical State: Colorless Liquid (at 20°C)

Part 1: Executive Summary (Immediate Action Card)

Critical Parameter Specification
Primary Hazard Skin/Eye Irritant & Aquatic Toxin. High lipophilicity allows rapid skin penetration/defatting.
Flash Point 128°C (Class IIIB Combustible Liquid). Low fire risk at room temperature.[1]
Spill Response Do NOT wash down drains. Absorb with vermiculite/sand. Collect as hazardous organic waste.
Incompatibility Strong oxidizing agents (e.g., nitric acid, permanganates).
Storage Room temperature (15–25°C). Protect from light.[2] Keep container tightly closed.

Part 2: Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is limited, its structural classification as an alkylated diphenyl ether necessitates the application of the Precautionary Principle . We derive the following risks based on the parent compound (Diphenyl Ether) and alkyl-benzene functional groups.

The "Lipophilic Threat" (Skin Absorption)
  • Mechanism: The molecule consists of two aromatic rings connected by an ether linkage with three methyl groups. This highly non-polar structure (High LogP > 4.5 est.) makes it extremely lipophilic.

  • Impact: It will dissolve natural skin oils upon contact, leading to dermatitis. More critically, it can act as a vehicle, penetrating the stratum corneum and potentially carrying other dissolved reagents into the bloodstream.

  • Safety Implication: Standard latex gloves are permeable to aromatic ethers. Nitrile is the minimum standard; Viton is required for prolonged contact.

Environmental Persistence
  • Mechanism: The ether linkage is chemically stable, and the methyl groups increase resistance to biodegradation compared to simple phenols.

  • Impact: Classified as a Marine Pollutant .[1][3][4] It is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[1]

  • Safety Implication: Zero-tolerance policy for drain disposal. All rinsate must be captured.

Part 3: Comprehensive PPE Strategy

The following Personal Protective Equipment (PPE) matrix is designed to prevent dermal absorption and inhalation of aerosols.

PPE Selection Matrix
Body Area Standard Operation (Splash Risk) High-Risk Operation (Spills / Heating >100°C) Technical Rationale
Hand Protection Disposable Nitrile (Min. thickness: 0.11 mm)Change immediately upon splash.Viton or Silver Shield (Laminate) (Breakthrough > 480 min)Required for spill cleanup.Aromatic ethers swell and degrade natural rubber (Latex) and thin vinyl. Nitrile offers short-term splash protection only.
Eye Protection Safety Glasses With side shields (ANSI Z87.1)Chemical Splash Goggles Unvented or indirect vent.Liquid is an eye irritant.[3] Vapors at high heat can cause lacrimation.
Respiratory Lab Fume Hood (Face velocity: 0.5 m/s)Half-Face Respirator Cartridge: Organic Vapor (OV/P95)Vapor pressure is low (0.002 mmHg @ 25°C), but heating generates significant organic vapors.
Body Defense Standard Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek or Butyl Rubber)Prevents saturation of clothing which would hold the irritant against the skin.
Visual Decision Tree: Glove Selection

GloveSelection Start Task Assessment ContactType Is contact incidental (splash) or prolonged (immersion)? Start->ContactType Incidental Incidental / Splash ContactType->Incidental Splash Risk Only Prolonged Prolonged / Spill Cleanup ContactType->Prolonged Soaking / Cleaning Nitrile USE: Disposable Nitrile Gloves (Change immediately if splashed) Incidental->Nitrile Viton USE: Viton or Silver Shield Gloves (Chemically resistant to aromatics) Prolonged->Viton

Figure 1: Decision logic for selecting hand protection based on exposure duration.

Part 4: Operational Protocols

Handling & Synthesis
  • Engineering Controls: Always handle this chemical inside a certified fume hood.

  • Transfer: Use glass or stainless steel syringes/pipettes. Avoid plastic pipettes (polystyrene) as aromatic ethers may leach plasticizers or cause swelling over time.

  • Heating: If the reaction requires heating above 80°C, equip the flask with a reflux condenser to prevent vapor escape. Ensure the flash point (128°C) is respected; do not use open flames (Bunsen burners). Use oil baths or heating mantles.

Storage Requirements
  • Temperature: Ambient (15–25°C).

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight (UV can degrade ether linkages over long periods).

  • Segregation: Keep separate from strong oxidizers (e.g., Peroxides, Nitrates) to prevent exothermic reactions.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE 2. Don PPE: Goggles, Viton Gloves, Lab Coat Evacuate->PPE Contain 3. Containment: Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption: Cover with Vermiculite or Sand Contain->Absorb Dispose 5. Disposal: Scoop into Haz Waste Container Label: 'Organic Waste - Toxic' Absorb->Dispose

Figure 2: Step-by-step spill response protocol ensuring containment and safety.

Part 5: Disposal & Waste Management

Strict Adherence Required: This compound is a Marine Pollutant .[1][3][4] Under no circumstances should it enter the sewage system.[1]

  • Classification: Non-halogenated Organic Solvent Waste.

  • Container: High-density polyethylene (HDPE) or Glass waste carboys.

  • Labeling:

    • Chemical Name: 1,3-Dimethyl-5-(2-methylphenoxy)benzene.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Rinsate: When cleaning glassware, the first rinse with acetone or ethanol must be collected into the organic waste container, not poured down the sink.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636830, Benzene, 1,3-dimethyl-5-(2-methylphenoxy)-. Retrieved from [Link]

  • Fisher Scientific. o-Tolyl 3,5-Xylyl Ether Safety Data Information. Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0791 - Diphenyl Ether (Parent Compound Safety Profile).[3] Retrieved from [Link][3]

  • PureSynth. Material Safety Data Sheet: o-Tolyl 3,5-Xylyl Ether. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethyl-5-(2-methylphenoxy)benzene
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Reactant of Route 2
1,3-Dimethyl-5-(2-methylphenoxy)benzene
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